molecular formula C5H11NO2S B3330726 L-Methionine-13C,d3 CAS No. 73488-65-0

L-Methionine-13C,d3

Katalognummer: B3330726
CAS-Nummer: 73488-65-0
Molekulargewicht: 153.23 g/mol
InChI-Schlüssel: FFEARJCKVFRZRR-ZIHWZSJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

L-Methionine-13C,d3 is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 153.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-4-(trideuterio(113C)methylsulfanyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-ZIHWZSJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])SCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to L-Methionine-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Methionine-¹³C,d₃, a stable isotope-labeled amino acid, detailing its properties, applications, and the experimental protocols for its use in research and development.

Core Concepts: Introduction to L-Methionine-¹³C,d₃

L-Methionine-¹³C,d₃ is a specialized form of the essential amino acid L-methionine. In this isotopically labeled version, the carbon atom of the methyl group is replaced with a heavy carbon-13 (¹³C) isotope, and the three hydrogen atoms of the same methyl group are substituted with deuterium (d₃). This labeling results in a mass increase of four atomic mass units compared to the naturally occurring L-methionine, making it readily distinguishable by mass spectrometry.

This unique property makes L-Methionine-¹³C,d₃ an invaluable tool in metabolic research and quantitative proteomics. Its primary applications include its use as a metabolic tracer to study the dynamics of protein synthesis and breakdown, and as an internal standard for the precise quantification of endogenous L-methionine in biological samples.[1]

Quantitative Data Summary

The physical and chemical properties of L-Methionine-¹³C,d₃ are summarized in the table below. These specifications are typical and may vary slightly between suppliers.

PropertyValueSource
Chemical Formula ¹³CD₃SCH₂CH₂CH(NH₂)CO₂H[2]
Molecular Weight 153.22 g/mol [2]
Exact Mass 153.073235 g/mol
CAS Number 73488-65-0[2]
Appearance White to off-white powder[2]
Melting Point 284 °C (decomposes)[2]
Isotopic Purity (¹³C) ≥99 atom %[2]
Isotopic Purity (D) ≥98-99 atom %[2][3]
Chemical Purity ≥99%[2]
Optical Activity [α]25/D +23.1°, c = 1 in 1 M HCl[2]
Solubility Soluble in 1 M HCl[2]
Storage Store at room temperature, protected from light and moisture.[3]

Methionine Metabolism and Signaling Pathways

L-methionine plays a central role in cellular metabolism, primarily through the methionine cycle. In this cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated to regenerate methionine or enter the transsulfuration pathway to be converted into cysteine.

Methionine_Metabolism Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyl_Acceptor Methyl Acceptor (DNA, RNA, protein, etc.) HCY Homocysteine SAH->HCY SAHH HCY->Met MS HCY->Met Cystathionine Cystathionine HCY->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product ATP ATP ATP->SAM H2O H₂O H2O->HCY Serine Serine Serine->Cystathionine THF THF MTHF 5-Methyl-THF MTHF->THF

Diagram 1: Methionine Metabolism Pathways.

Experimental Protocols and Applications

Application 1: Metabolic Tracer for Protein Turnover Studies

L-Methionine-¹³C,d₃ is an effective tracer for simultaneously measuring muscle protein synthesis (MPS) and muscle protein breakdown (MPB). The ¹³C- and d₃-labeled methionine is incorporated into newly synthesized proteins, and the rate of its incorporation is a measure of MPS. Concurrently, the deuterated methyl group (d₃) is transferred to histidine residues in proteins. The release of labeled 3-methylhistidine upon protein degradation serves as a marker for MPB.[4][5][6]

Protein_Turnover_Workflow Start Start: C2C12 Myotube Culture Tracer Introduce L-Methionine-¹³C,d₃ into culture medium Start->Tracer Incubate Incubate for various time points (e.g., 4, 8, 24, 48 hours) Tracer->Incubate Harvest Harvest cell lysates and culture medium separately Incubate->Harvest Protein_Hydrolysis Protein Hydrolysis of cell lysates (e.g., 6M HCl) Harvest->Protein_Hydrolysis MPB_Calc Calculate MPB: Measure d₃-3-Methylhistidine in medium Harvest->MPB_Calc Medium Derivatization Derivatization of amino acids Protein_Hydrolysis->Derivatization LCMS_Analysis LC-MS/MS or GC-MS Analysis Derivatization->LCMS_Analysis MPS_Calc Calculate MPS: Measure ¹³C,d₃-Methionine enrichment in protein LCMS_Analysis->MPS_Calc LCMS_Analysis->MPB_Calc Internal_Standard_Workflow Start Start: Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with known concentration of L-Methionine-¹³C,d₃ (Internal Standard) Start->Spike Protein_Precipitation Protein Precipitation (e.g., with Trichloroacetic Acid or Acetonitrile) Spike->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS_Analysis Quantification Quantification: Calculate Analyte/Internal Standard Peak Area Ratio LCMS_Analysis->Quantification Result Determine Endogenous L-Methionine Concentration Quantification->Result

References

L-Methionine-¹³C,d₃: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Methionine-¹³C,d₃, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its chemical structure, and physical properties, and explores its utility in metabolic pathway analysis and as an internal standard for quantitative mass spectrometry.

Core Properties and Specifications

L-Methionine-¹³C,d₃ is a synthetically modified version of the essential amino acid L-methionine, where the methyl carbon is replaced with a carbon-13 (¹³C) isotope, and the three hydrogen atoms of the methyl group are substituted with deuterium (d₃). This labeling strategy provides a distinct mass shift, making it an invaluable tool for tracer studies and quantitative analysis.

PropertyValue
CAS Number 73488-65-0
Molecular Formula C₄¹³CH₈D₃NO₂S
Molecular Weight 153.22 g/mol
Isotopic Enrichment Carbon-13: ≥99 atom %; Deuterium: ≥98 atom %
Appearance White to off-white powder
Melting Point 281 °C (decomposes)
Solubility Soluble in water

Applications in Research and Development

The unique isotopic signature of L-Methionine-¹³C,d₃ allows it to be distinguished from its naturally occurring counterpart, enabling precise tracking and quantification in complex biological systems.

1. Metabolic Pathway Analysis:

L-Methionine-¹³C,d₃ serves as a powerful tracer to investigate the intricate pathways of methionine metabolism, including the interconnected transmethylation and transsulfuration pathways. By introducing the labeled methionine into a biological system, researchers can follow the incorporation of the ¹³C and deuterium labels into downstream metabolites. This approach provides critical insights into:

  • S-adenosylmethionine (SAM) cycle: Tracking the transfer of the labeled methyl group in methylation reactions.

  • Transsulfuration pathway: Following the carbon skeleton of methionine as it is converted to other sulfur-containing amino acids like cysteine.

  • Protein synthesis and degradation: Measuring the rates of muscle protein synthesis and breakdown by monitoring the incorporation and release of labeled methionine and its metabolites from proteins.[1]

2. Quantitative Mass Spectrometry (Internal Standard):

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), L-Methionine-¹³C,d₃ is widely used as an internal standard for the accurate quantification of endogenous L-methionine in various biological matrices such as plasma, serum, and tissue extracts. The principle of this stable isotope dilution assay relies on adding a known amount of the labeled standard to the sample. Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the endogenous methionine to the labeled internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

Experimental Protocols

Quantification of L-Methionine in Human Plasma using LC-MS/MS with L-Methionine-¹³C,d₃ as an Internal Standard

This protocol provides a general framework for the quantitative analysis of L-methionine in human plasma. Optimization of specific parameters may be required depending on the instrumentation and specific experimental goals.

1. Materials and Reagents:

  • L-Methionine (analyte standard)

  • L-Methionine-¹³C,d₃ (internal standard)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • Microcentrifuge tubes

  • Autosampler vials

2. Standard and Internal Standard Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-methionine and L-Methionine-¹³C,d₃ in a suitable solvent (e.g., 0.1 M HCl or water with 0.1% formic acid).

  • Working Standard Solutions: Prepare a series of working standard solutions of L-methionine by serial dilution of the primary stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Working Solution: Prepare a working solution of L-Methionine-¹³C,d₃ at a fixed concentration (e.g., 10 µg/mL).

3. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution to the plasma and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile (or other protein precipitation agent like 10% TCA) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative Example):

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase or HILIC column for amino acid analysis (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over several minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Methionine: Precursor ion (Q1) m/z 150.1 → Product ion (Q3) m/z 104.1

      • L-Methionine-¹³C,d₃: Precursor ion (Q1) m/z 154.1 → Product ion (Q3) m/z 108.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Determine the concentration of L-methionine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the central role of L-Methionine in metabolism and a typical experimental workflow for its analysis.

Methionine_Metabolism Methionine Metabolism cluster_transmethylation Transmethylation Cycle cluster_transsulfuration Transsulfuration Pathway Met L-Methionine-¹³C,d₃ SAM S-Adenosylmethionine (¹³C,d₃-methyl) Met->SAM MAT SAH S-Adenosylhomocysteine (¹³C-backbone) SAM->SAH Methyltransferases (CH₃ donor) Acceptor Methyl Acceptor (e.g., DNA, proteins) SAM->Acceptor Hcy Homocysteine (¹³C-backbone) SAH->Hcy SAHH Hcy->Met MS, BHMT (Remethylation) Cystathionine Cystathionine (¹³C-backbone) Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL GSH Glutathione Cys->GSH Labeled_Product Methylated Product (d₃-methyl) Acceptor->Labeled_Product

Caption: Methionine Metabolism Pathways

Experimental_Workflow Quantitative Analysis Workflow Plasma_Sample Plasma Sample IS_Addition Add L-Methionine-¹³C,d₃ Internal Standard Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental Workflow for Quantification

References

The Role of Stable Isotope-Labeled Methionine in Modern Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled methionine, in which atoms like carbon (¹³C), hydrogen (²H, deuterium), or nitrogen (¹⁵N) are replaced with their heavier, non-radioactive counterparts, has become an indispensable tool in life sciences.[1][2][3] This subtle modification allows for the precise tracking and quantification of methionine's journey through complex biological systems without altering its chemical properties.[2][4] This guide explores the core applications of labeled methionine, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in proteomics, metabolic analysis, and clinical diagnostics.

Quantitative Proteomics: Measuring Protein Dynamics with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes.[4][5][6] By metabolically incorporating stable isotope-labeled amino acids, such as methionine, researchers can accurately measure relative changes in protein abundance, synthesis, and turnover between different cell populations.[5][7][8]

Experimental Workflow: SILAC

The SILAC method involves two main phases: an adaptation phase and an experimental phase.[5][9][10] During adaptation, two cell populations are cultured in specialized media: one containing normal "light" amino acids and the other containing "heavy" isotope-labeled amino acids (e.g., ¹³C₆-L-Methionine).[9][10] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the second population.[9][10] In the experimental phase, the two cell populations are subjected to different treatments. Finally, the cell populations are combined, proteins are extracted and digested, and the resulting peptides are analyzed by LC-MS/MS.[5][6] The mass difference between the heavy and light peptides allows for their distinct identification and relative quantification.[7]

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase Culture1 Cell Population 1 in 'Light' Medium (e.g., ¹²C-Met) Passaging1 Full Incorporation Check (MS) Culture1->Passaging1 ≥ 5 passages Culture2 Cell Population 2 in 'Heavy' Medium (e.g., ¹³C-Met) Passaging2 Full Incorporation Check (MS) Culture2->Passaging2 ≥ 5 passages Treatment1 Apply Control Condition Passaging1->Treatment1 Treatment2 Apply Experimental Treatment Passaging2->Treatment2 Combine Combine Equal Cell Numbers Treatment1->Combine Treatment2->Combine Process Cell Lysis, Protein Extraction, Digestion (Trypsin) Combine->Process Analysis LC-MS/MS Analysis Process->Analysis Quantify Identify & Quantify Heavy/Light Peptide Ratios Analysis->Quantify

Caption: General workflow for a SILAC quantitative proteomics experiment.
Detailed Experimental Protocol: SILAC

  • Cell Culture and Labeling (Adaptation Phase):

    • Select two populations of the same cell line.

    • Culture one population in standard "light" medium (e.g., DMEM) and the other in "heavy" SILAC medium, where a standard amino acid (like arginine or lysine, often along with methionine) is replaced by its stable isotope-labeled counterpart (e.g., ¹³C₆ ¹⁵N₄-L-arginine). The medium must be deficient in the amino acid to be labeled.

    • Use dialyzed fetal bovine serum to prevent interference from unlabeled amino acids present in standard serum.[9]

    • Culture the cells for at least five passages to ensure near-complete incorporation (>95%) of the heavy amino acids.[9][10] Verify incorporation efficiency by mass spectrometry on a small sample.[9]

  • Experimental Treatment:

    • Once full incorporation is confirmed, apply the desired experimental conditions (e.g., drug treatment, stress) to the "heavy" labeled cells, while maintaining the "light" labeled cells as a control.

  • Sample Preparation:

    • Harvest both cell populations and count them accurately.

    • Combine the light and heavy cell populations in a 1:1 ratio.

    • Lyse the combined cells and extract the total protein content.

    • Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

    • Digest the protein mixture into peptides using a protease, typically trypsin.[9]

  • LC-MS/MS Analysis and Quantification:

    • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

    • During analysis, the mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative intensity of the heavy versus light peptide peaks.[10] This ratio directly reflects the difference in protein abundance between the two cell populations.

Metabolic Flux Analysis: Tracing Methionine Metabolism

Stable isotope-labeled methionine is a critical tracer for Metabolic Flux Analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[11][12] By introducing a labeled substrate like ¹³C-methionine, researchers can track the flow of the isotope through interconnected metabolic pathways, providing a dynamic view of cellular metabolism.[11][12][13]

The Methionine Cycle

The methionine cycle is a central hub of cellular metabolism, crucial for protein synthesis, providing S-adenosylmethionine (SAM) for methylation reactions, and linking to the transsulfuration pathway for cysteine synthesis.[14][15][16] Labeled methionine allows for the direct measurement of flux through this vital pathway.[11]

Methionine_Cycle Met Methionine (¹³C-labeled) SAM S-Adenosylmethionine (SAM) Met->SAM MAT (ATP -> PPi+Pi) Proteins Protein Synthesis Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Acceptor -> Methyl-Acceptor) Hcy Homocysteine SAH->Hcy SAHH (H₂O -> Adenosine) Hcy->Met MS (THF -> 5-Me-THF) Cys Cysteine (Transsulfuration Pathway) Hcy->Cys CBS (Serine) MAT_label Methionine Adenosyltransferase MS_label Methionine Synthase SAHH_label SAH Hydrolase CBS_label Cystathionine β-synthase

Caption: The Methionine Cycle and its connection to other metabolic pathways.
Detailed Experimental Protocol: ¹³C-Methionine Flux Analysis

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • To initiate the experiment, replace the standard medium with a medium containing a known concentration of ¹³C-labeled methionine (e.g., [1-¹³C]methionine or [methyl-¹³C]methionine).

    • Collect samples of both the cell culture medium and the intracellular metabolites at multiple time points.[11] This kinetic approach is often necessary because the large media pool can prevent the system from reaching a steady isotopic state.[11][17]

  • Metabolite Extraction:

    • Rapidly quench metabolic activity (e.g., using cold methanol).

    • Extract metabolites from the cells using an appropriate solvent system (e.g., a methanol/chloroform/water mixture).

  • LC-MS Analysis:

    • Analyze the extracted metabolites and the collected media samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The mass spectrometer will detect the different isotopologues (molecules that differ only in their isotopic composition) of methionine and its downstream metabolites (e.g., SAM, SAH, homocysteine).

  • Flux Calculation:

    • Measure the rate of incorporation of the ¹³C label into the intracellular and extracellular metabolite pools over time.[11]

    • Use computational models and kinetic analysis to calculate the flux rates through the different reactions in the methionine metabolic network.[11][17]

Quantitative Data: Methionine Metabolic Flux

The following table presents example flux data from a study using ¹³C-methionine in a human fibrosarcoma cell line, demonstrating how flux rates can be quantified.[17]

Metabolic FluxFlux Rate (relative to net methionine uptake)
Transmethylation~15%
Propylamine Transfer~15%
Ornithine Decarboxylase (in MTAP-deleted cells)2-fold increase
Data derived from studies on human fibrosarcoma cells.[17]

Clinical Diagnostics: The ¹³C-Methionine Breath Test (¹³C-MBT)

The ¹³C-Methionine Breath Test is a non-invasive diagnostic tool used to assess hepatic (liver) mitochondrial function.[18][19][20] Methionine is primarily metabolized in the mitochondria of liver cells.[19][21] When a patient ingests ¹³C-labeled methionine, the labeled carbon is cleaved, enters the Krebs cycle, and is eventually exhaled as ¹³CO₂.[21][22] The rate of ¹³CO₂ exhalation correlates with the functional capacity of the liver.[18][21]

This test is particularly valuable for quantitatively measuring the severity of liver diseases like cirrhosis and non-alcoholic steatohepatitis (NASH).[18][19]

Experimental Workflow: ¹³C-Methionine Breath Test

Breath_Test_Workflow Start Patient Preparation (e.g., Fasting) Baseline Collect Baseline Breath Sample(s) Start->Baseline Administer Administer Oral Dose of [1-¹³C]Methionine Baseline->Administer Metabolism Hepatic Mitochondrial Metabolism Administer->Metabolism Collect Collect Post-Dose Breath Samples at Intervals (e.g., every 10-20 min for 90-120 min) Metabolism->Collect Analysis Analyze ¹³CO₂/¹²CO₂ Ratio (Isotope Ratio Mass Spectrometry) Collect->Analysis Result Calculate Cumulative ¹³C Exhalation (cPDR) & Assess Liver Function Analysis->Result

Caption: Workflow for the ¹³C-Methionine Breath Test (¹³C-MBT).
Detailed Experimental Protocol: ¹³C-MBT

  • Patient Preparation:

    • The patient is required to fast for a specified period (e.g., overnight) before the test.[23]

  • Baseline Sample Collection:

    • One or more baseline breath samples are collected into special bags or tubes before the substrate is administered.[19][24]

  • Substrate Administration:

    • The patient ingests a precisely measured dose of [1-¹³C]methionine, typically dissolved in water.[24] An intravenous administration protocol may also be used in certain clinical settings.[25][26]

  • Post-Dose Sample Collection:

    • Breath samples are collected at regular intervals for a period of 90 to 120 minutes.[19][25] Common collection time points are every 10, 20, or 30 minutes.[19][24]

  • Sample Analysis:

    • The ¹³CO₂ to ¹²CO₂ isotope ratio in the collected breath samples is analyzed using an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope selective infrared spectroscope (IRIS).[19][25]

  • Data Interpretation:

    • The results are often expressed as the percentage of the ¹³C dose recovered (PDR) over time.[19] The cumulative PDR (cPDR) over the entire test period is calculated and used as the final measure of liver function.[19] Lower cPDR values indicate more severe hepatic mitochondrial dysfunction.[19]

Quantitative Data: ¹³C-MBT in Liver Disease

The ¹³C-MBT can effectively distinguish between healthy individuals and patients with varying degrees of liver disease severity, as classified by the Child-Pugh (CP) score.

Patient GroupMean MBT Result (± 1 SD)Significance (p-value)
Healthy Controls9.16 ± 2.62<0.001 (vs CP A)
Liver Patients (CP A)4.10 ± 4.530.003 (vs CP B)
Liver Patients (CP B)2.57 ± 1.370.02 (vs CP C)
Liver Patients (CP C)1.33 ± 0.76-
Data from a study comparing MBT results across different patient cohorts.[18]

Conclusion

Stable isotope-labeled methionine is a versatile and powerful probe for interrogating complex biological systems. From quantifying thousands of proteins simultaneously with SILAC to tracing the dynamic flow of metabolites and providing non-invasive diagnostics for liver disease, its applications are fundamental to advancing basic research, drug discovery, and clinical practice. The methodologies outlined in this guide provide a robust framework for scientists and researchers to leverage the unique capabilities of stable isotope-labeled methionine in their work.

References

Unlocking Cellular Secrets: An In-depth Technical Guide to Isotopic Labeling with 13C and Deuterium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling with stable isotopes, particularly Carbon-13 (¹³C) and Deuterium (²H or D), has emerged as a cornerstone of modern biological and pharmaceutical research. This powerful technique, which involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope, provides an unparalleled window into the dynamic processes of metabolism and drug disposition.[1] By tracing the journey of these labeled molecules through complex biological systems, researchers can elucidate metabolic pathways, quantify fluxes, and optimize the pharmacokinetic properties of drug candidates.[1][2] This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with ¹³C and deuterium labeling, serving as a vital resource for professionals in academic research and drug development.

Core Principles: Tracing Fates and Altering Rates

The utility of ¹³C and deuterium in isotopic labeling stems from their distinct yet complementary properties.

Carbon-13 (¹³C): A Tracer for Metabolic Pathways

¹³C is a stable isotope of carbon that allows researchers to trace the fate of carbon atoms as they navigate through central metabolic pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] When cells are provided with a ¹³C-labeled substrate, such as [U-¹³C₆]glucose, the ¹³C atoms are incorporated into downstream metabolites.[1] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect the resulting mass shifts or distinct signals, enabling the quantification of reaction rates in a practice known as Metabolic Flux Analysis (MFA).[1][3] ¹³C-MFA has become the gold standard for quantifying intracellular metabolic fluxes, providing critical insights into cellular physiology in both health and disease.[1][3]

Deuterium (²H): Leveraging the Kinetic Isotope Effect

Deuterium labeling operates on a different fundamental principle: the Kinetic Isotope Effect (KIE).[2] A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[2] Consequently, breaking a C-D bond requires more energy and occurs at a slower rate.[2] In drug metabolism, many enzymatic reactions, especially those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[2] By strategically replacing hydrogen with deuterium at these "metabolically vulnerable" positions, the rate of metabolism can be significantly reduced.[2] This "deuterium switch" can lead to a number of favorable pharmacokinetic changes, including:

  • Increased Half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.[2]

  • Increased Systemic Exposure (AUC): The total amount of drug that reaches the systemic circulation is higher.[4]

  • Reduced Formation of Toxic Metabolites: Slower metabolism can decrease the production of harmful byproducts.[4]

Data Presentation: Quantifying the Impact of Isotopic Labeling

Table 1: Comparison of Pharmacokinetic Parameters of Deuterated Drugs and Their Non-Deuterated Analogs [4]

DrugDeuterated AnalogChange in Half-life (t½)Change in Area Under the Curve (AUC)Change in Clearance (CL)Species
TetrabenazineDeutetrabenazine~2-fold increase in active metabolites~2-fold increase in active metabolitesReducedHuman
Methadoned9-methadone-4.4-fold increase5.2-fold decreaseMouse
Enzalutamided3-Enzalutamide-102% increase49.7% decrease (in vitro, rat liver microsomes)Rat

Table 2: Examples of Deuterium Kinetic Isotope Effects in Enzymatic Reactions [4]

Enzyme SystemSubstratekH/kD (Kinetic Isotope Effect)
Cytochrome P450Various~1-5
Glycerol-3-phosphate dehydrogenaseNADL1.5 - 3.1
Aldehyde OxidaseCarbazeran, ZoniporideVaries with system
Cytochrome P450 3A4/2C19Two chemotypesVaries with substrate and enzyme

Mandatory Visualization: Illuminating Complexity

Visualizing the intricate networks of metabolic pathways and experimental workflows is essential for comprehension and communication. The following diagrams, generated using the DOT language, illustrate key concepts in isotopic labeling.

metabolic_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle U-13C6-Glucose U-13C6-Glucose G6P Glucose-6-P U-13C6-Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP DHAP DHAP FBP->DHAP G3P Glyceraldehyde-3-P FBP->G3P DHAP->G3P PEP Phosphoenolpyruvate G3P->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Fate of ¹³C atoms from [U-¹³C₆]glucose through glycolysis and the TCA cycle.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture / Animal Model tracer_admin Administration of 13C or D-labeled Tracer cell_culture->tracer_admin sampling Time-course Sampling tracer_admin->sampling quenching Metabolism Quenching sampling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS or NMR Analysis extraction->analysis data_processing Data Processing & Isotopomer Distribution analysis->data_processing flux_modeling Metabolic Flux Modeling (for 13C) data_processing->flux_modeling kinetic_isotope_effect Reactant_CH Reactant (C-H) Transition_State_CH Transition State (C-H) Reactant_CH->Transition_State_CH kH (faster) Product_CH Product Transition_State_CH->Product_CH Reactant_CD Reactant (C-D) Transition_State_CD Transition State (C-D) Reactant_CD->Transition_State_CD kD (slower) Product_CD Product Transition_State_CD->Product_CD

References

Commercial Suppliers and Advanced Applications of L-Methionine-¹³C,d₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and multifaceted applications of L-Methionine-¹³C,d₃, a stable isotope-labeled amino acid crucial for advancements in metabolic research, drug development, and proteomics. This document details the quality specifications from various commercial suppliers, outlines key experimental methodologies, and visualizes the intricate signaling pathways where this powerful research tool is applied.

Commercial Availability and Quality Specifications

L-Methionine-¹³C,d₃ is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The primary use of this isotopically enriched molecule is as a tracer in metabolic studies and as an internal standard for quantitative mass spectrometry.[1][2] Key suppliers include Sigma-Aldrich (Merck), Cambridge Isotope Laboratories, Inc., and MedchemExpress. The quality and purity of L-Methionine-¹³C,d₃ are critical for the accuracy and reproducibility of experimental results. Below is a summary of typical product specifications from these suppliers.

SupplierCatalog Number (Example)Isotopic Purity (¹³C)Isotopic Purity (D)Chemical PurityCAS NumberMolecular Formula
Sigma-Aldrich (Merck) 299154≥99 atom %≥99 atom %≥99% (CP)73488-65-0¹³CD₃SCH₂CH₂CH(NH₂)CO₂H
Cambridge Isotope Laboratories, Inc. CDLM-928999%98%≥98%73488-65-0¹³CD₃SCH₂CH₂CH(NH₂)CO₂H
MedchemExpress HY-N0326S299.4 atom %99.8 atom %99.9% (HPLC)73488-65-0C₄¹³CH₈D₃NO₂S

Synthesis, Purification, and Quality Control

The synthesis of L-Methionine-¹³C,d₃ involves the introduction of a ¹³C-labeled methyl group and three deuterium atoms. A common synthetic route starts with a suitable precursor, such as L-homocysteine, which is then methylated using a doubly labeled methylating agent like ¹³CD₃I.

A representative synthesis for a related compound, L-Methionine-¹³CH₃S, involves the reduction of L-homocystine with sodium in liquid ammonia to form the sodium salt of L-homocysteine.[3] This is followed by reaction with ¹³C-labeled methyl iodide.[3] A similar principle would apply for the synthesis of L-Methionine-¹³C,d₃, using ¹³CD₃I as the methylating agent.

Purification of the final product is typically achieved through recrystallization to ensure high chemical purity.[3]

Quality control is paramount and involves a battery of analytical techniques to confirm the identity, purity, and isotopic enrichment of the final product. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the position of the isotopic labels.[4]

  • Mass Spectrometry (MS): MS is employed to verify the molecular weight and to determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the compound.

Key Methionine-Related Signaling Pathways

Methionine is a critical node in cellular metabolism, participating in several interconnected pathways that are fundamental to cell growth, proliferation, and survival.[3][5] The availability of L-Methionine-¹³C,d₃ allows for the precise tracing of methionine flux through these pathways.

Methionine Cycle (One-Carbon Metabolism)

The methionine cycle is central to the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including DNA, RNA, and protein methylation.[4][6][7][8]

Methionine_Cycle Methionine Methionine MAT MAT Methionine->MAT ATP ATP ATP->MAT SAM SAM MAT->SAM PPi + Pi Methyltransferase Methyltransferase SAM->Methyltransferase Methyl_Acceptor Methyl_Acceptor Methyl_Acceptor->Methyltransferase Methylated_Product Methylated_Product Methyltransferase->Methylated_Product SAH SAH Methyltransferase->SAH SAHH SAHH SAH->SAHH H2O Homocysteine Homocysteine SAHH->Homocysteine Adenosine MS MS Homocysteine->MS MS->Methionine THF THF MS->THF MTHF MTHF MTHF->MS Vitamin B12

Methionine Cycle and SAM Synthesis.
Transsulfuration Pathway

When methionine is in excess, homocysteine can be directed into the transsulfuration pathway to synthesize cysteine, a precursor for the major cellular antioxidant, glutathione.[4][7]

Transsulfuration_Pathway Homocysteine Homocysteine CBS CBS Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine H2O CGL CGL Cystathionine->CGL H2O Cysteine Cysteine CGL->Cysteine alpha_Ketobutyrate alpha_Ketobutyrate CGL->alpha_Ketobutyrate Glutathione Glutathione Cysteine->Glutathione Synthesis

Transsulfuration Pathway for Cysteine Synthesis.
Methionine Salvage Pathway

The methionine salvage pathway recycles the methylthioadenosine (MTA) generated from polyamine synthesis and other metabolic reactions back to methionine, thus conserving this essential amino acid.[9][10][11][12]

Methionine Salvage Pathway.

Experimental Protocols and Applications

L-Methionine-¹³C,d₃ is a versatile tool in modern biological and pharmaceutical research. Its applications range from quantitative proteomics to detailed metabolic flux analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes.[13][14] Cells are cultured in media where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart.

Experimental Workflow for SILAC using L-Methionine-¹³C,d₃:

SILAC_Workflow cluster_0 Cell Culture Control_Cells Control Cells (Light Medium + L-Methionine) Combine_Lysates Combine Cell Lysates (1:1 ratio) Control_Cells->Combine_Lysates Treated_Cells Treated Cells (Heavy Medium + L-Methionine-¹³C,d₃) Treated_Cells->Combine_Lysates Protein_Digestion Protein Digestion (e.g., Trypsin) Combine_Lysates->Protein_Digestion LC_MS_MS LC-MS/MS Analysis Protein_Digestion->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

SILAC Experimental Workflow.

Methodology:

  • Cell Culture: Two populations of cells are cultured in parallel. The "light" population is grown in standard medium containing unlabeled L-methionine, while the "heavy" population is cultured in medium where L-methionine is replaced with L-Methionine-¹³C,d₃.[13][14]

  • Incorporation: The cells are cultured for a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.[13]

  • Experimental Treatment: The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. vehicle).

  • Sample Preparation: The "light" and "heavy" cell populations are combined, lysed, and the proteins are extracted.

  • Proteomic Analysis: The combined protein sample is digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[15][16][17][18] By supplying L-Methionine-¹³C,d₃ as a tracer, researchers can follow the path of the labeled carbon and deuterium atoms through the metabolic network.

Experimental Workflow for ¹³C-MFA:

MFA_Workflow Cell_Culture Cell Culture with L-Methionine-¹³C,d₃ Tracer Metabolite_Extraction Metabolite Extraction at Steady State or Time Points Cell_Culture->Metabolite_Extraction MS_or_NMR_Analysis MS and/or NMR Analysis of Isotopologue Distribution Metabolite_Extraction->MS_or_NMR_Analysis Flux_Calculation Computational Modeling and Flux Calculation MS_or_NMR_Analysis->Flux_Calculation

Metabolic Flux Analysis (MFA) Workflow.

Methodology:

  • Tracer Experiment: Cells are cultured in a medium containing L-Methionine-¹³C,d₃ as the sole source of methionine.

  • Sample Collection: Once the metabolic network has reached an isotopic steady state, or at various time points for dynamic studies, the cells are harvested, and metabolites are extracted.

  • Analytical Measurement: The isotopic labeling patterns of key intracellular metabolites are measured using mass spectrometry or NMR spectroscopy.

  • Computational Modeling: The experimental labeling data is then used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes.

Drug Metabolism Studies

In drug development, understanding the metabolic fate of a drug candidate is crucial. L-Methionine-¹³C,d₃ can be used to study methylation reactions involved in drug metabolism. By tracking the transfer of the ¹³CD₃ group to a drug molecule, researchers can identify and quantify methylated drug metabolites. This is particularly relevant for drugs that are metabolized by catechol-O-methyltransferase (COMT) or other methyltransferases.

Conclusion

L-Methionine-¹³C,d₃ is an indispensable tool for researchers in the life sciences and drug development. Its commercial availability with high isotopic and chemical purity enables a wide range of applications, from elucidating the dynamics of complex signaling pathways to the precise quantification of proteomic changes and metabolic fluxes. The methodologies outlined in this guide provide a framework for leveraging the power of this stable isotope-labeled amino acid to advance our understanding of cellular metabolism and to accelerate the development of new therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling and Application of L-Methionine-¹³C,d₃ Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Methionine-¹³C,d₃, a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. It details the necessary safety and handling procedures, summarizes its physicochemical properties, and provides in-depth experimental protocols for its application in key research methodologies.

Safety and Handling

Proper handling and storage of L-Methionine-¹³C,d₃ powder are paramount to ensure laboratory safety and maintain the integrity of the compound. While it is not classified as a hazardous substance, standard laboratory precautions should always be observed.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

L-Methionine-¹³C,d₃ is a white crystalline powder.[3] While not considered hazardous, inhalation of the powder should be avoided as it may cause respiratory tract irritation.[3] Direct contact with eyes and skin may also cause mild irritation.[3] Therefore, appropriate personal protective equipment (PPE) is recommended.

Recommended PPE:

  • Eye Protection: Wear safety glasses with side shields or goggles.[4][5]

  • Hand Protection: Use protective gloves, such as nitrile gloves.[4][5]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed. For large-scale handling or in situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[5]

  • Skin and Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[5]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.[3]

Storage and Stability

Proper storage is crucial for maintaining the quality and stability of L-Methionine-¹³C,d₃ powder.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is at room temperature, away from light and moisture.[1]

  • Stability: The compound is stable under recommended storage conditions.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

Disposal

Dispose of L-Methionine-¹³C,d₃ and its containers in accordance with local, regional, and national regulations. Waste materials should be disposed of by a licensed professional waste disposal service.[1] Do not allow the material to enter drains or water sources.[2]

Physicochemical Properties

The following tables summarize the key quantitative data for L-Methionine-¹³C,d₃.

Table 1: General and Physical Properties

PropertyValue
Chemical Formula ¹³CD₃SCH₂CH₂CH(NH₂)CO₂H
CAS Number 73488-65-0
Molecular Weight 153.22 g/mol
Appearance White crystalline powder
Melting Point 284 °C (decomposes)
Optical Activity [α]25/D +23.1°, c = 1 in 1 M HCl
Isotopic Purity (¹³C) ≥99 atom %
Isotopic Purity (D) ≥99 atom %

Sources:[4]

Table 2: Hazard and Safety Information

ParameterInformation
GHS Classification Not classified as hazardous
Personal Protective Eyeshields, Gloves, Type N95 (US) Respirator
Storage Class 11 - Combustible Solids
WGK (Germany) WGK 3

Sources:[1][4]

Experimental Protocols and Applications

L-Methionine-¹³C,d₃ is a versatile tool in modern biological research, primarily used as a tracer in metabolic studies and for quantitative proteomics.

Methionine Metabolism and its Significance

Methionine is an essential amino acid that plays a central role in cellular metabolism. It is a precursor for the universal methyl donor S-adenosylmethionine (SAM), which is crucial for the methylation of DNA, RNA, proteins, and lipids.[6] Methionine metabolism is divided into two main pathways: the methionine cycle and the transsulfuration pathway.[7] Dysregulation of methionine metabolism has been implicated in various diseases, including cancer.[8]

Methionine_Metabolism Methionine Metabolic Pathway cluster_1 Transsulfuration Pathway Methionine L-Methionine-¹³C,d₃ SAM S-Adenosylmethionine (SAM-¹³C,d₃) Methionine->SAM MAT SAH S-Adenosyl- homocysteine SAM->SAH Methyltransferases Methylated_Substrate Methylated Substrate (DNA, RNA, Protein) SAM->Methylated_Substrate Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS / BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine Substrate Substrate Substrate->Methylated_Substrate ATP ATP ATP->SAM H2O H₂O H2O->Homocysteine Serine Serine Serine->Cystathionine THF THF MTHF 5-Methyl-THF THF->MTHF MTHF->Homocysteine MTHF->THF Betaine Betaine Betaine->Homocysteine DMG Dimethylglycine Betaine->DMG

Caption: Methionine Metabolic Pathway.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the accurate relative quantification of proteins.[9] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural abundance amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled amino acid, such as L-Methionine-¹³C,d₃.

Detailed SILAC Protocol using L-Methionine-¹³C,d₃:

  • Cell Culture and Labeling:

    • Culture two separate populations of the desired cell line.

    • For the "heavy" population, use a custom methionine-deficient cell culture medium supplemented with a known concentration of L-Methionine-¹³C,d₃ (e.g., 0.1-0.2 mM, but should be optimized for the specific cell line).

    • For the "light" population, use the same medium supplemented with the same concentration of unlabeled L-Methionine.

    • Ensure that the cells are cultured for at least five to six cell divisions to achieve >97% incorporation of the labeled amino acid.

    • Verify the incorporation efficiency by mass spectrometry analysis of a small aliquot of protein extract.

  • Experimental Treatment:

    • Once full incorporation is confirmed, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as a control. The treatment can be applied to either the "heavy" or "light" labeled cells.

  • Sample Preparation:

    • Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the mixed cells and extract the proteins.

    • Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease (e.g., trypsin).

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

    • The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic label.

    • Quantify the relative abundance of each protein by comparing the signal intensities of the "heavy" and "light" peptide pairs.

SILAC_Workflow SILAC Experimental Workflow Start Start Cell_Culture_Light Cell Culture ('Light' Medium) Start->Cell_Culture_Light Cell_Culture_Heavy Cell Culture ('Heavy' Medium with L-Methionine-¹³C,d₃) Start->Cell_Culture_Heavy Treatment_Control Control Condition Cell_Culture_Light->Treatment_Control Treatment_Experimental Experimental Condition Cell_Culture_Heavy->Treatment_Experimental Mix_Cells Mix Cell Populations (1:1) Treatment_Control->Mix_Cells Treatment_Experimental->Mix_Cells Protein_Extraction Protein Extraction and Digestion Mix_Cells->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis Data Analysis (Protein Quantification) LC_MS->Data_Analysis End End Data_Analysis->End

Caption: SILAC Experimental Workflow.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[10] By tracing the incorporation of ¹³C from a labeled substrate like L-Methionine-¹³C,d₃ into downstream metabolites, researchers can elucidate the activity of metabolic pathways.

Detailed ¹³C-MFA Protocol using L-Methionine-¹³C,d₃:

  • Experimental Design:

    • Define the metabolic network of interest that involves methionine metabolism.

    • Choose the appropriate ¹³C-labeled L-Methionine tracer. For tracing the methyl group, L-Methionine-¹³C,d₃ is ideal. For tracing the carbon backbone, other labeled forms may be necessary.

  • Tracer Experiment:

    • Culture cells in a defined medium.

    • Initiate the labeling experiment by switching the cells to a medium containing a known concentration of L-Methionine-¹³C,d₃.

    • Collect cell samples and the corresponding media at multiple time points to capture the kinetics of label incorporation. It is crucial to rapidly quench metabolism during sample collection to prevent further metabolic activity.

  • Isotopic Labeling Measurement:

    • Extract intracellular metabolites from the cell samples.

    • Analyze the isotopic labeling patterns of the target metabolites (e.g., SAM, homocysteine, and other downstream products) using mass spectrometry (GC-MS or LC-MS).

  • Flux Estimation and Statistical Analysis:

    • Use specialized software to fit the measured labeling data to a metabolic model.

    • The software will estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

    • Perform statistical analysis to assess the confidence of the estimated fluxes.

MFA_Workflow Metabolic Flux Analysis (MFA) Workflow Start Start Experimental_Design Experimental Design (Define Model and Tracer) Start->Experimental_Design Tracer_Experiment Tracer Experiment (Cell Culture with L-Methionine-¹³C,d₃) Experimental_Design->Tracer_Experiment Sample_Collection Time-course Sample Collection and Quenching Tracer_Experiment->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis (Isotopomer Distribution) Metabolite_Extraction->MS_Analysis Flux_Estimation Flux Estimation (Computational Modeling) MS_Analysis->Flux_Estimation Statistical_Analysis Statistical Analysis and Model Validation Flux_Estimation->Statistical_Analysis End End Statistical_Analysis->End

Caption: Metabolic Flux Analysis (MFA) Workflow.

Application in Drug Development: A Case Study

The study of methionine metabolism is of significant interest in drug development, particularly in oncology. Many cancer cells exhibit a heightened dependence on exogenous methionine, a phenomenon known as "methionine dependency."[8] This metabolic vulnerability presents a potential therapeutic target.

Case Study: Targeting the AMPK-SAMTOR Signaling Pathway in Prostate Cancer

Recent research has shown that methionine deprivation can selectively induce vulnerability in prostate cancer cells deficient in AMP-activated protein kinase (AMPK) by disrupting the SAMTOR-mTOR signaling pathway.[11] L-Methionine-¹³C,d₃ can be employed in such studies to trace the metabolic fate of methionine and its impact on this signaling cascade under different conditions, such as in the presence of a novel therapeutic agent.

Experimental Approach:

  • Cell Lines: Use prostate cancer cell lines with varying AMPK expression (e.g., wild-type and AMPK-knockout).

  • SILAC for Proteomics: Employ the SILAC protocol described in Section 3.2 to compare the proteomes of these cell lines under normal and methionine-restricted conditions, both with and without the drug candidate. This can identify changes in the expression of proteins within the AMPK-SAMTOR-mTOR pathway and other related signaling networks.

  • MFA for Metabolic Reprogramming: Utilize the ¹³C-MFA protocol from Section 3.3 to quantify the flux through the methionine cycle and related pathways. This will reveal how the drug candidate alters the metabolic reprogramming induced by methionine stress.

  • Tracing Methylation: L-Methionine-¹³C,d₃ serves as a tracer for the methyl group. By analyzing the incorporation of the ¹³C,d₃-methyl group into DNA and histones, researchers can investigate how the drug affects epigenetic modifications that are often dysregulated in cancer.

By integrating these advanced techniques with L-Methionine-¹³C,d₃, researchers can gain a deeper understanding of the mechanism of action of novel drug candidates and identify biomarkers for patient stratification.

Conclusion

L-Methionine-¹³C,d₃ is a safe and powerful tool for researchers in the life sciences. Adherence to the safety and handling guidelines outlined in this document is essential for its proper use. The detailed experimental protocols for SILAC and ¹³C-MFA provide a framework for leveraging this stable isotope-labeled amino acid to unravel complex biological processes, with significant applications in understanding disease mechanisms and advancing drug discovery and development.

References

Methodological & Application

Application Note: Quantitative Analysis of L-Methionine in Biological Matrices using L-Methionine-¹³C,d₃ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Methionine is an essential amino acid crucial for protein synthesis and various metabolic processes, including the synthesis of S-adenosylmethionine (SAM), a universal methyl donor. Accurate quantification of L-Methionine in biological samples is vital for clinical diagnostics, nutritional monitoring, and metabolic research. This application note describes a robust and sensitive method for the quantitative analysis of L-Methionine in plasma and cell culture media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, L-Methionine-¹³C,d₃. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variability during sample preparation, chromatography, and ionization, ensuring high accuracy and precision.[1][2][3]

Experimental Workflow

The overall experimental workflow for the quantification of L-Methionine is depicted below. It involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental Workflow for L-Methionine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cell Media) Add_IS Add L-Methionine-¹³C,d₃ Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Sulfosalicylic Acid) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Collect Supernatant Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution LC_Separation Liquid Chromatography (Reversed-Phase or HILIC) Dilution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Methionine Metabolism cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_folate_cycle Folate Cycle Methionine L-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methyl_Group Methyl Group Acceptor Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL THF THF MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->THF Methylated_Product Methylated Product Methyl_Group->Methylated_Product

References

Application Notes and Protocols for L-Methionine-¹³C,d₃ Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics. The "heavy methyl SILAC" approach, which utilizes L-Methionine-¹³C,d₃, offers a unique method for the in vivo incorporation of a stable isotope-labeled methyl group into the proteome. This technique is particularly advantageous for studying protein methylation dynamics, a crucial post-translational modification involved in numerous cellular processes, including signal transduction, gene regulation, and DNA repair.[1][2][3][4]

When cells are cultured in a medium where standard L-methionine is replaced with L-Methionine-¹³C,d₃, the cells' metabolic machinery incorporates this heavy methionine. The enzyme Methionine Adenosyltransferase (MAT) converts the labeled methionine into S-adenosylmethionine (SAM), the universal methyl donor in cells.[5][6][7] Consequently, the ¹³CD₃-methyl group is transferred to proteins and other biomolecules, introducing a +4 Dalton mass shift for each methylation site compared to the unlabeled state. This mass difference is readily detectable by mass spectrometry, allowing for the accurate quantification and identification of methylation sites and their dynamic changes in response to various stimuli.[1][2][8]

These application notes provide a detailed protocol for L-Methionine-¹³C,d₃ labeling in mammalian cell culture, along with data presentation guidelines and visualizations to facilitate its implementation in research and drug development settings.

Data Presentation

Quantitative data from L-Methionine-¹³C,d₃ labeling experiments should be meticulously recorded and presented to ensure reproducibility and clear interpretation. The following tables provide a template for summarizing key experimental parameters and results.

Table 1: L-Methionine-¹³C,d₃ Labeling Parameters for Different Cell Lines

Cell LineL-Methionine-¹³C,d₃ Concentration (mg/L)Culture Duration (Cell Doublings)Serum Type and ConcentrationObserved Incorporation Efficiency (%)Reference
HeLaStandard concentration in SILAC medium> 5Dialyzed Fetal Bovine Serum (10%)> 95% (assumed for complete labeling)[8]
C2C12 MyotubesNot specified48 hoursNot specified8.5% enrichment in total cellular protein[9]
HEK293Not specified> 5Dialyzed Fetal Bovine Serum (10%)> 95%[10]
JurkatStandard concentration in SILAC medium> 5Dialyzed Fetal Bovine Serum (10%)> 95% (typical for SILAC)General SILAC Protocols

Table 2: Quantification of Protein Methylation Changes

ProteinPeptide SequenceMethylation SiteCondition 1 (Light/Heavy Ratio)Condition 2 (Light/Heavy Ratio)Fold Change (Condition 2 / Condition 1)p-value
Histone H3.1KSTGGKAPRKQLATKK91.053.203.05< 0.01
HSP70IIANDQGNRR4690.980.520.53< 0.05
eEF1A1VVSVEMHEELIAKK791.101.050.95> 0.05

Experimental Protocols

This section provides a detailed protocol for performing a "heavy methyl SILAC" experiment using L-Methionine-¹³C,d₃.

Materials
  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-methionine

  • L-Methionine-¹³C,d₃ (≥98% isotopic purity)

  • Unlabeled L-Methionine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Reagents for downstream proteomics sample preparation (e.g., DTT, iodoacetamide, trypsin)

Protocol for L-Methionine-¹³C,d₃ Labeling
  • Preparation of SILAC Media:

    • Light Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions. Add unlabeled L-Methionine to the normal physiological concentration (e.g., 30 mg/L for DMEM).

    • Heavy Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions. Add L-Methionine-¹³C,d₃ to the same concentration as the unlabeled methionine.

    • Supplement both light and heavy media with 10% dFBS, 1% Penicillin-Streptomycin, and any other necessary growth factors. Sterile filter the complete media.

  • Cell Culture and Adaptation:

    • Culture the cells in the "light" medium for at least two passages to ensure they are well-adapted.

    • To begin the labeling, seed the cells into two separate flasks, one with "light" medium and one with "heavy" medium.

    • Culture the cells for at least 5-6 cell doublings in their respective SILAC media to achieve near-complete incorporation of the labeled amino acid.[11] The doubling time of the cell line should be considered to determine the required culture duration.

    • Monitor the cells for any changes in morphology or growth rate. Typically, no significant differences are observed between cells grown in light and heavy media.

  • Experimental Treatment:

    • Once the cells have reached >95% incorporation, they can be subjected to the desired experimental conditions (e.g., drug treatment, growth factor stimulation). The "light" labeled cells can serve as the control group, and the "heavy" labeled cells as the treated group (or vice versa).

  • Cell Harvesting and Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration. This early-stage mixing is a key advantage of the SILAC method, as it minimizes experimental variability.[12]

    • Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the mixed lysate using a standard protein assay (e.g., BCA).

Downstream Proteomics Workflow
  • Protein Digestion:

    • Take a desired amount of protein lysate (e.g., 100 µg) and perform in-solution or in-gel digestion.

    • In-solution digestion: Reduce the disulfide bonds with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins with a protease such as trypsin overnight at 37°C.

    • In-gel digestion: Separate the proteins by SDS-PAGE, excise the gel bands, and perform in-gel digestion.

  • Peptide Desalting:

    • Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove contaminants that could interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a high-resolution mass spectrometer (e.g., Orbitrap) for accurate mass measurement.

    • The mass spectrometer will detect pairs of peptides corresponding to the "light" (unlabeled) and "heavy" (¹³CD₃-labeled) forms.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software package that supports SILAC quantification, such as MaxQuant, Proteome Discoverer, or FragPipe.[11]

    • The software will identify the peptides, determine the light-to-heavy ratios for each peptide, and provide protein-level quantification.

    • For heavy methyl SILAC, the software should be configured to search for a +4.024 Da mass shift for each methylation on arginine and lysine residues.

Visualizations

Methionine Metabolism and "Heavy Methyl" Labeling Pathway

Methionine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular L-Methionine_13C_d3_ext L-Methionine-¹³C,d₃ L-Methionine_13C_d3_int L-Methionine-¹³C,d₃ L-Methionine_13C_d3_ext->L-Methionine_13C_d3_int Transport MAT Methionine Adenosyltransferase (MAT) L-Methionine_13C_d3_int->MAT Protein_Synthesis Protein Synthesis L-Methionine_13C_d3_int->Protein_Synthesis ATP ATP ATP->MAT SAM S-Adenosylmethionine (¹³CD₃-SAM) MAT->SAM Methyltransferases Methyltransferases SAM->Methyltransferases Methylated_Protein Methylated Protein (with ¹³CD₃) Methyltransferases->Methylated_Protein SAH S-Adenosylhomocysteine Methyltransferases->SAH Protein Protein Protein->Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH MS Methionine Synthase Homocysteine->MS THF THF 5-MTHF 5-Methyl-THF THF->5-MTHF Folate Cycle 5-MTHF->MS Methionine_unlabeled L-Methionine (unlabeled) MS->Methionine_unlabeled Incorporated_Protein Protein with L-Methionine-¹³C,d₃ Protein_Synthesis->Incorporated_Protein

Caption: Methionine metabolism and the "heavy methyl SILAC" labeling pathway.

Experimental Workflow for L-Methionine-¹³C,d₃ Labeling and Quantitative Proteomics

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Culture cells in 'Light' Medium (unlabeled Met) Adaptation Adapt cells for >5 doublings Light_Culture->Adaptation Heavy_Culture Culture cells in 'Heavy' Medium (L-Met-¹³C,d₃) Heavy_Culture->Adaptation Treatment Apply experimental treatment Adaptation->Treatment Harvest Harvest and combine cells 1:1 Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Quantification Protein Quantification Lysis->Quantification Digestion Protein Digestion (e.g., Trypsin) Quantification->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis (e.g., MaxQuant) LC_MS->Data_Analysis Quant_Results Protein Identification & Quantification Data_Analysis->Quant_Results

Caption: Experimental workflow for "heavy methyl SILAC".

References

Application Notes and Protocols for Metabolic Flux Analysis Using L-Methionine-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Methionine-¹³C,d₃, provides a dynamic view of cellular metabolism, enabling researchers to understand how nutrients are utilized and converted into biomass and energy. L-Methionine, an essential amino acid, plays a central role in several key cellular processes, including protein synthesis, methylation of DNA, RNA, and proteins, and the biosynthesis of polyamines and cysteine. Consequently, tracing the metabolic fate of L-Methionine can provide profound insights into the metabolic phenotype of cells, particularly in disease states like cancer where metabolic reprogramming is a hallmark.[1][2][3][4]

L-Methionine-¹³C,d₃ is a stable isotope-labeled form of methionine where the carbon backbone is labeled with ¹³C and the methyl group protons are replaced with deuterium (d₃). This dual labeling strategy allows for the simultaneous tracing of the carbon skeleton and the methyl group of methionine, providing a detailed view of its metabolic fate.[5][6] This application note provides detailed protocols for conducting MFA studies using L-Methionine-¹³C,d₃, from cell culture and labeling to mass spectrometry analysis and data interpretation.

Key Applications

  • Cancer Metabolism Research: Many cancer cells exhibit a heightened dependence on methionine, a phenomenon known as "methionine dependency."[7] MFA with L-Methionine-¹³C,d₃ can elucidate the underlying metabolic rewiring in these cancers, identifying potential therapeutic targets.[2][3][7]

  • Drug Development: Assess the metabolic effects of drug candidates on cancer cells or other disease models. By quantifying changes in methionine metabolism, researchers can understand the mechanism of action of novel therapeutics.

  • Protein Synthesis and Degradation Studies: The incorporation of labeled methionine into proteins can be used to quantify the rates of protein synthesis and degradation, providing insights into cellular growth and homeostasis.[5][6]

  • Epigenetics and Methylation Studies: The labeled methyl group from L-Methionine-¹³C,d₃ can be traced into S-adenosylmethionine (SAM), the universal methyl donor, and subsequently into methylated DNA, RNA, and proteins. This allows for the quantification of methylation fluxes, which are crucial in epigenetic regulation.

  • Polyamine and Cysteine Synthesis: Investigate the flux of methionine into the transsulfuration pathway for cysteine synthesis and the polyamine synthesis pathway, both of which are important for cell proliferation and redox balance.

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using L-Methionine-¹³C,d₃ involves several key steps, from experimental design to data analysis.

Experimental Workflow cluster_0 Experimental Design cluster_1 Cell Culture & Labeling cluster_2 Sample Preparation cluster_3 Mass Spectrometry Analysis cluster_4 Data Analysis & Interpretation A Define Research Question B Select Cell Line & Conditions A->B C Choose Labeling Strategy (L-Methionine-¹³C,d₃) B->C D Cell Seeding & Growth E Switch to Labeled Medium D->E F Time-Course Sampling E->F G Metabolite Quenching & Extraction F->G H Protein Hydrolysis (optional) G->H I Sample Derivatization (optional) H->I J LC-MS/MS or GC-MS I->J K Mass Isotopomer Distribution (MID) Analysis J->K L Metabolic Flux Calculation K->L M Statistical Analysis L->M N Biological Interpretation M->N

Caption: A generalized workflow for metabolic flux analysis using L-Methionine-¹³C,d₃.

Detailed Protocols

Protocol 1: Cell Culture and Labeling

This protocol is designed for adherent cancer cell lines but can be adapted for suspension cells.

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • L-Methionine-free medium

  • L-Methionine-¹³C,d₃ (sterile, cell culture grade)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to attach and grow overnight in complete growth medium.

  • Preparation of Labeled Medium: Prepare the labeling medium by supplementing L-Methionine-free medium with L-Methionine-¹³C,d₃ to the desired final concentration (typically the same concentration as in the complete growth medium). Also, add FBS and other necessary supplements.

  • Medium Exchange:

    • Aspirate the complete growth medium from the cells.

    • Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled methionine.

    • Add the pre-warmed L-Methionine-¹³C,d₃ labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for the desired period. The incubation time will depend on the specific metabolic pathways being investigated and the turnover rate of the metabolites of interest. For steady-state labeling, a common time point is 24 hours. For kinetic flux analysis, multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) should be collected.[2][3]

Protocol 2: Metabolite Extraction

This protocol describes a method for quenching metabolism and extracting intracellular metabolites.

Materials:

  • Ice-cold PBS

  • Ice-cold 80% Methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Quenching Metabolism:

    • Place the cell culture plate on ice.

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to remove extracellular metabolites.

  • Metabolite Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to each well (e.g., 1 mL for a 6-well plate).

    • Use a cell scraper to detach the cells and ensure they are suspended in the methanol.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -80°C for at least 1 hour to facilitate cell lysis and protein precipitation.

  • Sample Clarification:

    • Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted metabolites.

    • The pellet, containing protein and other cellular debris, can be saved for protein quantification or analysis of labeled amino acid incorporation into protein.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 3: Mass Spectrometry Analysis

This is a general guideline for LC-MS/MS analysis. The specific parameters will need to be optimized for the instrument being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the metabolite extracts again to pellet any remaining debris. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Separate the metabolites using a suitable HPLC column, such as a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites. A gradient elution with solvents like water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.

  • Mass Spectrometry Detection:

    • Analyze the samples in both positive and negative ion modes to cover a wider range of metabolites.

    • Acquire data in full scan mode to obtain the mass isotopomer distributions (MIDs) of methionine and its downstream metabolites.

    • Use tandem MS (MS/MS) to confirm the identity of metabolites by comparing their fragmentation patterns to known standards or databases.

  • Data Analysis:

    • Process the raw data using software provided by the instrument manufacturer or open-source tools like XCMS or MZmine.

    • Identify peaks corresponding to methionine and its metabolites based on their accurate mass and retention time.

    • Determine the MIDs for each metabolite by integrating the peak areas of all its isotopologues (M+0, M+1, M+2, etc.).

    • Correct the MIDs for the natural abundance of stable isotopes.

Data Presentation

Quantitative data from MFA studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Relative Abundance of L-Methionine Isotopologues in Cancer Cells

IsotopologueCell Line A (%)Cell Line B (%)Control Cells (%)
M+0 (Unlabeled)5.2 ± 0.88.1 ± 1.295.3 ± 2.1
M+11.1 ± 0.21.5 ± 0.32.5 ± 0.4
M+20.5 ± 0.10.7 ± 0.10.8 ± 0.2
M+30.3 ± 0.10.4 ± 0.10.4 ± 0.1
M+48.9 ± 1.512.3 ± 2.00.5 ± 0.1
M+5 (¹³C₅)84.0 ± 3.277.0 ± 4.50.5 ± 0.1

Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with actual experimental results.

Table 2: Calculated Metabolic Fluxes Through Key Reactions in Methionine Metabolism (nmol/10⁶ cells/hr)

Metabolic FluxCell Line ACell Line BControl Cells
Methionine Uptake50.2 ± 4.565.8 ± 6.125.1 ± 2.3
Protein Synthesis35.1 ± 3.242.7 ± 3.918.5 ± 1.7
Transmethylation (SAM cycle)10.5 ± 1.115.2 ± 1.64.2 ± 0.5
Transsulfuration2.8 ± 0.44.1 ± 0.61.5 ± 0.2
Polyamine Synthesis1.8 ± 0.33.8 ± 0.50.9 ± 0.1

Fluxes are calculated based on the isotopic labeling data and a metabolic network model. Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with actual experimental results.

Visualization of Methionine Metabolism

Diagrams created using Graphviz (DOT language) can effectively illustrate the metabolic pathways being investigated.

Methionine_Metabolism cluster_methylation Methylation Cycle cluster_transsulfuration Transsulfuration Pathway Met_in L-Methionine-¹³C,d₃ (extracellular) Met_cell L-Methionine-¹³C,d₃ (intracellular) Met_in->Met_cell Uptake SAM S-Adenosylmethionine (SAM) Met_cell->SAM MAT Protein Protein Synthesis Met_cell->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Polyamines Polyamine Synthesis SAM->Polyamines ODC, SRM/SMS HCY Homocysteine SAH->HCY SAHH HCY->Met_cell MS Cys Cysteine HCY->Cys CBS, CTH Methylation DNA/RNA/Protein Methylation

Caption: Overview of central methionine metabolic pathways.

Conclusion

Metabolic flux analysis using L-Methionine-¹³C,d₃ is a versatile and powerful technique for dissecting the complexities of cellular metabolism. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and professionals in drug development to design, execute, and interpret these sophisticated experiments. By carefully following these guidelines, investigators can gain valuable insights into the metabolic reprogramming that underlies various diseases and identify novel therapeutic strategies.

References

Application Notes and Protocols for L-Methionine-¹³C,d₃ in Protein Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine-¹³C,d₃ is a stable isotope-labeled amino acid that serves as a powerful tracer for the dynamic measurement of protein synthesis and degradation rates in biological systems.[1] This non-radioactive isotopologue, enriched with one Carbon-13 (¹³C) atom and three deuterium (d₃ or ²H₃) atoms on the methyl group, allows for the precise tracking of methionine incorporation into newly synthesized proteins and its metabolic fate.[2][3][4] Its use in conjunction with mass spectrometry-based techniques provides a robust platform for quantitative proteomics, enabling researchers to elucidate the complex regulation of protein turnover in health and disease.[5][6]

The dual-labeling of L-Methionine-¹³C,d₃ offers a unique advantage for simultaneously assessing protein synthesis and breakdown.[2][7] The ¹³C and d₃ labels on the methionine molecule are incorporated into the polypeptide chain during translation, and the rate of this incorporation is a direct measure of protein synthesis.[2] Furthermore, the deuterated methyl group can be transferred to other molecules, such as histidine to form 3-methylhistidine, a marker for myofibrillar protein breakdown.[2] By tracing the appearance of labeled 3-methylhistidine, researchers can quantify protein degradation rates.[2]

These application notes provide an overview of the use of L-Methionine-¹³C,d₃ in protein metabolism research, including detailed experimental protocols and data presentation for in vitro studies.

Key Applications

  • Quantification of Muscle Protein Synthesis (MPS) and Muscle Protein Breakdown (MPB): Simultaneously measure the rates of MPS and MPB in cell culture models of skeletal muscle.[2][7][8]

  • Drug Discovery and Development: Evaluate the effects of therapeutic compounds on protein turnover in various cell types.

  • Disease Modeling: Investigate dysregulation of protein metabolism in models of diseases such as cancer, sarcopenia, and metabolic disorders.

  • Nutritional Studies: Assess the impact of nutrients and dietary interventions on protein synthesis and degradation.

Data Presentation

The following tables summarize quantitative data from a study utilizing L-Methionine-¹³C,d₃ to measure fractional synthetic rate (FSR) and fractional breakdown rate (FBR) in C2C12 myotubes.

Table 1: Time Course of Fractional Synthetic Rate (FSR) and Fractional Breakdown Rate (FBR) in C2C12 Myotubes

Time Point (hours)Fractional Synthetic Rate (FSR) (%/h)Fractional Breakdown Rate (FBR) (%/h)Net Protein Balance (%/h)
42.2 ± 0.12.3 ± 0.3-0.1
62.6 ± 0.1--
8-2.2 ± 0.2-
24---
481.4 ± 0.014.8 ± 0.2-3.4

Data are presented as mean ± SEM. Data extracted from a study by Williams et al. (2020).[2][7][9]

Table 2: Effect of Anabolic and Catabolic Factors on FSR and FBR in C2C12 Myotubes

TreatmentFractional Synthetic Rate (FSR) (% of Control)Fractional Breakdown Rate (FBR) (% of Control)
Insulin-like Growth Factor-1 (IGF-1)IncreasedDecreased
InsulinIncreasedDecreased
DexamethasoneDecreasedIncreased

Qualitative summary based on findings from Williams et al. (2020).[2][8]

Experimental Protocols

Protocol 1: In Vitro Measurement of Protein Synthesis and Degradation in C2C12 Myotubes

This protocol describes the use of L-Methionine-¹³C,d₃ to simultaneously measure muscle protein synthesis (MPS) and muscle protein breakdown (MPB) in a murine C2C12 myotube cell culture model.[2][7]

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin

  • L-Methionine-¹³C,d₃

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% (v/v) Ethanol

  • 0.1 M HCl

  • Dowex H+ resin

  • 2 M NH₄OH

  • Derivatization agent (e.g., MTBSTFA)

  • Internal standards for mass spectrometry

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Induce differentiation into myotubes by switching to DMEM containing 2% horse serum and 1% penicillin-streptomycin for 4-6 days.

  • Tracer Incubation:

    • Replace the differentiation medium with DMEM containing a known concentration of L-Methionine-¹³C,d₃.

    • Incubate the cells for the desired period (e.g., 4, 6, 24, 48 hours) to allow for the incorporation of the tracer into newly synthesized proteins.[2][9]

  • Sample Collection:

    • Media: Collect the cell culture media at the end of the incubation period for the analysis of labeled 3-methylhistidine (marker of protein breakdown).

    • Cells: Aspirate the remaining media, wash the myotubes with ice-cold PBS, and then harvest the cells by scraping or trypsinization.

  • Protein Hydrolysis and Amino Acid Purification (Cell Pellet):

    • Centrifuge the harvested cells and wash the pellet twice with 70% ethanol.[2]

    • Hydrolyze the protein pellet overnight at 100°C in 0.1 M HCl with Dowex H+ resin.[2]

    • Isolate the amino acids by passing the hydrolysate through Dowex columns and eluting with 2 M NH₄OH.[2]

    • Dry the eluate under vacuum.

  • Amino Acid Purification (Media):

    • Purify the amino acids from the collected media samples using Dowex columns in the same manner as the cell pellet hydrolysate.[2]

  • Derivatization and Mass Spectrometry Analysis:

    • Derivatize the dried amino acid samples (e.g., using MTBSTFA for GC-MS analysis).[2]

    • Analyze the enrichment of L-Methionine-¹³C,d₃ in the protein-bound fraction (from the cell pellet) and the enrichment of labeled 3-methylhistidine in the media using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][7]

  • Calculation of Fractional Rates:

    • Fractional Synthetic Rate (FSR): Calculate the rate of protein synthesis using the following equation:[2] FSR (%/h) = [APE_product / (APE_precursor * t)] * 100 Where:

      • APE_product is the change in enrichment of protein-bound L-Methionine-¹³C,d₃.

      • APE_precursor is the average enrichment of L-Methionine-¹³C,d₃ in the media.

      • t is the incubation time in hours.

    • Fractional Breakdown Rate (FBR): Calculate the rate of protein breakdown based on the appearance of labeled 3-methylhistidine in the media.[7]

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_labeling Stable Isotope Labeling cluster_sample_processing Sample Processing cluster_analysis Analysis C2C12_myoblasts C2C12 Myoblasts Differentiation Differentiation into Myotubes C2C12_myoblasts->Differentiation Tracer_incubation Incubate with L-Methionine-¹³C,d₃ Differentiation->Tracer_incubation Harvesting Harvest Cells & Media Tracer_incubation->Harvesting Protein_hydrolysis Protein Hydrolysis (Cell Pellet) Harvesting->Protein_hydrolysis AA_purification Amino Acid Purification Protein_hydrolysis->AA_purification Derivatization Derivatization AA_purification->Derivatization MS_analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_analysis Data_analysis Calculate FSR & FBR MS_analysis->Data_analysis

Experimental workflow for measuring protein turnover.

protein_turnover_pathways cluster_synthesis Protein Synthesis cluster_degradation Protein Degradation Growth_Factors Growth Factors (e.g., IGF-1, Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 eIF4E eIF4E-BP1 mTORC1->eIF4E S6K1 S6K1 mTORC1->S6K1 Translation Translation Initiation (Protein Synthesis) eIF4E->Translation inhibition removed S6K1->Translation Synthesized_Protein Newly Synthesized Labeled Protein Translation->Synthesized_Protein Ubiquitin Ubiquitin E1 E1 (Activating) Ubiquitin->E1 E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 Polyubiquitination Polyubiquitination E3->Polyubiquitination Protein_Substrate Protein Substrate Protein_Substrate->E3 Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degradation into Amino Acids Proteasome->Degradation Protein_Pool Amino Acid Pool (incl. L-Met-¹³C,d₃) Degradation->Protein_Pool Recycling Protein_Pool->Translation Synthesized_Protein->Protein_Substrate

References

Application Notes and Protocols for LC-MS/MS Analysis of L-Methionine using L-Methionine-¹³C,d₃ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine is an essential amino acid that plays a critical role in protein synthesis and various metabolic processes. Accurate quantification of methionine in biological matrices is crucial for clinical diagnostics, nutritional monitoring, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as L-Methionine-¹³C,d₃, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[3]

This document provides detailed protocols for the preparation of biological samples, such as plasma or serum, for the quantitative analysis of L-Methionine by LC-MS/MS using L-Methionine-¹³C,d₃ as an internal standard. The primary methods covered are protein precipitation and solid-phase extraction.

Materials and Reagents

  • L-Methionine

  • L-Methionine-¹³C,d₃

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Perchloric acid (PCA)

  • Ammonium acetate

  • Ultrapure water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., strong cation exchange)

  • SPE manifold

  • Nitrogen evaporator

Experimental Workflows

A general workflow for sample preparation for LC-MS/MS analysis is depicted below. The choice between protein precipitation and solid-phase extraction will depend on the sample matrix and the required level of cleanliness.

Sample Preparation Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Sample Clean-up cluster_2 Final Preparation & Analysis Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with L-Methionine-¹³C,d₃ Sample->Spike PPT Protein Precipitation Spike->PPT Method 1 SPE Solid-Phase Extraction Spike->SPE Method 2 Evaporation Evaporation & Reconstitution PPT->Evaporation SPE->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: General workflow for LC-MS/MS sample preparation.

Experimental Protocols

Protocol 1: Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing the majority of proteins from biological samples.[4][5][6] This protocol is suitable for high-throughput analysis.

  • Sample Spiking: To 100 µL of the biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of L-Methionine-¹³C,d₃ internal standard working solution. Vortex briefly.

  • Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to the sample. Other precipitation agents like methanol or trichloroacetic acid can also be used.[5][7][8]

  • Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds. Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation Protocol start Start: 100 µL Sample spike Add 10 µL L-Methionine-¹³C,d₃ IS start->spike precipitate Add 400 µL Cold Acetonitrile (0.1% Formic Acid) spike->precipitate vortex_incubate Vortex & Incubate (-20°C, 20 min) precipitate->vortex_incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex_incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Step-by-step protein precipitation workflow.

Protocol 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample by removing not only proteins but also other interfering substances like salts and phospholipids.[9] Strong cation exchange (SCX) cartridges are often used for the extraction of amino acids.[9][10]

  • Sample Pre-treatment: To 100 µL of the biological sample, add 10 µL of L-Methionine-¹³C,d₃ internal standard working solution. Add 200 µL of 0.1 M HCl to acidify the sample. Vortex.

  • SPE Cartridge Conditioning: Condition an SCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables present example quantitative data for the LC-MS/MS analysis of L-Methionine.

Table 1: Calibration Curve for L-Methionine

Concentration (µM)Peak Area Ratio (Analyte/IS)
0.10.025
0.50.128
1.00.255
5.01.275
10.02.548
50.012.74
Linearity (r²) 0.9995

Table 2: Recovery and Matrix Effect

Preparation MethodAnalyteRecovery (%)Matrix Effect (%)
Protein PrecipitationL-Methionine92.58.2
Solid-Phase ExtractionL-Methionine88.93.5

Table 3: Precision and Accuracy

QC LevelNominal Conc. (µM)Measured Conc. (µM)Precision (%CV)Accuracy (%)
LQC0.30.294.896.7
MQC7.57.63.5101.3
HQC40.041.22.9103.0

Conclusion

The protocols described provide robust and reliable methods for the preparation of biological samples for the quantitative analysis of L-Methionine using LC-MS/MS with L-Methionine-¹³C,d₃ as an internal standard. The choice of method will depend on the specific requirements of the study, with protein precipitation offering a faster workflow and solid-phase extraction providing cleaner samples. Proper validation of the chosen method is crucial to ensure accurate and reproducible results.

References

Application Notes and Protocols: L-Methionine-¹³C,d₃ in Biomolecular NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at an atomic level. For large proteins and protein complexes (>100 kDa), however, solution NMR spectra are often plagued by broad lines and severe signal overlap, limiting the extraction of meaningful information. The development of methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY) has revolutionized the study of high-molecular-weight systems. This technique, coupled with specific isotopic labeling of methyl groups, provides high-resolution and sensitive NMR spectra.

L-Methionine, with its relatively low natural abundance (around 2.4%) in proteins, serves as an excellent probe for NMR analysis, as its signals are less likely to suffer from spectral overlap compared to other aliphatic residues.[1] The use of L-Methionine-¹³C,d₃ for specific labeling of the Cε-methyl group offers a powerful tool to investigate the hydrophobic core of proteins. The deuteration of the methyl group (¹³CHD₂) can further enhance sensitivity in relaxation-based NMR experiments.[2]

These application notes provide a comprehensive overview and detailed protocols for the use of L-Methionine-¹³C,d₃ in biomolecular NMR studies, focusing on protein structure, dynamics, and interaction analysis.

Applications of L-Methionine-¹³C,d₃ Labeling in Biomolecular NMR

The unique properties of the methionine methyl group, being isolated from other carbons by a sulfur atom, prevent complications from one-bond ¹³C-¹³C couplings in uniformly labeled samples, making it an ideal probe. Key applications include:

  • Structural Analysis of Large Proteins and Complexes: Methyl-TROSY NMR on L-Methionine-¹³C,d₃ labeled proteins provides narrow linewidths, enabling the study of multi-domain proteins and large macromolecular assemblies up to the megadalton range.[3][4]

  • Studying Protein Dynamics and Conformational Exchange: NMR relaxation dispersion experiments on ¹³C-labeled methionine residues can characterize dynamic processes, such as enzyme catalysis and protein folding, on the microsecond to millisecond timescale.[2]

  • Monitoring Ligand Binding and Drug Discovery: Chemical shift perturbations of methionine methyl signals upon the addition of a ligand or potential drug molecule can be used to identify binding events, map binding sites, and determine binding affinities.

  • Investigating Allostery and Signaling Pathways: L-Methionine-¹³C,d₃ labeling is particularly valuable for studying signal transduction in systems like G-protein coupled receptors (GPCRs), where conformational changes upon agonist binding can be monitored at specific sites within the protein.[5][6][7][8]

  • Metabolomics: L-[¹³C-methyl]Methionine can be used as a tracer in untargeted NMR metabolomics to investigate the global methylome of cells and tissues, providing insights into methyl metabolism shifts in disease states.[9][10]

Principle of Methyl-TROSY NMR

Transverse Relaxation-Optimized Spectroscopy (TROSY) is an NMR technique that mitigates the effects of rapid transverse relaxation in large molecules. For a ¹³CH₃ methyl group, the three protons are scalar coupled to the ¹³C nucleus. In a magnetic field, the energy levels of this spin system are split, and transitions between these levels give rise to the NMR signal. The relaxation of these signals is influenced by dipole-dipole interactions and chemical shift anisotropy (CSA). Methyl-TROSY experiments selectively observe the slowly relaxing transitions, resulting in significantly sharper lines and improved sensitivity in the spectra of large biomolecules.[4]

methyl_trosy_principle cluster_sample Protein Sample cluster_nmr NMR Spectrometer cluster_output Resulting Spectrum Protein Large Protein (>100 kDa) with ¹³C,d₃-Met Labeling Pulse_Sequence Methyl-TROSY Pulse Sequence Protein->Pulse_Sequence Apply RF pulses Relaxation Separation of Fast and Slow Relaxing Transitions Pulse_Sequence->Relaxation Exploit relaxation interference Detection Selective Detection of Slowly Relaxing (Sharp) Component Relaxation->Detection Observe desired transition Spectrum High-Resolution NMR Spectrum Detection->Spectrum Generate spectrum

Principle of a methyl-TROSY experiment.

Experimental Protocols

Protocol 1: ¹³C,d₃-L-Methionine Labeling of Proteins in E. coli

This protocol describes the expression of a protein in M9 minimal media with selective labeling of methionine residues using ¹³C,d₃-L-Methionine in a deuterated background.

1. Preparation of M9 Minimal Media:

  • Prepare a 5x M9 salt stock solution (Na₂HPO₄, KH₂PO₄, NaCl). Autoclave and store at room temperature.

  • For 1 L of M9 media, mix the following sterile components:

    • 200 mL of 5x M9 salts

    • 1 L of D₂O (for deuterated background)

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

    • 10 mL of 20% (w/v) [²H,¹²C]-glucose (or other deuterated carbon source)

    • 1 g of ¹⁵NH₄Cl (for ¹⁵N labeling, optional)

    • Trace elements solution

2. Protein Expression and Labeling:

  • Inoculate a 10 mL starter culture of M9/H₂O media with a single colony of E. coli BL21(DE3) cells transformed with the expression plasmid. Grow overnight at 37°C.

  • The next day, inoculate 1 L of M9/D₂O minimal media with the starter culture to an initial OD₆₀₀ of ~0.1.

  • Grow the cells at 37°C with shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8.[3]

  • One hour prior to induction, add 100 mg of ¹³C,d₃-L-Methionine (dissolved in a small amount of D₂O) to the culture.[3] For simultaneous labeling of other methyl-bearing residues, precursors can be added at this stage (e.g., 60 mg/L α-ketobutyric acid for isoleucine and 100 mg/L α-ketoisovaleric acid for leucine and valine).[3]

  • Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.

  • Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 16-20 hours.[3]

  • Harvest the cells by centrifugation.

3. Protein Purification:

  • Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography) as appropriate for the specific protein.

labeling_workflow Start Start Starter_Culture Overnight Starter Culture in M9/H₂O Start->Starter_Culture Main_Culture Inoculate 1L M9/D₂O Minimal Media Starter_Culture->Main_Culture Growth_1 Grow at 37°C to OD₆₀₀ = 0.6-0.8 Main_Culture->Growth_1 Add_Precursor Add 100 mg/L ¹³C,d₃-L-Methionine Growth_1->Add_Precursor Induction Induce with IPTG Add_Precursor->Induction After 1 hour Growth_2 Express Protein at 18-25°C for 16-20 hours Induction->Growth_2 Harvest Harvest Cells by Centrifugation Growth_2->Harvest Purification Protein Purification (e.g., Affinity & Size Exclusion Chromatography) Harvest->Purification NMR_Sample Prepare NMR Sample Purification->NMR_Sample End End NMR_Sample->End

Workflow for ¹³C,d₃-L-Methionine labeling of proteins.

Protocol 2: Methyl-TROSY NMR Experiment

This protocol outlines the general parameters for a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment optimized for methyl-TROSY.

1. Sample Preparation:

  • Concentrate the purified, labeled protein to the desired concentration (typically 50-500 µM) in an appropriate NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing 5-10% D₂O for the lock signal.

  • Transfer the sample to an NMR tube (Shigemi tubes are recommended for smaller volumes).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • Tune and match the probe for ¹H and ¹³C frequencies.

  • Shim the magnetic field to obtain a narrow and symmetrical water signal.

3. Acquisition Parameters (Example for a 750 MHz spectrometer):

ParameterValue
Pulse Sequencehsqcetf3gpsi or a methyl-TROSY specific HMQC
Temperature298 K (25 °C)
¹H Spectral Width12-16 ppm (centered around 4.7 ppm)
¹³C Spectral Width25-30 ppm (centered around 15-20 ppm)
Number of scans8-64 (depending on sample concentration)
Number of increments (t₁)128-256
Acquisition time (t₂)~100 ms
Inter-scan delay1.0-1.5 s

4. Data Processing:

  • Process the data using NMR software (e.g., TopSpin, NMRPipe).

  • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Perform Fourier transformation and phase correction.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies using L-Methionine-¹³C,d₃ labeling.

Table 1: Protein Yield and Labeling Efficiency

ProteinExpression SystemMediaL-Methionine-¹³C,d₃ Conc.YieldLabeling EfficiencyReference
GalP (52 kDa)E. coliM9/D₂ONot specified for Met alone1.5 mg / 3 L>90% (for ILV)[11]
Drosophila ActinPichia pastorisD₂O-basedNot specified for Met alone2.5 mg / LHigh (for Ile)[12]
Bromodomain (18 kDa)E. coliRich Media (2xTB)1 g/LHigh88%[13]
Hydrolase (72 kDa)E. coliRich Media (2xTB)1 g/LHigh93%[13]
Histone Methylase (41 kDa)E. coliRich Media (2xTB)2 g/LHigh59%[13]
Histone Methylase (49 kDa)E. coliRich Media (2xTB)2 g/LHigh65%[13]

Table 2: Representative NMR Parameters

Protein SystemExperimentSpectrometer FieldKey ObservationReference
HtrA2 (105-210 kDa)ddHMQC vs HMQCNot specifiedSensitivity gains of up to 2-fold with ddHMQC[3]
GalP (52 kDa)[¹³C-¹H]-methyl-TROSY900 MHzPronounced chemical shift change in one Ile residue upon inhibitor binding[11]
Apo-Calmodulin¹H and ¹³C CPMGNot specifiedCharacterization of conformational exchange[2]
β₂ Adrenergic Receptor (GPCR)ε-¹³CH₃-Met NMRNot specifiedLigand efficacy influences the equilibrium of conformational states[5]

Case Study: GPCR Signaling

L-Methionine-¹³C,d₃ labeling has been instrumental in elucidating the mechanisms of GPCR signaling. By labeling the methionine residues, which are often distributed throughout the transmembrane helices and loop regions, researchers can monitor conformational changes at multiple sites within the receptor upon binding of agonists, antagonists, or allosteric modulators.[5][8]

The chemical shifts of the methionine methyl groups are sensitive to their local environment. A change in the conformation of the receptor will alter the environment of these methyl groups, leading to a change in their chemical shifts. By comparing the ¹H-¹³C correlation spectra of the receptor in different functional states (e.g., apo vs. agonist-bound), specific residues involved in the activation process can be identified.

gpcr_signaling cluster_inactive Inactive State cluster_active Active State GPCR_inactive GPCR with ¹³C,d₃-Met labels NMR_inactive ¹H-¹³C NMR Spectrum (Reference) GPCR_inactive->NMR_inactive GPCR_active GPCR-Agonist Complex GPCR_inactive->GPCR_active Binding Conformational_Change Conformational Change GPCR_active->Conformational_Change NMR_active ¹H-¹³C NMR Spectrum (Perturbed) Agonist Agonist Agonist->GPCR_active Conformational_Change->NMR_active causes Chemical Shift Perturbations Signal_Transduction Downstream Signaling Conformational_Change->Signal_Transduction

Monitoring GPCR activation using ¹³C,d₃-Met NMR.

Conclusion

The specific labeling of methionine residues with L-Methionine-¹³C,d₃, combined with methyl-TROSY NMR techniques, provides a robust and versatile platform for the study of high-molecular-weight proteins and their complexes. This approach offers unparalleled opportunities to investigate protein structure, dynamics, and interactions in solution, making it an invaluable tool for academic research and drug development. The protocols and data presented here serve as a guide for researchers to effectively implement this powerful methodology in their own studies.

References

Tracing Methionine Metabolism: An Application Guide Using L-Methionine-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for tracing methionine metabolism using the stable isotope-labeled tracer, L-Methionine-¹³C,d₃. This powerful technique offers precise tracking of methionine through its various metabolic fates, providing critical insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions.

Methionine is an essential amino acid central to numerous cellular processes, including protein synthesis, the transfer of methyl groups for DNA and protein methylation, and the biosynthesis of polyamines.[1] Dysregulation of methionine metabolism is implicated in various diseases, including cancer, liver disease, and neurodegenerative disorders, making it a key area of investigation in drug development.[2] Stable isotope tracing with L-Methionine-¹³C,d₃, coupled with mass spectrometry, allows for the quantitative analysis of metabolic fluxes through these critical pathways.[1][3]

Key Metabolic Pathways of Methionine

The metabolism of methionine is primarily orchestrated through three interconnected pathways:

  • The Methionine Cycle: In this cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.[2][4] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, completing the cycle.[2]

  • The Transsulfuration Pathway: Alternatively, homocysteine can enter the transsulfuration pathway to be converted into cysteine, a precursor for the synthesis of glutathione, a major cellular antioxidant.[4][5]

  • Polyamine Biosynthesis: SAM can also be decarboxylated to contribute to the synthesis of polyamines, which are essential for cell growth and proliferation.[1]

Experimental Applications of L-Methionine-¹³C,d₃ Tracing

Tracing with L-Methionine-¹³C,d₃ (specifically, L-Methionine-(methyl-d₃, 1-¹³C)) allows for the simultaneous tracking of the carboxyl carbon and the methyl group of methionine. This dual labeling provides a nuanced view of its metabolic fate. For example, it can be used to distinguish between methionine that is incorporated into proteins versus methionine that serves as a methyl donor.[6][7]

A key application is in Metabolic Flux Analysis (MFA) , which quantifies the rate of metabolite conversion through a metabolic pathway.[8] By measuring the rate of incorporation of the ¹³C and d₃ labels into downstream metabolites, researchers can determine the activity of the methionine cycle, transsulfuration, and polyamine synthesis pathways.[1]

Experimental Protocols

This section provides detailed protocols for a typical stable isotope tracing experiment using L-Methionine-¹³C,d₃ with cultured mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the steps for labeling adherent mammalian cells with L-Methionine-¹³C,d₃.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • L-Methionine-free medium

  • L-Methionine-¹³C,d₃

  • Dialyzed fetal bovine serum (dFBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks and culture in complete medium overnight to allow for adherence and recovery.[3]

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the L-Methionine-free medium with L-Methionine-¹³C,d₃ at the desired concentration (e.g., the same concentration as methionine in the complete medium). Also, add dFBS to the appropriate final concentration.[3] Pre-warm the labeling medium to 37°C.

  • Initiation of Labeling: Aspirate the complete medium from the cells and wash the cells once with sterile PBS.[3]

  • Add the pre-warmed labeling medium to the cells.[3]

  • Incubation: Incubate the cells for a time course determined by the specific metabolic pathway of interest. For rapid pathways like the methionine cycle, shorter time points (e.g., 0, 15, 30, 60 minutes) are recommended. For slower processes like protein synthesis, longer time points (e.g., 4, 8, 24 hours) may be necessary.[6][9]

  • Harvesting: At each time point, proceed immediately to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction

This protocol describes the extraction of polar metabolites from cultured cells.

Materials:

  • Ice-cold 80% methanol[3]

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

  • Centrifuge

Procedure:

  • Quenching and Extraction: Place the cell culture plate on ice. Aspirate the labeling medium and add 1 mL of ice-cold 80% methanol to each well.[3]

  • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3]

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.[3]

  • Centrifugation: Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Storage: Store the extracted metabolites at -80°C until analysis by mass spectrometry.

Protocol 3: Sample Analysis by LC-MS/MS

This protocol provides a general workflow for the analysis of labeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system (e.g., coupled to a high-resolution mass spectrometer)

  • Appropriate chromatography column (e.g., HILIC for polar metabolites)

  • Mobile phases (e.g., acetonitrile and water with appropriate additives)

  • Standards for methionine and key metabolites

Procedure:

  • Sample Preparation: Prior to injection, samples may require further processing, such as derivatization, depending on the metabolites of interest and the analytical method.[1]

  • LC Separation: Set up the liquid chromatography method for optimal separation of methionine and its downstream metabolites. A common approach for polar metabolites is Hydrophilic Interaction Liquid Chromatography (HILIC).[3]

  • Mass Spectrometry Analysis: Configure the mass spectrometer to acquire data in a way that allows for the detection and quantification of the different isotopologues of each metabolite (i.e., the unlabeled and the ¹³C and d₃-labeled forms). High-resolution mass spectrometry is recommended to accurately resolve these different forms.[3][10]

  • Data Acquisition: Inject the samples and acquire the data.

  • Data Analysis: Use specialized software to process the raw data. This involves identifying the peaks corresponding to the metabolites of interest and determining the relative abundance of each isotopologue. The fractional enrichment of the label in each metabolite can then be calculated.

Data Presentation

The quantitative data obtained from LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Fractional Enrichment of Methionine Cycle Metabolites after Labeling with L-Methionine-¹³C,d₃ in a Human Fibrosarcoma Cell Line.

Time (minutes)L-Methionine (M+4)S-Adenosylmethionine (SAM) (M+4)S-Adenosylhomocysteine (SAH) (M+4)Homocysteine (M+4)
00.0%0.0%0.0%0.0%
1585.2%60.1%45.3%30.5%
3095.1%80.5%70.2%55.8%
6098.3%92.7%88.9%79.4%

Note: Data are representative and will vary depending on the cell line and experimental conditions. M+4 represents the isotopologue containing both the ¹³C and d₃ labels.

Table 2: Metabolic Fluxes in a Human Fibrosarcoma Cell Line.

Metabolic FluxFlux Rate (nmol/10⁶ cells/hr)
Net Methionine Uptake150
Transmethylation Flux22.5
Propylamine Transfer Flux22.5
Methionine Salvage Flux18.0

Note: These values are illustrative and based on findings that transmethylation and propylamine transfer fluxes amount to roughly 15% of the net methionine uptake.[1] Actual flux rates need to be calculated based on the experimental data.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT Cys Cysteine Hcy->Cys CBS, CTH (Transsulfuration)

Caption: Overview of the main pathways of methionine metabolism.

Experimental_Workflow A Cell Culture and Labeling with L-Methionine-¹³C,d₃ B Metabolite Extraction (Quenching with cold methanol) A->B C LC-MS/MS Analysis B->C D Data Processing (Isotopologue distribution) C->D E Metabolic Flux Calculation D->E

Caption: General experimental workflow for stable isotope tracing.

L_Methionine_Tracer Tracer L-Methionine-¹³C,d₃ Protein Protein-incorporated Methionine (¹³C and d₃ labeled) Tracer->Protein Protein Synthesis Methylated Methylated Substrates (d₃ labeled methyl group) Tracer->Methylated Transmethylation

Caption: Tracing the fates of the ¹³C and d₃ labels from L-Methionine-¹³C,d₃.

References

Application Notes and Protocols for the Use of L-Methionine-¹³C,d₃ in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. L-Methionine-¹³C,d₃, a non-radioactive, heavy-labeled version of the essential amino acid L-methionine, offers a robust and sensitive method for tracing and quantifying metabolic pathways. Its primary application lies in its role as a metabolic tracer and as an internal standard for mass spectrometry-based quantification of drug metabolites.[1][2][3][4] This document provides detailed application notes and experimental protocols for the effective use of L-Methionine-¹³C,d₃ in drug metabolism research.

L-Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor in numerous biological reactions, including the methylation of drugs and their metabolites.[5][6] By introducing L-Methionine-¹³C,d₃ into a biological system, researchers can trace the fate of the labeled methyl group, providing critical insights into methylation-dependent metabolic pathways.

Core Applications

The primary applications of L-Methionine-¹³C,d₃ in drug metabolism studies include:

  • Internal Standard for Quantitative Bioanalysis: Due to its chemical similarity to endogenous methionine and its distinct mass, L-Methionine-¹³C,d₃ is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][4] It helps to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of metabolite quantification.

  • Metabolic Flux Analysis: This stable isotope tracer can be used to measure the rate of metabolic reactions (flux) through various pathways, including the methionine cycle and transsulfuration pathway.[7] This is particularly useful for understanding how a drug perturbs cellular metabolism.

  • Elucidation of Methylation Pathways: By tracking the incorporation of the ¹³C and deuterium labels into metabolites, researchers can definitively identify methylation as a metabolic route for a drug candidate and identify the specific sites of methylation.

  • ADME Studies: L-Methionine-¹³C,d₃ can be incorporated into broader absorption, distribution, metabolism, and excretion (ADME) studies to provide a more detailed picture of a drug's metabolic fate.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of L-Methionine-¹³C,d₃ in drug metabolism studies, compiled from various sources.

Table 1: Analytical Parameters for Methionine Quantification using Isotope Dilution LC-MS/MS

ParameterValueBiological MatrixCitation
Linearity Range1 - 200 µmol/LHuman Plasma[8]
Limit of Detection (LOD)0.04 µmol/LHuman Plasma[8]
Limit of Quantification (LOQ)0.1 µmol/LHuman Plasma[8]
Intra-day CV (%)2.68 - 3.79Human Plasma[8]
Inter-day CV (%)2.98 - 3.84Human Plasma[8]
Mean Recovery (%)99.3 - 101.7Human Plasma[8]

Table 2: Pharmacokinetic Parameters of Labeled Methionine in Rats

ParameterValueRoute of AdministrationCitation
Half-life (t½) of [²H₇]methionine35.0 ± 6.9 minIntravenous bolus injection[9]
Fraction of remethylation0.185 ± 0.028Intravenous bolus injection[9]

Experimental Protocols

Protocol 1: Quantification of a Drug Metabolite in Human Plasma using L-Methionine-¹³C,d₃ as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the use of L-Methionine-¹³C,d₃ as an internal standard for the quantification of a hypothetical drug metabolite, "Metabolite X."

1. Materials and Reagents:

  • Human plasma (K₂EDTA as anticoagulant)

  • Metabolite X analytical standard

  • L-Methionine-¹³C,d₃ (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Preparation of Standard and QC Samples:

  • Prepare a stock solution of Metabolite X in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a stock solution of L-Methionine-¹³C,d₃ (Internal Standard, IS) in water.

  • Prepare calibration standards by spiking known concentrations of Metabolite X into blank human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the L-Methionine-¹³C,d₃ internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to achieve separation of Metabolite X from endogenous plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.

  • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for both Metabolite X and L-Methionine-¹³C,d₃.

5. Data Analysis:

  • Integrate the peak areas for both the analyte (Metabolite X) and the internal standard (L-Methionine-¹³C,d₃).

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Metabolite X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol outlines an experiment to investigate the methylation of a drug candidate ("Drug Y") using HLM, with L-Methionine-¹³C,d₃ as a tracer.

1. Materials and Reagents:

  • Human Liver Microsomes (HLM)

  • Drug Y

  • L-Methionine-¹³C,d₃

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Ice-cold acetonitrile

2. Incubation Procedure:

  • Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and HLM.

  • Pre-warm the master mix at 37°C for 5 minutes.

  • Prepare a solution of Drug Y and a separate solution of L-Methionine-¹³C,d₃.

  • Initiate the reaction by adding Drug Y and L-Methionine-¹³C,d₃ to the pre-warmed master mix.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile.

3. Sample Processing and Analysis:

  • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the samples by high-resolution mass spectrometry to identify and quantify the formation of the ¹³C,d₃-labeled methylated metabolite of Drug Y.

Visualization of Pathways and Workflows

Below are diagrams created using Graphviz to illustrate key concepts and workflows.

cluster_sample_prep Sample Preparation Plasma Plasma Sample (100 µL) IS Add L-Methionine-¹³C,d₃ (IS) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for plasma sample preparation using L-Methionine-¹³C,d₃ as an internal standard.

cluster_methionine_cycle Methionine Cycle and Drug Metabolism L_Met_d3 L-Methionine-¹³C,d₃ SAM_d3 S-Adenosylmethionine-¹³C,d₃ (SAM) L_Met_d3->SAM_d3 MAT Methyltransferase Methyltransferase SAM_d3->Methyltransferase SAH S-Adenosylhomocysteine SAM_d3->SAH Donates labeled methyl group Drug Drug Drug->Methyltransferase Methylated_Drug_d3 Methylated Drug-¹³C,d₃ Methyltransferase->Methylated_Drug_d3

Caption: Role of L-Methionine-¹³C,d₃ in tracing drug methylation via the methionine cycle.

Conclusion

L-Methionine-¹³C,d₃ is a versatile and powerful tool for drug metabolism research.[1][2][3][4] Its use as an internal standard enhances the reliability of quantitative bioanalysis, while its application as a metabolic tracer provides invaluable insights into the mechanisms of drug metabolism, particularly methylation pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this stable isotope-labeled compound into their drug development programs, ultimately leading to a more comprehensive understanding of a drug candidate's metabolic profile.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Methionine-¹³C,d₃ Labeling Efficiency in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-Methionine-¹³C,d₃ labeling experiments in mammalian cells for quantitative proteomics.

Frequently Asked Questions (FAQs)

Q1: What is L-Methionine-¹³C,d₃ labeling and why is it used?

L-Methionine-¹³C,d₃ is a stable isotope-labeled form of the essential amino acid methionine. It is used in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, cells are grown in a special medium where a natural "light" amino acid is replaced by its "heavy" isotope-labeled counterpart. This allows for the metabolic incorporation of the heavy amino acid into all newly synthesized proteins. By comparing the mass spectra of proteins from cells grown in "heavy" and "light" media, researchers can accurately quantify differences in protein abundance between different experimental conditions. L-Methionine-¹³C,d₃ provides a distinct mass shift, enabling clear differentiation between labeled and unlabeled peptides in mass spectrometry analysis.

Q2: What is the expected labeling efficiency for L-Methionine-¹³C,d₃?

With an optimized protocol, researchers can expect to achieve high labeling efficiency. Generally, after five to six cell doublings in the heavy methionine-containing medium, protein incorporation of the labeled amino acid should be greater than 95%.[1] In some cell lines, labeling efficiency can reach a plateau of approximately 90% after the second cell passage, which may be influenced by factors such as the use of non-dialyzed serum.[2] It is crucial to experimentally verify the incorporation efficiency before proceeding with the main experiment.

Q3: What are the most common reasons for low L-Methionine-¹³C,d₃ labeling efficiency?

Several factors can contribute to incomplete labeling:

  • Insufficient Cell Doublings: Cells require an adequate number of divisions (typically at least five) in the "heavy" medium to ensure the thorough incorporation of the labeled amino acid and the dilution of pre-existing "light" methionine.[3]

  • Contamination with Light Methionine: The presence of unlabeled methionine in the cell culture medium is a primary cause of incomplete labeling. A common source is the use of non-dialyzed fetal bovine serum (FBS), which contains free amino acids.[3]

  • Incorrect Media Formulation: The SILAC medium must be completely devoid of the light version of methionine. Any residual light methionine will compete with the heavy version for incorporation into proteins.[3]

  • Amino Acid Conversion: Some cell lines can metabolically convert other amino acids into methionine, although this is less common for essential amino acids in mammalian cells. A more frequent issue in SILAC is the conversion of labeled arginine to proline.[3][4]

Q4: How can I check the labeling efficiency of L-Methionine-¹³C,d₃ in my cells?

To determine the efficiency of isotope incorporation, a small aliquot of labeled cells should be analyzed by liquid chromatography-mass spectrometry (LC-MS).[1] The general steps involve:

  • Harvesting a small population of cells after at least five doublings in the "heavy" medium.

  • Lysing the cells and digesting the proteins with an enzyme like trypsin.

  • Analyzing the resulting peptide mixture by LC-MS/MS.

  • Determining the peak areas of both the "light" and "heavy" forms of several identified methionine-containing peptides.

  • Calculating the incorporation efficiency as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Labeling Efficiency (<95%) Insufficient number of cell doublings.Ensure cells undergo at least 5-6 doublings in the SILAC medium. For slower-growing cell lines, a longer adaptation period may be necessary.[3]
Contamination with "light" methionine from serum.Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in the culture medium.[3]
Incorrect media formulation.Double-check the formulation of your SILAC medium to confirm it completely lacks unlabeled L-methionine.[3]
High cell density leading to nutrient depletion.Maintain cells in the log phase of growth (30-90% confluency) by changing the medium or splitting the cultures every two to three days.[1]
Inconsistent Labeling Across Experiments Variability in cell culture conditions.Standardize all cell culture parameters, including seeding density, media volume, and incubation times.
Inconsistent sample mixing.Carefully and accurately mix the "light" and "heavy" cell populations in a 1:1 ratio based on cell count or protein concentration before lysis.
Presence of Unlabeled Peptides in Heavy Sample Incomplete labeling (see above).Address the causes of low labeling efficiency as outlined above.
Carryover from previous experiments.Thoroughly clean all labware and mass spectrometry equipment between samples to prevent cross-contamination.
Amino Acid Conversion Metabolic conversion of other labeled amino acids (e.g., arginine to proline).While less of a concern for methionine, if using other labeled amino acids, consider adding the potentially converted amino acid (e.g., proline) in its unlabeled form to the medium to suppress the conversion pathway.[5]

Quantitative Data Summary

The following table summarizes expected labeling efficiencies based on the number of cell passages. Note that actual efficiencies can vary depending on the cell line, culture conditions, and protein turnover rate.

Number of Cell Passages Approximate Number of Doublings Expected Labeling Efficiency Reference
22-4~90% (in primary endothelial cells with undialyzed FBS)[2]
≥ 5≥ 5> 95%[1]
5-65-6> 99%[6]

Experimental Protocols

Protocol 1: L-Methionine-¹³C,d₃ Labeling in HEK293 Cells

This protocol provides a step-by-step guide for metabolic labeling of HEK293 cells with L-Methionine-¹³C,d₃.

Materials:

  • HEK293 cells

  • DMEM for SILAC (deficient in L-Methionine, L-Lysine, and L-Arginine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Lysine and L-Arginine ("light")

  • L-Methionine-¹³C,d₃ ("heavy")

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Media Preparation:

    • Prepare "Light" and "Heavy" SILAC media. To the DMEM base, add dFBS to a final concentration of 10%.

    • For the "Light" medium, supplement with standard ("light") L-Lysine, L-Arginine, and L-Methionine to their normal concentrations.

    • For the "Heavy" medium, supplement with "light" L-Lysine and L-Arginine, and "heavy" L-Methionine-¹³C,d₃.

    • Add Penicillin-Streptomycin to both media to prevent contamination.

  • Cell Culture and Labeling:

    • Culture HEK293 cells in the "Heavy" SILAC medium for at least 5-6 passages to ensure complete incorporation of the heavy methionine.

    • Maintain the cells in a logarithmic growth phase (30-90% confluency).[1]

    • Culture a parallel set of control cells in the "Light" SILAC medium.

  • Checking Labeling Efficiency:

    • After the adaptation phase, harvest a small aliquot of the "heavy" labeled cells.

    • Lyse the cells and digest the proteins with trypsin.

    • Analyze the peptide mixture by LC-MS/MS to confirm >95% incorporation of L-Methionine-¹³C,d₃.

  • Experiment and Sample Collection:

    • Once high labeling efficiency is confirmed, perform the desired experimental treatment on both "light" and "heavy" cell populations.

    • Harvest the cells by washing twice with ice-cold PBS.

  • Sample Preparation for Mass Spectrometry:

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

    • Lyse the combined cell pellet.

    • Digest the proteins using an in-solution or in-gel digestion protocol with trypsin.

    • Desalt the resulting peptide mixture.

  • LC-MS/MS Analysis:

    • Analyze the peptide sample on a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant) to identify and quantify peptides and proteins.

    • The software will calculate the ratio of heavy to light peptides for each identified protein, providing a quantitative measure of protein abundance changes.

Protocol 2: Assessment of Labeling Efficiency by Mass Spectrometry

Procedure:

  • Sample Preparation:

    • Harvest approximately 1 million cells that have been cultured in "heavy" SILAC medium for at least five doublings.

    • Wash the cell pellet twice with PBS.[1]

    • Lyse the cells and perform in-solution or in-gel tryptic digestion of the proteins.[7]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the acquired MS/MS data against a relevant protein database, specifying L-Methionine-¹³C,d₃ as a variable modification.

    • Extract the ion chromatograms for several abundant, identified peptides that contain methionine.

    • For each peptide, determine the peak area of the monoisotopic ("light") peak and the fully labeled ("heavy") peak.

    • Calculate the labeling efficiency using the formula: Efficiency (%) = [Area(Heavy) / (Area(Heavy) + Area(Light))] * 100.[7] An efficiency of >95% is generally considered optimal for quantitative experiments.[1]

Visualizations

experimental_workflow cluster_prep Media Preparation cluster_culture Cell Culture & Labeling cluster_qc Quality Control cluster_exp Experiment & Analysis prep_light Prepare 'Light' SILAC Medium (with normal Methionine) culture_light Culture Control Cells in 'Light' Medium prep_light->culture_light prep_heavy Prepare 'Heavy' SILAC Medium (with L-Methionine-13C,d3) culture_heavy Culture Experimental Cells in 'Heavy' Medium (≥ 5 doublings) prep_heavy->culture_heavy treatment Apply Experimental Treatment culture_light->treatment check_efficiency Check Labeling Efficiency (>95% incorporation) culture_heavy->check_efficiency check_efficiency->treatment If efficiency is high harvest Harvest & Combine Cells (1:1) treatment->harvest lysis Cell Lysis & Protein Digestion harvest->lysis ms LC-MS/MS Analysis lysis->ms data Data Analysis & Quantification ms->data

Caption: Experimental workflow for optimizing L-Methionine-¹³C,d₃ labeling.

methionine_pathway Met L-Methionine (from medium) SAM S-Adenosylmethionine (SAM) (Methyl Donor) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS/MTR Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL

Caption: Simplified mammalian methionine metabolic pathway.

References

Technical Support Center: Minimizing Isotopic Scrambling with L-Methionine-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic scrambling when using L-Methionine-¹³C,d₃ in your experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern with L-Methionine-¹³C,d₃?

A1: Isotopic scrambling refers to the undesired redistribution of stable isotopes from their original position on a labeled molecule to other positions within the same molecule or to other molecules. With L-Methionine-¹³C,d₃, the ¹³C and deuterium (d) labels are on the methyl group. Scrambling can occur through metabolic pathways where this methyl group is transferred, leading to the loss of the complete isotopic label from the methionine molecule. This is a significant issue in stable isotope labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), as it can lead to inaccurate quantification of protein turnover and metabolic flux analysis.[1][2]

Q2: What are the primary metabolic pathways responsible for the scrambling of L-Methionine-¹³C,d₃?

A2: The primary routes for scrambling of the labeled methyl group from L-Methionine-¹³C,d₃ are the interconnected pathways of the methionine cycle and the transsulfuration pathway.[3]

  • Methionine Cycle (Transmethylation): L-Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor. The labeled methyl group can be transferred to various substrates (DNA, RNA, proteins, etc.). The resulting S-adenosylhomocysteine (SAH) is then hydrolyzed to homocysteine. Homocysteine can be re-methylated to form methionine, but this new methionine may now have an unlabeled methyl group from other cellular pools (e.g., from the folate cycle), leading to a loss of the original isotopic label.

  • Transsulfuration Pathway: Homocysteine can also enter the transsulfuration pathway to be irreversibly converted to cysteine. This represents a loss of the methionine backbone and, consequently, the isotopic label from the methionine pool.

Q3: Can the stability of L-Methionine-¹³C,d₃ in cell culture media be a source of label loss?

A3: While L-Methionine is generally stable in standard cell culture media, prolonged incubation at 37°C, exposure to light, or the presence of reactive oxygen species can potentially lead to its degradation.[4] However, metabolic conversion within the cells is the primary driver of isotopic scrambling. It is crucial to ensure the quality and proper storage of the labeled methionine to minimize any non-metabolic degradation.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with L-Methionine-¹³C,d₃.

Problem 1: Low incorporation of the L-Methionine-¹³C,d₃ label in proteins of interest.

Possible Cause Troubleshooting Steps
Insufficient Labeling Time For SILAC experiments, ensure cells have undergone a sufficient number of cell divisions (typically 5-6) in the labeled medium to achieve near-complete incorporation.[6] Monitor the incorporation rate over time by mass spectrometry.
Competition from Unlabeled Methionine Ensure the use of methionine-free basal media. Dialyzed fetal bovine serum (FBS) is recommended to minimize the introduction of unlabeled methionine.[6]
Poor Cell Health Monitor cell viability and morphology. Suboptimal culture conditions can affect protein synthesis and amino acid uptake.
Incorrect L-Methionine-¹³C,d₃ Concentration Verify the final concentration of the labeled methionine in the culture medium.

Problem 2: Evidence of significant isotopic scrambling in mass spectrometry data.

Possible Cause Troubleshooting Steps
High Metabolic Activity Leading to Rapid Methyl Group Turnover - Optimize Labeling Time: For pulse-chase experiments, shorten the pulse duration to minimize the time for metabolic conversion. - Use Metabolic Inhibitors: Consider the use of inhibitors of one-carbon metabolism to reduce the rate of methyl group transfer. For example, methotrexate can inhibit dihydrofolate reductase, affecting the folate cycle's contribution to the methyl pool.[7][8]
Active Transsulfuration Pathway In cell lines with high transsulfuration activity, consider strategies to modulate this pathway, although this can have significant effects on cellular physiology.
Sub-optimal Sample Quenching Rapidly quench metabolic activity to prevent enzymatic reactions from continuing after cell harvesting. Snap-freezing cell pellets in liquid nitrogen is a common and effective method.[9][10][11][12]

Experimental Protocols

Protocol 1: Assessing the Isotopic Enrichment of L-Methionine in Proteins by Mass Spectrometry

This protocol outlines the general steps to determine the percentage of L-Methionine-¹³C,d₃ incorporation into cellular proteins.

  • Cell Culture and Labeling:

    • Culture cells in methionine-free medium supplemented with a known concentration of L-Methionine-¹³C,d₃ and dialyzed FBS.

    • For complete labeling in SILAC, culture for at least 5-6 cell doublings.

    • For pulse experiments, incubate with the labeled medium for the desired period.

  • Cell Harvesting and Lysis:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Pellet the cell debris by centrifugation and collect the supernatant containing the protein lysate.

  • Protein Digestion:

    • Quantify the protein concentration (e.g., using a BCA assay).

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides.

    • Search for methionine-containing peptides and determine the ratio of the intensity of the "heavy" (¹³C,d₃-labeled) to the "light" (unlabeled) isotopic envelopes.

    • Calculate the percentage of isotopic enrichment.

Protocol 2: Quantifying Methionine Metabolic Flux

This protocol provides a method to assess the rate of methionine metabolism, which can be an indicator of potential scrambling.

  • Isotope Labeling Kinetics:

    • Culture cells to a desired confluency.

    • Switch to a medium containing a known concentration of L-Methionine-¹³C,d₃.

    • Collect cell samples and media at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the extract.

    • Separate the intracellular extract from the cell debris by centrifugation.

  • LC-MS Analysis of Metabolites:

    • Analyze both the intracellular extracts and the collected media samples by LC-MS.

    • Use a method optimized for the separation and detection of amino acids.

    • Measure the isotopic labeling kinetics of both intracellular and extracellular methionine.

  • Flux Calculation:

    • Use the kinetic data to model the rates of methionine uptake, incorporation into protein, and conversion through metabolic pathways.[1] This can be done using metabolic flux analysis software.

Data Presentation

Table 1: Factors Influencing Isotopic Scrambling of L-Methionine-¹³C,d₃

Factor Effect on Scrambling Recommendation
Cell Line Highly proliferative or metabolically active cell lines may exhibit more scrambling.Characterize the methionine metabolism of your specific cell line.
Culture Medium Composition Presence of unlabeled methionine or precursors in the medium will reduce labeling efficiency and can contribute to scrambling.Use methionine-free basal medium and dialyzed FBS.
Labeling Duration Longer incubation times provide more opportunity for metabolic conversion.Optimize the labeling time to be sufficient for incorporation but minimal for scrambling.
One-Carbon Metabolism Activity High flux through the folate and methionine cycles will increase the rate of methyl group exchange.Consider targeted inhibition of these pathways if experimentally appropriate.

Visualizations

To better understand the metabolic pathways involved in L-Methionine-¹³C,d₃ scrambling, the following diagrams illustrate the key processes.

Methionine metabolism and potential points of isotopic scrambling.

Troubleshooting_Workflow Start Problem: Suspected Isotopic Scrambling Check_Enrichment Verify Isotopic Enrichment of L-Methionine-13C,d3 Start->Check_Enrichment Check_Enrichment->Start Low Enrichment Check_Media Analyze Culture Media for Unlabeled Methionine Check_Enrichment->Check_Media Enrichment OK Check_Media->Start Contamination Found Optimize_Labeling Optimize Labeling Time Check_Media->Optimize_Labeling Media OK Quenching Improve Sample Quenching Protocol Optimize_Labeling->Quenching Inhibitors Consider Metabolic Inhibitors Quenching->Inhibitors Analysis Refine Mass Spectrometry Data Analysis Inhibitors->Analysis Solution Reduced Scrambling Analysis->Solution

A logical workflow for troubleshooting isotopic scrambling issues.

References

Technical Support Center: Addressing Matrix Effects with L-Methionine-¹³C,d₃ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing L-Methionine-¹³C,d₃ as an internal standard to mitigate matrix effects in quantitative mass spectrometry-based analyses. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of L-Methionine?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as L-Methionine, by co-eluting substances present in the sample matrix (e.g., plasma, serum, or tissue extracts).[1] These interfering components can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantification.[1] In complex biological samples, matrix effects are a significant challenge that can compromise the reliability of results.[2]

Q2: How does using L-Methionine-¹³C,d₃ as an internal standard help to correct for matrix effects?

A: L-Methionine-¹³C,d₃ is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically identical to the analyte (L-Methionine), it co-elutes during chromatography and experiences the same ionization suppression or enhancement.[1] By adding a known amount of L-Methionine-¹³C,d₃ to every sample, calibrator, and quality control, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even in the presence of matrix effects, thus normalizing the data and leading to more accurate and reliable results.[1]

Q3: When should I add the L-Methionine-¹³C,d₃ internal standard to my samples?

A: The internal standard should be added as early as possible in the sample preparation workflow. For plasma or serum samples, this is typically after thawing and before any protein precipitation or extraction steps. Early addition ensures that the internal standard experiences the same sample processing variations and potential losses as the analyte, providing the most accurate correction.

Q4: Can L-Methionine-¹³C,d₃ be used for the quantification of other amino acids?

A: No, L-Methionine-¹³C,d₃ is specifically designed to be the internal standard for L-Methionine only. An ideal internal standard must be chemically and physically as similar as possible to the analyte it is correcting for. Using it for other amino acids would not provide accurate compensation for matrix effects as their chromatographic retention times and ionization efficiencies will differ. For the analysis of multiple amino acids, a mixture of corresponding stable isotope-labeled internal standards should be used.[2]

Q5: What are some common sources of error when using L-Methionine-¹³C,d₃?

A: Common sources of error include:

  • Pipetting errors: Inaccurate addition of the internal standard will lead to systematic errors in the quantification of all samples.

  • Contamination: Ensure the L-Methionine-¹³C,d₃ stock and working solutions are not contaminated with the unlabeled L-Methionine.

  • Isotopic contribution: At very high concentrations of L-Methionine, the natural isotopic abundance of heavy isotopes in the analyte might contribute to the signal of the internal standard. This is generally not an issue at typical biological concentrations.

  • Instability: While generally stable, improper storage or handling of the L-Methionine-¹³C,d₃ standard could lead to degradation. Always follow the manufacturer's storage recommendations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in the L-Methionine/L-Methionine-¹³C,d₃ peak area ratio across replicate injections. 1. Inconsistent sample preparation. 2. Instability of the analyte or internal standard in the autosampler. 3. Fluctuations in the LC-MS/MS system performance.1. Review and standardize the sample preparation protocol. Ensure consistent vortexing times, incubation periods, and solvent volumes. 2. Check the stability of the processed samples at the autosampler temperature for the expected duration of the analytical run. 3. Run system suitability tests to ensure the LC-MS/MS is performing within specifications. Check for pressure fluctuations, and consistent retention times and peak areas of a standard injection.
Poor peak shape for L-Methionine and/or L-Methionine-¹³C,d₃. 1. Incompatible mobile phase or gradient. 2. Column degradation or contamination. 3. Sample solvent is too strong.1. Optimize the mobile phase composition and gradient profile to ensure good peak shape for these polar compounds. 2. Use a guard column and/or flush the analytical column. If the problem persists, replace the column. 3. Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
Low signal intensity for both L-Methionine and L-Methionine-¹³C,d₃. 1. Significant ion suppression from the sample matrix. 2. Suboptimal MS source parameters. 3. Inefficient sample extraction.1. Improve sample cleanup by using techniques like solid-phase extraction (SPE) instead of simple protein precipitation. Diluting the sample can also reduce matrix effects. 2. Optimize source parameters such as spray voltage, gas flows, and temperature for maximum signal intensity of both the analyte and internal standard. 3. Evaluate the extraction recovery of L-Methionine.
The concentration of L-Methionine in quality control (QC) samples is consistently biased (high or low). 1. Inaccurate concentration of the L-Methionine or L-Methionine-¹³C,d₃ stock solutions. 2. Incorrect preparation of the calibration curve. 3. Isotopic interference from the internal standard to the analyte, or vice-versa.1. Prepare fresh stock solutions from new vials of the standards and re-verify their concentrations. 2. Ensure the calibration standards are prepared accurately and cover the expected concentration range of the samples. 3. Check the mass spectra of the pure analyte and internal standard to ensure there is no significant cross-talk between the selected MRM transitions.

Impact of L-Methionine-¹³C,d₃ on Assay Performance

The use of a stable isotope-labeled internal standard like L-Methionine-¹³C,d₃ significantly improves the accuracy and precision of L-Methionine quantification in complex biological matrices. The following table summarizes typical performance data from a validated LC-MS/MS method for L-Methionine in human plasma, comparing the results with and without the use of the internal standard.

Parameter Without Internal Standard With L-Methionine-¹³C,d₃ Internal Standard
Accuracy (% Bias) -25% to +30%-5% to +5%
Precision (%RSD) 15% - 20%< 5%
Linearity (R²) > 0.98> 0.995

This data is representative and may vary depending on the specific laboratory, instrumentation, and sample matrix.

Experimental Protocols

Protocol 1: Quantification of L-Methionine in Human Plasma

This protocol describes a "dilute-and-shoot" LC-MS/MS method for the rapid and accurate quantification of L-Methionine in human plasma using L-Methionine-¹³C,d₃ as an internal standard.[3]

1. Materials:

  • L-Methionine analytical standard

  • L-Methionine-¹³C,d₃ internal standard

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Sulfosalicylic acid (30% solution)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Solutions:

  • L-Methionine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Methionine in ultrapure water.

  • L-Methionine-¹³C,d₃ Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Methionine-¹³C,d₃ in ultrapure water.

  • Working Calibration Standards: Serially dilute the L-Methionine stock solution with ultrapure water to prepare a series of calibration standards at the desired concentrations.

  • Internal Standard Working Solution: Dilute the L-Methionine-¹³C,d₃ stock solution with the initial mobile phase to a final concentration of 50 ng/mL.

3. Sample Preparation:

  • To 100 µL of plasma sample, calibrator, or quality control in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid.[3]

  • Vortex the mixture for 30 seconds.[3]

  • Incubate at 4°C for 30 minutes to allow for protein precipitation.[3]

  • Centrifuge at 12,000 rpm for 5 minutes.[3]

  • Transfer 50 µL of the supernatant to a clean tube.

  • Add 450 µL of the internal standard working solution.[3]

  • Vortex for 30 seconds.[3]

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: Mixed-mode or HILIC column suitable for amino acid analysis

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to retain and elute L-Methionine (e.g., start at high %B, then decrease to elute the analyte).

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • L-Methionine: Q1 150.1 -> Q3 104.1

    • L-Methionine-¹³C,d₃: Q1 154.1 -> Q3 108.1

5. Data Analysis:

  • Integrate the peak areas for both L-Methionine and L-Methionine-¹³C,d₃.

  • Calculate the peak area ratio (L-Methionine / L-Methionine-¹³C,d₃).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of L-Methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add L-Methionine-¹³C,d₃ IS plasma->add_is precipitate Protein Precipitation (Sulfosalicylic Acid) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase supernatant->dilute inject Inject into LC-MS/MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify L-Methionine calibrate->quantify

Caption: Experimental workflow for L-Methionine quantification.

matrix_effect_logic cluster_without_is Without Internal Standard cluster_with_is With L-Methionine-¹³C,d₃ IS matrix_effect Matrix Effect (Ion Suppression/Enhancement) ms_signal Altered MS Signal matrix_effect->ms_signal inaccurate_quant Inaccurate Quantification ms_signal->inaccurate_quant matrix_effect_is Matrix Effect Affects Analyte and IS Equally ratio_calc Peak Area Ratio (Analyte / IS) matrix_effect_is->ratio_calc normalized_signal Normalized Signal ratio_calc->normalized_signal accurate_quant Accurate Quantification normalized_signal->accurate_quant start Sample with Matrix start->matrix_effect start->matrix_effect_is

Caption: Logic of matrix effect correction with SIL-IS.

References

Technical Support Center: L-Methionine-¹³C,d₃ Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve mass accuracy for L-Methionine-¹³C,d₃ labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of L-Methionine-¹³C,d₃ labeled peptides in mass spectrometry?

A1: L-Methionine-¹³C,d₃ labeled peptides are primarily used as internal standards in quantitative proteomics studies. The incorporation of stable isotopes (¹³C and Deuterium) creates a mass shift, allowing for the differentiation between the labeled standard and the endogenous, unlabeled peptide. This enables accurate quantification of the target peptide in complex biological samples.

Q2: What is the expected mass shift for a peptide containing one L-Methionine-¹³C,d₃ residue?

A2: The expected mass shift is +4 Da. This is due to the replacement of one ¹²C with ¹³C (+1 Da) and three ¹H with Deuterium (+3 Da) in the methyl group of methionine.

Q3: What level of isotopic purity should I expect for L-Methionine-¹³C,d₃ labeled peptides?

A3: For reliable quantitative results, the isotopic purity of the labeled amino acid used in peptide synthesis should be greater than 99%. This minimizes interference from unlabeled or partially labeled peptide species, which can compromise the accuracy of quantification.[1]

Q4: Can the deuterium in L-Methionine-¹³C,d₃ exchange with hydrogen from the solvent?

A4: The deuterium atoms on the methyl group of methionine are generally stable and not readily exchangeable with protons from the solvent under typical sample preparation and analysis conditions. However, it is always good practice to minimize exposure to harsh pH or temperature conditions to ensure label stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of L-Methionine-¹³C,d₃ labeled peptides.

Problem 1: Poor Mass Accuracy

Q: My observed mass for the L-Methionine-¹³C,d₃ labeled peptide is consistently off by more than 5 ppm, what could be the cause?

A: Poor mass accuracy can stem from several factors. Follow this troubleshooting guide to identify and resolve the issue.

Troubleshooting Steps:

  • Mass Spectrometer Calibration:

    • Verify Calibration: Ensure your mass spectrometer is properly calibrated across the mass range of interest. High-resolution mass spectrometers like Orbitraps should be calibrated to achieve a mass accuracy of 1-5 ppm.[2]

    • Internal Calibrants: For the highest accuracy, use an internal calibrant (lock mass) during your run. This will correct for any mass drift during the analysis.

    • Calibration Mix Quality: Ensure your calibration solution is fresh and of high quality. Old or contaminated calibration mix can lead to inaccurate calibration.

  • Sample-Related Issues:

    • Methionine Oxidation: Methionine is susceptible to oxidation (+16 Da), which can occur during sample preparation and storage.[3][4][5] This will lead to a mass shift that can be mistaken for poor mass accuracy.

    • In-source Fragmentation: High source temperatures or voltages can cause in-source fragmentation of your peptide, leading to the detection of fragment ions instead of the intact precursor.

  • Data Analysis:

    • Incorrect Monoisotopic Peak Selection: Ensure your data analysis software is correctly identifying the monoisotopic peak of the isotopic envelope for both the labeled and unlabeled peptides.

    • Mass Tolerance Settings: While high-resolution instruments are capable of low ppm mass accuracy, setting the mass tolerance too tightly in your search parameters might lead to false negatives if there's a slight systematic mass shift. A mass tolerance of up to 15-20 ppm might be optimal for protein identification in some cases.[2]

Problem 2: Chromatographic Shift Between Labeled and Unlabeled Peptides

Q: I am observing a retention time shift between my L-Methionine-¹³C,d₃ labeled peptide and its unlabeled counterpart in reverse-phase chromatography. Is this normal and how can I address it?

A: Yes, a slight retention time shift is a known phenomenon for deuterium-labeled compounds, often referred to as the "chromatographic deuterium effect". Typically, the deuterated peptide will elute slightly earlier than the non-deuterated peptide in reversed-phase liquid chromatography (RPLC).[6][7][8][9]

Troubleshooting Steps:

  • Acknowledge the Shift: Be aware that a small, consistent shift is expected. The magnitude of the shift is usually in the order of a few seconds.[6]

  • Optimize Chromatography:

    • Gradient Length: A longer, shallower gradient can help to minimize the relative retention time difference.

    • Column Chemistry: The choice of stationary phase can influence the degree of separation. Experimenting with different C18 column chemistries might reduce the shift.

  • Data Analysis:

    • Integration Windows: Adjust the integration windows in your quantification software to ensure that the entire peak for both the labeled and unlabeled peptides is captured, even with the slight retention time difference.

    • Peak Picking Algorithm: Ensure your software's peak picking algorithm is robust enough to correctly identify and pair the corresponding labeled and unlabeled peptide peaks despite the shift.

Quantitative Data Summary

The following tables provide a summary of expected quantitative values and potential sources of error.

ParameterExpected Value/RangePotential for Error & Notes
Mass Accuracy < 5 ppm (with proper calibration)High mass error can be caused by poor instrument calibration, methionine oxidation, or incorrect data processing.[2]
Isotopic Purity > 99%Lower purity can lead to underestimation of the endogenous peptide concentration.[1]
Chromatographic Shift (ΔtR) 1-5 seconds (in RPLC)The deuterated peptide typically elutes earlier. The exact shift is dependent on the peptide sequence and chromatographic conditions.[6][8]
Methionine Oxidation VariableCan be minimized by using fresh solutions, avoiding prolonged exposure to air, and using antioxidants. Can be quantified using specific labeling strategies.[3][4][5]

Experimental Protocols

Protocol 1: Mass Spectrometer Calibration Check
  • Prepare Calibration Solution: Prepare a fresh calibration solution according to the manufacturer's instructions.

  • Infuse the Standard: Infuse the calibration standard directly into the mass spectrometer.

  • Acquire Data: Acquire data in the appropriate mode (positive or negative ion) and across the desired mass range.

  • Verify Mass Accuracy: Check the mass accuracy of the known calibrant ions. The deviation should be within the manufacturer's specifications (typically < 5 ppm for high-resolution instruments).

  • Troubleshooting: If the mass accuracy is out of specification, clean the ion source, and recalibrate the instrument.

Protocol 2: Assessment of Methionine Oxidation
  • Sample Preparation: Prepare your peptide sample as you would for your quantitative experiment.

  • LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer.

  • Extracted Ion Chromatogram (XIC): Generate an XIC for the theoretical m/z of your peptide and another for the m/z of the oxidized form (+15.9949 Da).

  • Quantify Oxidation: Compare the peak areas of the oxidized and unoxidized forms to estimate the percentage of oxidation.

  • Prevention: To minimize oxidation, consider using antioxidants like DTT in your buffers and storing samples at -80°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis spike Spike in L-Methionine-13C,d3 Labeled Peptide Standard digest Protein Digestion spike->digest cleanup Sample Cleanup (e.g., SPE) digest->cleanup lc Liquid Chromatography (RPLC) cleanup->lc ms High-Resolution Mass Spectrometry lc->ms xic Extracted Ion Chromatogram (XIC) ms->xic quant Quantification xic->quant

Caption: Experimental workflow for quantitative analysis using L-Methionine-¹³C,d₃ labeled peptides.

troubleshooting_mass_accuracy start Poor Mass Accuracy (>5 ppm) cal Is the Mass Spectrometer Properly Calibrated? start->cal recalibrate Recalibrate Instrument cal->recalibrate No oxidation Is Methionine Oxidation Present (+16 Da)? cal->oxidation Yes recalibrate->oxidation optimize_prep Optimize Sample Preparation to Minimize Oxidation oxidation->optimize_prep Yes data_proc Are Data Processing Parameters Correct? oxidation->data_proc No optimize_prep->data_proc correct_proc Correct Monoisotopic Peak Selection and Mass Tolerance data_proc->correct_proc No resolved Issue Resolved data_proc->resolved Yes correct_proc->resolved

Caption: Troubleshooting decision tree for poor mass accuracy.

References

Technical Support Center: System Suitability Tests for Peptide Mapping with Methionine Labels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during system suitability tests (SSTs) for peptide mapping, with a special focus on methionine-containing peptides.

Troubleshooting Guide

This section addresses specific problems that may arise during your peptide mapping experiments.

Issue: High Variability in Methionine Oxidation Levels

Symptoms:

  • Inconsistent percentage of methionine oxidation observed in replicate injections of the same sample.

  • System suitability test (SST) fails due to unacceptable variability in the relative peak area of oxidized peptides.

  • Unexpectedly high levels of oxidation in control or unstressed samples.[1]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
On-Column Oxidation Long-term column use can lead to the accumulation of metal ions or other reactive species that can cause on-column oxidation of methionine.[1] Solution: 1. Include a methionine-containing peptide in your SST to monitor for on-column oxidation.[1] 2. If on-column oxidation is detected, flush the column with a chelating agent like EDTA to remove metal ions. 3. If the problem persists, replace the column.
In-Source Oxidation The electrospray ionization (ESI) source can sometimes cause artificial oxidation. This is typically characterized by the oxidized peptide having the exact same retention time as the unoxidized peptide.[1] Solution: 1. Optimize ESI source parameters such as capillary voltage and gas flow rates. 2. Ensure proper grounding of the LC-MS system.
Sample Preparation-Induced Oxidation Exposure to oxygen, trace metals, or peroxide contaminants in reagents during sample preparation can lead to artificial oxidation. Solution: 1. Use high-purity reagents and solvents. 2. Degas all solutions to minimize dissolved oxygen. 3. Consider adding antioxidants like methionine or thiourea to the sample preparation buffers, but be mindful of potential interference with the analysis.
Inconsistent Digestion Incomplete or variable enzymatic digestion can lead to peptides with missed cleavages, which may have different oxidation susceptibilities or chromatographic behavior. Solution: 1. Optimize digestion conditions (enzyme-to-protein ratio, temperature, and time).[2] 2. Ensure consistent pH and buffer composition for the digestion.[2]
Issue: Poor Peak Shape and Resolution for Methionine-Containing Peptides

Symptoms:

  • Broad, tailing, or split peaks for peptides containing methionine or its oxidized forms.

  • Inadequate resolution between the native methionine peptide and its sulfoxide form, making accurate quantification difficult.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions The mobile phase composition, gradient, and column temperature can significantly impact peak shape and resolution. Solution: 1. Optimize the gradient slope to improve the separation of the oxidized and unoxidized peptides. Since methionine sulfoxide is more hydrophilic, it will elute earlier.[1] 2. Adjust the mobile phase additives (e.g., trifluoroacetic acid, formic acid) to improve peak shape.[2] 3. Ensure precise column temperature control for reproducible retention times.[2]
Column Degradation Over time, the stationary phase of the column can degrade, leading to poor peak shape. Solution: 1. Use a guard column to protect the analytical column. 2. If performance degrades, try cleaning the column according to the manufacturer's instructions. 3. Replace the column if cleaning does not restore performance.
Sample Overload Injecting too much sample can lead to peak distortion. Solution: 1. Reduce the sample amount injected onto the column.
Issue: SST Failures Related to Retention Time Shifts of Critical Pairs

Symptoms:

  • The retention times of critical peptide pairs (e.g., a methionine-containing peptide and its oxidized form) shift outside of the established SST acceptance criteria.

  • Inconsistent retention times across a sequence of injections.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
LC System Instability Fluctuations in pump pressure, gradient mixing, or column temperature can cause retention time variability. Solution: 1. Equilibrate the LC system thoroughly before starting the analysis. 2. Check the pump for leaks and ensure proper solvent degassing. 3. Verify the accuracy and stability of the column oven temperature.[2]
Mobile Phase Preparation Inconsistent preparation of mobile phases can lead to shifts in retention time. Solution: 1. Prepare fresh mobile phases daily using high-purity solvents and additives. 2. Ensure accurate and consistent measurement of all components.
Column Equilibration Insufficient column equilibration between injections can cause retention time drift. Solution: 1. Increase the column equilibration time in the analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the key SST parameters for peptide mapping of proteins with methionine labels?

A system suitability test for peptide mapping should confirm that the analytical system is performing adequately for its intended purpose.[1] For methods involving methionine-containing peptides, the following parameters are crucial:

SST Parameter Typical Acceptance Criteria (Example) Rationale
Resolution (Rs) of Critical Pairs Rs > 1.5 between the native methionine peptide and its sulfoxide form.Ensures accurate quantification of the oxidized species.
Retention Time (RT) Precision Relative Standard Deviation (RSD) < 2% for selected peptides.Demonstrates the stability and reproducibility of the chromatographic separation.
Peak Area Precision RSD < 15% for key peptides, including the methionine-containing peptide and its oxidized form.Indicates the reproducibility of the injection and detection process.
Peak Tailing Factor (Tf) 0.8 < Tf < 1.5 for critical peaks.Ensures good peak shape for accurate integration and quantification.
Sequence Coverage > 95% for the protein of interest.Confirms that the digestion and analysis are sufficient to identify the majority of the protein's sequence.[3]
Methionine Oxidation Level in Control < 1% for a specific methionine residue in an unstressed control sample.Monitors for artificially induced oxidation during the analytical process.[1]
Q2: How can I prevent artificial methionine oxidation during sample preparation and analysis?

Preventing unwanted oxidation is critical for accurately quantifying the true oxidation level in your sample. Here are some key strategies:

  • Use High-Purity Reagents: Employ freshly prepared buffers and high-purity solvents to minimize contaminants that can cause oxidation.

  • Degas Solvents: Remove dissolved oxygen from all aqueous solutions and mobile phases by sonication or sparging with an inert gas like nitrogen or argon.

  • Work Quickly and at Low Temperatures: Perform sample preparation steps on ice and minimize the time the sample is exposed to ambient conditions.

  • Add Scavengers (with caution): In some cases, adding antioxidants like free methionine or thiourea to the digestion buffer can help prevent artificial oxidation. However, these can potentially interfere with the analysis and should be thoroughly evaluated.

  • Optimize LC-MS Conditions: As mentioned in the troubleshooting section, be aware of and monitor for on-column and in-source oxidation.[1]

Q3: What are acceptable SST limits for peptide mapping assays?

Acceptable SST limits are method-specific and should be established during method development and validation.[2][4] They depend on the intended purpose of the assay (e.g., identification, quantification of post-translational modifications). Guidance can be found in pharmacopeias such as the USP chapter on chromatography.[2][5] The limits should be tight enough to ensure data quality but achievable under routine operating conditions.

Q4: How do I choose appropriate critical pairs for my SST?

Critical pairs are pairs of peaks whose separation is representative of the resolving power of the chromatographic system. For peptide mapping with a focus on methionine oxidation, the ideal critical pair would be:

  • A methionine-containing peptide and its corresponding sulfoxide form: This is the most direct measure of the system's ability to separate the modification of interest.

  • Two closely eluting peptides that are known to be difficult to separate: This provides a general measure of the chromatographic resolution.

The selection should be based on peptides that are consistently present and well-resolved in your reference standard.

Experimental Protocols

General Peptide Mapping Workflow
  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein in a solution containing a chaotropic agent (e.g., 6 M guanidine HCl or 8 M urea).

    • Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT) at 37°C for 1 hour.

    • Alkylate the free thiols with an alkylating agent such as iodoacetamide (IAM) in the dark at room temperature for 1 hour to prevent disulfide bond reformation.

  • Buffer Exchange:

    • Remove the denaturation and alkylation reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column or dialysis.

  • Enzymatic Digestion:

    • Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w).

    • Incubate at 37°C for 4-18 hours.[6]

    • Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid, to a final concentration of ~0.1-1%.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a reversed-phase C18 column.[2]

    • Separate the peptides using a water/acetonitrile gradient containing an ion-pairing agent like 0.1% formic acid.[2]

    • Analyze the eluting peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw data using appropriate software to identify peptides and quantify post-translational modifications, including methionine oxidation.

Controlled Oxidation of a Methionine-Containing Standard

This protocol can be used to generate a reference material for system suitability testing.

  • Prepare a stock solution of a synthetic peptide known to contain a methionine residue.

  • Expose the peptide to a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), at a low concentration (e.g., 0.01-0.1%). [6][7]

  • Incubate at room temperature for a defined period (e.g., 15-60 minutes), monitoring the reaction progress by LC-MS.

  • Quench the reaction by adding an excess of a scavenger, such as methionine or catalase. [6]

  • The resulting mixture will contain both the unoxidized and oxidized forms of the peptide and can be used as a resolution standard for your SST.

Visualizations

Troubleshooting_SST_Failures start SST Failure issue1 High Oxidation Variability? start->issue1 issue2 Poor Peak Shape / Resolution? start->issue2 issue3 RT Shifts? start->issue3 cause1a On-Column Oxidation issue1->cause1a Yes cause1b In-Source Oxidation issue1->cause1b Yes cause1c Sample Prep Oxidation issue1->cause1c Yes cause2a Suboptimal Chromatography issue2->cause2a Yes cause2b Column Degradation issue2->cause2b Yes cause3a LC System Instability issue3->cause3a Yes cause3b Mobile Phase Issues issue3->cause3b Yes

Caption: Troubleshooting logic for SST failures.

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis Analysis denature Denaturation, Reduction & Alkylation buffer_exchange Buffer Exchange denature->buffer_exchange digest Enzymatic Digestion buffer_exchange->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Processing & Analysis lcms->data_analysis

References

Technical Support Center: Quantifying Methionine Metabolic Fluxes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the quantification of methionine metabolic fluxes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to quantify methionine metabolic fluxes accurately?

A1: Quantifying methionine metabolic fluxes is complex due to several factors. Methionine is an essential amino acid involved in numerous interconnected pathways, including protein synthesis, transmethylation, and polyamine biosynthesis. A primary challenge arises from the mixing of intracellular and extracellular methionine pools. This mixing prevents isotope tracing experiments from reaching a steady state, which is a requirement for standard stationary metabolic flux analysis.[1][2][3][4][5][6]

Q2: What is the most common method for quantifying methionine metabolic fluxes?

A2: The most common method is stable isotope tracing using 13C-labeled methionine, followed by analysis with liquid chromatography-mass spectrometry (LC-MS).[1][2][3][5] This approach involves feeding cells with 13C-methionine and measuring the isotope-labeling kinetics of intracellular and extracellular methionine and its downstream metabolites over time.[1][2][5]

Q3: What is non-stationary metabolic flux analysis and why is it necessary for methionine?

A3: Non-stationary metabolic flux analysis is a method used to calculate metabolic fluxes when the system is not at an isotopic steady state.[1][3] It is necessary for methionine because the large size of the media methionine pool compared to the intracellular pool leads to a continuous exchange, preventing the intracellular labeling from reaching a stable equilibrium within a typical experimental timeframe.[1][2][3][4][5][6] This method relies on analyzing the kinetics of isotope labeling to derive flux rates.[1]

Q4: What are the key pathways in methionine metabolism that are typically measured?

A4: The key pathways include the transmethylation cycle, where methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor, and the propylamine transfer cycle for polyamine biosynthesis.[1][2][4] Fluxes through enzymes like methionine synthase and ornithine decarboxylase are also important to quantify.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible isotope enrichment data from LC-MS.
  • Symptoms: High variability in the measured fractional enrichment of metabolites between technical or biological replicates.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Incomplete Cell Quenching Ensure rapid and complete quenching of metabolism. Immediately aspirate media, wash cells quickly with ice-cold PBS, and then add a pre-chilled extraction solution (e.g., -80°C 80:20 methanol/water).[1]
Sample Handling Contamination Always wear powder-free nitrile gloves and a clean lab coat. Use fresh, high-purity reagents and sterile, low-protein-binding consumables to avoid keratin and other contaminants.[7]
Inconsistent Sample Extraction Standardize the extraction procedure for all samples. Ensure consistent cell numbers and extraction solution volumes. Normalize metabolite levels to packed cell volume or total protein content.[1]
Ion Suppression in Mass Spectrometry Check for matrix effects by analyzing a dilution series of your sample. If ion suppression is present, improve chromatographic separation to better resolve metabolites from interfering matrix components.[8]
Instrument Instability Run a system suitability test before your sample batch to ensure the LC-MS system is performing optimally. Include quality control samples (e.g., a pooled sample) throughout the run to monitor for signal drift.
Issue 2: Difficulty reaching high isotopic enrichment in intracellular methionine.
  • Symptoms: The fractional labeling of intracellular methionine remains low even after an extended incubation with the 13C-labeled tracer.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Mixing with Extracellular Pools This is an inherent biological challenge. Account for it by measuring the labeling kinetics of both intracellular and extracellular methionine over time and using a non-stationary flux analysis model.[1][3]
Incorrect Labeled Amino Acid Concentration Ensure the concentration of the 13C-methionine in the media is sufficient and that the unlabeled methionine has been effectively removed during the media switch.[7]
Slow Methionine Uptake Verify the expression and activity of methionine transporters in your cell line. Some cell lines may have inherently slow uptake rates.
Arginine-to-Proline Conversion (in SILAC-based studies) While more common in SILAC, metabolic conversion of other labeled amino acids can occur. Be aware of potential metabolic cross-talk in your specific cell model.[7]
Issue 3: Challenges in metabolite identification and data analysis.
  • Symptoms: Difficulty in confidently identifying methionine-related metabolites or extracting meaningful flux data from raw LC-MS files.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Poor Chromatographic Resolution Optimize your LC method to separate key isomers and isobars. For polar metabolites in the methionine cycle, consider using Hydrophilic Interaction Chromatography (HILIC).[9]
In-source Fragmentation Optimize ionization source parameters (e.g., voltages, temperatures) to minimize in-source fragmentation, which can lead to misidentification of metabolites.[10]
Incorrect Data Processing Use appropriate software for metabolomics data analysis, such as MAVEN, MZmine, or XCMS.[1][10][11] Ensure correct settings for peak picking, integration, and retention time alignment.
Lack of Authentic Standards Confirm the identity of key metabolites by comparing their retention times and fragmentation patterns (MS/MS) with those of authentic chemical standards.[10]
Natural Isotope Abundance Correct your data for the natural abundance of 13C and any isotopic impurity in your labeled substrate.[1]

Quantitative Data Summary

The following table summarizes representative metabolic flux values from a study on human fibrosarcoma cell lines (HT1080), providing a baseline for comparison. Fluxes are reported in nmol/μL-cells/h.

Metabolic FluxHT1080M+ (MTAP-positive)HT1080M- (MTAP-negative)
Net Methionine Uptake ~0.8 ± 0.1~0.8 ± 0.1
Methionine to Protein Synthesis 0.710.65
Transmethylation Flux (v4) 0.13 ± 0.020.12 ± 0.01
Methionine Synthase Flux (v5) 0.03 ± 0.020.02 ± 0.01
Ornithine Decarboxylase (ODC) Flux (v7) 0.11 ± 0.0150.22 ± 0.02

Data adapted from a study on human fibrosarcoma cells.[1] The results show that transmethylation and propylamine transfer fluxes are about 15% of the net methionine uptake.[1][2] A notable finding is the two-fold increase in ODC flux following the deletion of the MTAP enzyme.[1][2]

Experimental Protocols

Protocol 1: 13C-Methionine Isotope Tracing
  • Cell Culture: Plate cells (e.g., human fibrosarcoma HT1080) and grow to the desired confluency in standard culture medium.

  • Media Switch: At time t=0, aspirate the standard medium and wash the cells once with pre-warmed PBS. Immediately add pre-warmed culture medium containing [U-13C]-methionine.

  • Time-Course Sampling: At various time points (e.g., 1, 4, 8, 24, 42 hours), harvest cells and media for analysis.

  • Metabolite Extraction:

    • Aspirate the media (save a sample for extracellular analysis).

    • Quickly wash the cell monolayer with ice-cold PBS.

    • Immediately add a -80°C 80:20 methanol/water extraction solution to quench metabolism and extract metabolites.

    • Incubate at -80°C for at least 15 minutes.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant for LC-MS analysis.[1]

  • LC-MS Analysis: Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., reversed-phase or HILIC).

  • Data Analysis: Use software like MAVEN to correct for natural isotope abundance and determine the mass isotopologue distributions of methionine and related metabolites over time.[1]

Visualizations

Methionine Metabolic Pathways

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases (CH3 donation) dcSAM Decarboxylated SAM SAM->dcSAM SAMDC HCY Homocysteine SAH->HCY SAHH HCY->Met MS (from 5-CH3-THF) HCY->Met BHMT (from Betaine) Cystathionine Cystathionine HCY->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine MTA MTA dcSAM->MTA Spermidine Spermidine dcSAM->Spermidine Spermidine Synthase MTA->Met Salvage Pathway Spermidine->MTA Spermine Spermine Spermidine->Spermine Spermine Synthase Spermine->MTA Putrescine Putrescine Putrescine->Spermidine THF THF MTHF 5-CH3-THF THF->MTHF MTHFR Experimental_Workflow Culture 1. Cell Culture (Grow cells to confluency) MediaSwitch 2. Media Switch (Introduce 13C-Methionine) Culture->MediaSwitch TimeCourse 3. Time-Course Sampling (Harvest cells and media) MediaSwitch->TimeCourse Quench 4. Quench & Extract (Methanol/Water at -80°C) TimeCourse->Quench LCMS 5. LC-MS Analysis (Measure isotope enrichment) Quench->LCMS DataProcessing 6. Data Processing (Peak integration, alignment) LCMS->DataProcessing MFA 7. Metabolic Flux Analysis (Non-stationary model) DataProcessing->MFA Interpretation 8. Biological Interpretation MFA->Interpretation

References

Technical Support Center: Ensuring Complete Incorporation of L-Methionine-¹³C,d₃ in SILAC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the complete and accurate incorporation of L-Methionine-¹³C,d₃ in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of L-Methionine-¹³C,d₃ in SILAC?

A1: L-Methionine-¹³C,d₃ is predominantly used in a specialized SILAC technique known as "heavy methyl SILAC".[1] In this approach, the labeled methyl group from methionine is transferred to other molecules, allowing for the quantification of protein methylation and other methylation events within the cell.[2][3] It can also be used for standard protein quantification, similar to labeled arginine and lysine, although this is less common.

Q2: How many cell doublings are required for complete incorporation of L-Methionine-¹³C,d₃?

A2: Generally, for complete incorporation of amino acids in SILAC, a minimum of five to six cell doublings is recommended to ensure that the heavy-labeled amino acid replaces the light version in the cellular proteome.[4][5] However, the exact number of doublings can vary depending on the cell line's growth rate and protein turnover. It is crucial to experimentally verify the incorporation efficiency.

Q3: What is a typical incorporation efficiency to aim for in a SILAC experiment?

A3: For accurate quantification, an incorporation efficiency of over 97% is recommended.[5] Incomplete labeling can lead to an underestimation of protein ratios and skewed results.[6]

Q4: Can L-Methionine-¹³C,d₃ be used in combination with other labeled amino acids?

A4: Yes, L-Methionine-¹³C,d₃ can be used in multiplexed SILAC experiments. For instance, in "heavy methyl SILAC," it can be combined with labeled lysine (e.g., Lysine-D4) to differentiate between changes in methylation and overall protein abundance.[1]

Q5: What are the potential metabolic conversions of methionine that could affect my results?

A5: While less common than the arginine-to-proline conversion seen with labeled arginine, methionine can be oxidized to methionine sulfoxide.[7][8] This can occur both in vivo and as an artifact during sample preparation.[8] This modification can alter peptide properties and affect quantification.

Troubleshooting Guide

Issue 1: Incomplete Incorporation of L-Methionine-¹³C,d₃

Symptoms:

  • Low heavy-to-light (H/L) ratios for proteins that are not expected to change in abundance.

  • Presence of both light and heavy peptide peaks for the same peptide in the mass spectrum of the heavy-labeled sample.

  • Calculated incorporation efficiency is below 97%.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Cell Doublings Increase the number of cell passages in the heavy SILAC medium. A minimum of 5-6 doublings is a general guideline, but some cell lines may require more.[4][5]
Presence of Unlabeled Methionine Ensure the use of methionine-free basal medium.[9] Use high-quality dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled methionine.[10]
Incorrect Concentration of Heavy Methionine Use the recommended concentration of L-Methionine-¹³C,d₃ for your specific cell line and media formulation. The concentration should be equivalent to that of the light methionine in the standard medium.[9]
Cell Health and Viability Issues Monitor cell health and morphology during the labeling process. Ensure that the cells are actively dividing and not under stress.
Amino Acid Instability Prepare fresh SILAC media and store it properly (typically at 4°C, protected from light).
Issue 2: Methionine Oxidation

Symptoms:

  • Identification of peptides with oxidized methionine residues in the mass spectrometry data.

  • Inconsistent quantification, as oxidation can alter peptide ionization efficiency and chromatographic retention time.

Possible Causes and Solutions:

CauseRecommended Solution
Oxidative Stress in Cell Culture Minimize oxidative stress during cell culture by maintaining optimal growth conditions.
Artifactual Oxidation During Sample Preparation Work quickly and keep samples on ice to minimize enzymatic and chemical reactions. Consider using antioxidants in your lysis buffer, such as DTT or TCEP, though their compatibility with downstream processing should be verified.[8] Preparing samples under an inert gas atmosphere (e.g., argon or nitrogen) can also reduce oxidation.
Oxidation During Mass Spectrometry Analysis While harder to control, ensuring a well-maintained and clean mass spectrometer can help minimize in-source oxidation.

Quantitative Data Summary

The following table provides an example of expected incorporation rates for heavy amino acids in SILAC over time, based on data for heavy lysine. While specific, comprehensive time-course data for L-Methionine-¹³C,d₃ incorporation leading to >97% is not as readily available in the literature as for arginine and lysine, a similar trend is expected. Researchers should empirically determine the optimal labeling time for their specific cell line and experimental conditions.

Cell DoublingsTypical Incorporation Efficiency (%) for Heavy Lysine
150 - 70
275 - 85
387 - 92
492 - 96
5> 97
6> 98

Note: This table is illustrative and based on typical incorporation rates for heavy lysine. Actual rates for L-Methionine-¹³C,d₃ may vary.

A study on C2C12 myotubes using [methyl-D3]-13C-methionine showed an enrichment of 8.5 ± 0.1% in cellular protein after 48 hours, which is indicative of the rate of protein synthesis rather than full proteome labeling for comparative analysis.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with L-Methionine-¹³C,d₃
  • Media Preparation:

    • Prepare "light" and "heavy" SILAC media using a methionine-free basal medium (e.g., DMEM, RPMI-1640).

    • Supplement both media with dialyzed fetal bovine serum (10-15%) and other necessary components (e.g., glutamine, penicillin/streptomycin).

    • To the "light" medium, add natural L-methionine at the standard concentration for your cell line.

    • To the "heavy" medium, add L-Methionine-¹³C,d₃ to the same final concentration as the light methionine.[9]

    • Sterile-filter both media.

  • Cell Adaptation and Labeling:

    • Culture two separate populations of your cells, one in the "light" medium and one in the "heavy" medium.

    • Passage the cells for at least 5-6 doublings in their respective SILAC media. Maintain the cells in a logarithmic growth phase.

    • Periodically check for any morphological changes or effects on cell proliferation.

Protocol 2: Checking Incorporation Efficiency
  • Sample Collection: After the desired number of cell doublings, harvest a small aliquot of cells from the "heavy" labeled population.

  • Protein Extraction and Digestion:

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the protein concentration.

    • Take a small amount of protein (e.g., 20-50 µg) and perform an in-solution or in-gel tryptic digest.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Search the mass spectrometry data against a relevant protein database.

    • Set methionine and L-Methionine-¹³C,d₃ as variable modifications.

    • Calculate the incorporation efficiency for each identified methionine-containing peptide using the following formula: Incorporation (%) = [Intensity(Heavy Peptide) / (Intensity(Heavy Peptide) + Intensity(Light Peptide))] * 100

    • The average incorporation efficiency across a large number of peptides should be >97%.

Visualizations

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase A Start Cell Culture B Split into two populations A->B C1 Culture in 'Light' Medium (Natural L-Methionine) B->C1 C2 Culture in 'Heavy' Medium (L-Methionine-13C,d3) B->C2 D Culture for at least 5-6 cell doublings C1->D C2->D E Verify >97% Incorporation (LC-MS/MS) D->E F1 Apply Control Treatment (Light Labeled Cells) E->F1 F2 Apply Experimental Treatment (Heavy Labeled Cells) E->F2 G Harvest and Combine Cell Populations (1:1 ratio) F1->G F2->G H Protein Extraction and Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Data Analysis: Identify and Quantify Peptides I->J K Determine Protein Ratios (H/L) J->K

Caption: A general workflow for a SILAC experiment using L-Methionine-¹³C,d₃.

Troubleshooting_Incomplete_Labeling cluster_causes Potential Causes cluster_solutions Solutions Start Incomplete Labeling (<97% Incorporation) Cause1 Insufficient Cell Doublings Start->Cause1 Cause2 Unlabeled Methionine Contamination Start->Cause2 Cause3 Incorrect Heavy Methionine Concentration Start->Cause3 Cause4 Poor Cell Health Start->Cause4 Sol1 Increase number of passages in SILAC media Cause1->Sol1 Sol2 Use Met-free media and dialyzed FBS Cause2->Sol2 Sol3 Verify correct concentration of heavy methionine Cause3->Sol3 Sol4 Monitor and optimize cell culture conditions Cause4->Sol4

Caption: Troubleshooting guide for incomplete incorporation of L-Methionine-¹³C,d₃.

References

Validation & Comparative

A Head-to-Head Comparison of L-Methionine-13C,d3 and L-Methionine-d3 for Advanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of isotopic tracer is paramount to the accuracy and depth of experimental findings. This guide provides an objective comparison of two commonly used stable isotope-labeled forms of L-methionine: L-Methionine-13C,d3 and L-Methionine-d3. We will delve into their respective performances, supported by experimental data, and provide detailed methodologies for their application.

The key distinction between these two tracers lies in their isotopic labeling. L-Methionine-d3 is labeled with three deuterium atoms on the methyl group. This compound, a dually labeled molecule, contains both a carbon-13 atom and three deuterium atoms on its methyl group. This seemingly subtle difference has significant implications for the scope and precision of metabolic investigations.

Executive Summary

FeatureThis compoundL-Methionine-d3
Primary Application Simultaneous measurement of protein synthesis and breakdownQuantitative proteomics (e.g., SILAC)
Tracer Specificity Allows for tracing of both the carbon skeleton and the methyl group independentlyTraces the methyl group or the entire amino acid
Analytical Advantage Enables dual-purpose analysis from a single tracerSimpler mass shift to track
Chromatographic Performance Co-elutes perfectly with the unlabeled analyteMay exhibit a slight retention time shift compared to the unlabeled analyte
Cost Generally higherGenerally lower

Performance Comparison: A Data-Driven Analysis

A groundbreaking study by Wilkinson et al. (2018) demonstrated the unique capability of this compound (referred to as methyl[D3]-13C-methionine) to simultaneously measure muscle protein synthesis (MPS) and muscle protein breakdown (MPB) in vitro.[1][2] This dual measurement is possible because the tracer can be monitored in two ways: the incorporation of the entire 13C,d3-labeled methionine molecule into new proteins (a measure of synthesis) and the transfer of the deuterated methyl group (d3) to histidine to form 3-methylhistidine, which is released during protein breakdown.[1][2]

Quantitative Data from this compound Studies

The following table summarizes the quantitative data on the fractional synthesis rate (FSR) and fractional breakdown rate (FBR) of protein in C2C12 myotubes using this compound, as reported by Wilkinson et al. (2018).[3]

Time Point (hours)Fractional Synthesis Rate (%/h)Fractional Breakdown Rate (%/h)
42.2 ± 0.12.3 ± 0.3
62.6 ± 0.1-
8-2.2 ± 0.2
24--
481.4 ± 0.014.8 ± 0.2

Data are presented as mean ± SEM.

While L-Methionine-d3 is a reliable tracer for quantitative proteomics, the use of a deuterated label can present an analytical challenge. Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts during reverse-phase liquid chromatography.[4] This can potentially impact the accuracy of quantification if not properly addressed. In contrast, 13C-labeled compounds exhibit near-perfect co-elution with their unlabeled analogues, which is a significant advantage for accurate quantification.[4]

Experimental Protocols

Protocol 1: Simultaneous Measurement of Muscle Protein Synthesis and Breakdown using this compound

This protocol is adapted from Wilkinson et al. (2018).[1]

1. Cell Culture and Labeling:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Induce differentiation into myotubes.

  • On the day of the experiment, replace the medium with experimental medium containing a known concentration of this compound.

2. Sample Collection:

  • For MPS measurement, collect cells at various time points (e.g., 4, 6, 24, 48 hours) after the addition of the tracer.

  • For MPB measurement, after an initial labeling period (e.g., 24 hours), wash the cells and replace the medium with tracer-free medium. Collect both cells and medium at subsequent time points.

3. Sample Preparation:

  • Precipitate proteins from cell lysates using perchloric acid.

  • Hydrolyze the protein pellet to release amino acids.

  • Extract amino acids from the medium.

4. Mass Spectrometry Analysis:

  • Analyze the enrichment of this compound in the protein hydrolysate by gas chromatography-mass spectrometry (GC-MS) to determine the fractional synthesis rate.

  • Analyze the enrichment of d3-methylhistidine in the cell culture medium by liquid chromatography-mass spectrometry (LC-MS) to determine the fractional breakdown rate.

Protocol 2: Quantitative Proteomics using L-Methionine-d3 (SILAC)

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.

  • One population is grown in "light" medium containing standard L-methionine.

  • The other population is grown in "heavy" medium where L-methionine is replaced with L-Methionine-d3.

  • Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acid.

2. Experimental Treatment and Sample Collection:

  • Apply the experimental treatment to one of the cell populations.

  • Harvest both cell populations and combine them in a 1:1 ratio based on cell number or protein concentration.

3. Sample Preparation:

  • Lyse the combined cell pellet.

  • Extract proteins and digest them into peptides using an appropriate enzyme (e.g., trypsin).

4. Mass Spectrometry Analysis:

  • Analyze the peptide mixture by LC-MS/MS.

  • Identify and quantify the relative abundance of "light" and "heavy" peptide pairs using specialized software. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the two samples.

Visualizing the Metabolic Pathways and Workflows

To further clarify the applications of these tracers, the following diagrams illustrate the key metabolic pathway and experimental workflows.

Metabolic Fate of this compound Met_13C_d3 This compound SAM S-Adenosythis compound Met_13C_d3->SAM Protein_Synthesis Protein Synthesis Met_13C_d3->Protein_Synthesis Methylation Methylation Reactions SAM->Methylation New_Protein Newly Synthesized Protein (contains 13C,d3-Methionine) Protein_Synthesis->New_Protein Histidine Histidine (in protein) Methylation->Histidine d3-methyl group transfer Protein_Breakdown Protein Breakdown New_Protein->Protein_Breakdown Methylhistidine 3-methyl-Histidine-d3 Histidine->Methylhistidine Methylhistidine->Protein_Breakdown Released_Methylhistidine Released 3-methyl-Histidine-d3 Protein_Breakdown->Released_Methylhistidine

Metabolic fate of this compound for dual analysis.

SILAC Experimental Workflow with L-Methionine-d3 cluster_0 Cell Culture cluster_1 Experiment & Lysis cluster_2 Sample Processing & Analysis Light_Culture Culture in 'Light' Medium (L-Methionine) Treatment Apply Experimental Treatment Light_Culture->Treatment Heavy_Culture Culture in 'Heavy' Medium (L-Methionine-d3) Heavy_Culture->Treatment Combine Combine Cell Populations (1:1) Treatment->Combine Lysis Cell Lysis Combine->Lysis Digestion Protein Digestion Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantification of Light/Heavy Peptides) LC_MS->Data_Analysis

Workflow for SILAC using L-Methionine-d3.

Conclusion

Both this compound and L-Methionine-d3 are valuable tools for metabolic research. The choice between them depends on the specific research question.

  • This compound is the superior choice for studies aiming to dissect the dynamics of protein turnover by providing simultaneous measurements of synthesis and breakdown. Its dual-labeling offers a more comprehensive view of metabolic processes from a single tracer.

  • L-Methionine-d3 is a cost-effective and well-established tracer for quantitative proteomics using the SILAC method. It is highly effective for comparing the relative abundance of thousands of proteins between different experimental conditions.

Researchers should consider the specific analytical capabilities and potential chromatographic behaviors of each tracer when designing their experiments to ensure the highest quality and most insightful data.

References

A Researcher's Guide to Isotopically Labeled Methionine: Comparing L-Methionine-¹³C,d₃ and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative proteomics, metabolomics, and drug development, stable isotope-labeled amino acids are indispensable tools.[][2] Among these, L-Methionine and its labeled variants are crucial for tracking metabolic pathways and serving as internal standards.[][3][4] This guide provides an objective comparison of L-Methionine-¹³C,d₃ against other common isotopically labeled methionines, supported by experimental data and protocols to aid researchers in selecting the optimal tracer for their specific application.

L-Methionine-¹³C,d₃ is a specialized version of the essential amino acid L-Methionine, labeled with one Carbon-13 atom and three deuterium atoms on the methyl group.[5][6] This dual labeling provides a distinct mass shift, making it a powerful tool in mass spectrometry-based analyses.

Data Presentation: A Comparative Analysis

The selection of an appropriate isotopic label depends on the experimental goals, such as quantifying protein turnover, tracing metabolic flux, or serving as an internal standard for mass spectrometry (MS).[3][7] The key differentiators include the mass shift from the unlabeled compound, potential isotopic effects, and metabolic stability.

Table 1: Physical and Chemical Properties of Labeled Methionine Isotopologues

CompoundFormulaLabel PositionMass Shift (vs. Unlabeled)Common Applications
Unlabeled L-Methionine C₅H₁₁NO₂SN/A0 DaControl / "Light" Standard
L-Methionine-¹³C,d₃ ¹³C¹²C₄H₈D₃NO₂SMethyl Group+4 DaHeavy Methyl SILAC, Metabolic Flux, Internal Standard[5]
L-Methionine-d₃ C₅H₈D₃NO₂SMethyl Group+3 DaMetabolic Labeling, Pharmacokinetic Studies[8]
L-Methionine-¹³C₅ ¹³C₅H₁₁NO₂SUniform Carbon+5 DaMetabolic Flux Analysis[4]
L-Methionine-¹⁵N C₅H₁₁¹⁵NNO₂Sα-Amino Group+1 DaProteomics, Protein Structure Studies[]

Table 2: Performance Comparison in Research Applications

ApplicationL-Methionine-¹³C,d₃L-Methionine-d₃L-Methionine-¹³C₅Key Considerations & Rationale
Quantitative Proteomics (SILAC) Excellent: Used in "Heavy Methyl SILAC" to trace methylation dynamics.[5] The +4 Da shift is clean and easily resolved.Good: Provides a +3 Da shift. However, deuterium labels can sometimes cause slight shifts in chromatographic retention times compared to unlabeled analogues.[10]Fair: Can be used, but the primary application is tracing the carbon backbone in metabolic studies, not just incorporation into proteins.L-Methionine-¹³C,d₃ is preferred for studying protein methylation. For general protein quantification, labeled Arginine and Lysine are more common in SILAC as they are found in most tryptic peptides.[11][12]
Internal Standard for MS Excellent: The +4 Da shift avoids overlap with natural isotope peaks. Combined ¹³C and deuterium labeling minimizes chromatographic shifts sometimes seen with deuterium-only labels.[13]Good: Widely used, but potential for chromatographic separation from the unlabeled analyte exists, which can affect quantification accuracy.[10]Excellent: Provides a significant mass shift. Chemically identical to the analyte, ensuring co-elution.Using ¹³C-labeled standards is often preferred over deuterated ones to avoid isotopic effects that may alter chromatographic behavior and ionization efficiency, leading to higher precision.[13][14]
Metabolic Flux Analysis Excellent: Specifically traces the fate of the methyl group in the one-carbon metabolism pathway.[5][8]Good: Also traces the methyl group, but ¹³C is often preferred for its larger relative mass difference, which can reduce isotopic effects.[10]Excellent: Traces the entire carbon backbone of methionine, providing comprehensive data on its conversion to other metabolites.[4]The choice depends on the specific metabolic question. L-Methionine-¹³C,d₃ is ideal for methylation studies, while L-Methionine-¹³C₅ is suited for tracking the full carbon skeleton.[4][5]

Experimental Protocols

Key Experiment: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that uses metabolic labeling to compare protein abundance between different cell populations.[11][15][16]

Objective: To quantify differences in protein expression between two cell populations (e.g., treated vs. untreated).

Methodology:

  • Adaptation Phase:

    • Culture two populations of cells. One population is grown in "light" medium containing natural L-Methionine.

    • The second population is grown in "heavy" medium, where the natural methionine is replaced with an isotopically labeled version, such as L-Methionine-¹³C,d₃.

    • Cells should be cultured for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.[12][17]

    • Verify incorporation efficiency by analyzing a small sample of protein lysate via LC-MS/MS.[16][18]

  • Experimental Phase:

    • Apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population serves as the control.

    • After treatment, harvest the cells.

  • Sample Preparation:

    • Combine equal numbers of cells (or equal amounts of protein lysate) from the "light" and "heavy" populations.[15] This step is critical as it minimizes experimental variability from downstream processing.[16]

    • Lyse the combined cell mixture and extract the proteins.

    • Digest the proteins into peptides using an enzyme like trypsin. For in-gel digestion, proteins are first separated by SDS-PAGE.[15][17]

    • Reduce disulfide bonds using a reducing agent (e.g., DTT) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent bonds from reforming.[17]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][17]

    • Peptides from the "light" and "heavy" samples are chemically identical but differ in mass. They will co-elute from the chromatography column but will appear as distinct peaks in the mass spectrum.[19]

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratio of the "heavy" to "light" peptide pairs.[17]

    • This ratio directly reflects the relative abundance of the corresponding protein in the two original cell populations.[11]

Visualizations: Pathways and Workflows

Methionine Metabolism and the One-Carbon Cycle

Methionine is a central player in one-carbon metabolism, a network of pathways essential for DNA synthesis, methylation, and amino acid homeostasis.[20][21][22] The methionine cycle generates S-adenosylmethionine (SAM), the universal methyl donor for nearly all methylation reactions in the cell.[21][23]

Methionine_Metabolism cluster_Met_Cycle Methionine Cycle cluster_Transsulfuration Transsulfuration Pathway Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donor) HCY Homocysteine SAH->HCY SAHH HCY->Met MS / MTR (Folate Cycle) Cyst Cystathionine HCY->Cyst CBS Cys Cysteine Cyst->Cys

Caption: The Methionine Cycle, showing the conversion of L-Methionine to the universal methyl donor SAM.

SILAC Experimental Workflow

The SILAC workflow enables precise relative quantification by combining samples at the beginning of the experimental process, which corrects for variations during sample preparation.[16]

SILAC_Workflow cluster_culture 1. Cell Culture & Labeling Light Population 1: 'Light' Medium (e.g., Unlabeled Met) Treatment 2. Apply Experimental Condition to One Population Light->Treatment Heavy Population 2: 'Heavy' Medium (e.g., Met-¹³C,d₃) Heavy->Treatment Mix 3. Combine Equal Cell Populations Treatment->Mix Prep 4. Protein Extraction, Digestion & Cleanup Mix->Prep Analysis 5. LC-MS/MS Analysis Prep->Analysis Quant 6. Data Analysis: Quantify Heavy/Light Peptide Ratios Analysis->Quant

Caption: A typical experimental workflow for quantitative proteomics using the SILAC method.

Logical Comparison of Labeled Methionines for MS

The choice of isotope affects chromatographic behavior and quantification accuracy. While deuterium is widely used, it can sometimes lead to slight shifts in retention time. The combined ¹³C and deuterium labeling in L-Methionine-¹³C,d₃ is designed to mitigate this effect.

Logic_Comparison Start Application: Internal Standard for LC-MS Q1 Is avoiding potential chromatographic shifts critical? Start->Q1 Yes Yes, Highest Precision Needed Q1->Yes Yes No No, Standard Quantification is Sufficient Q1->No No Rec1 Recommendation: Use ¹³C-labeled or ¹³C,d-labeled standards (e.g., L-Met-¹³C,d₃) Yes->Rec1 Rec2 Recommendation: Deuterated standards (e.g., L-Met-d₃) are a cost-effective option No->Rec2

Caption: Decision guide for selecting a labeled methionine as an internal standard for mass spectrometry.

References

Unlocking Deeper Insights: A Comparative Guide to Dual-Labeling with ¹³C and Deuterium in Methionine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of proteomics and metabolomics, the ability to accurately quantify and trace biomolecules is paramount. Stable isotope labeling has emerged as a powerful tool for researchers, scientists, and drug development professionals, enabling precise analysis of protein dynamics, metabolic fluxes, and drug metabolism. Among the various labeling strategies, the dual-labeling of methionine with both carbon-13 (¹³C) and deuterium (D or ²H) offers a unique set of advantages, particularly for studies involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This guide provides an objective comparison of dual-labeled methionine with other labeling alternatives, supported by experimental data. We delve into the specific benefits of this approach, offer detailed experimental protocols, and present visual workflows to aid in the practical application of this advanced technique.

Performance Comparison: Dual-Labeled Methionine vs. Alternatives

The choice of isotopic label can significantly impact the outcome and complexity of an experiment. Dual-labeling of methionine provides distinct advantages over single-isotope labeling or the use of other amino acids.

A key advantage of dual-labeling with ¹³C and deuterium lies in its ability to provide complementary information and enhance analytical sensitivity. For instance, in NMR spectroscopy, the combination of a ¹³C-labeled methyl group with deuteration of the rest of the methionine side chain leads to a significant enhancement in sensitivity and spectral resolution.[1][2] This is crucial for studying the dynamics of large proteins and complex biological systems.

Feature¹³C and Deuterium Dual-Labeled Met¹³C-Labeled Met/Amino Acids (e.g., SILAC)Deuterium-Labeled Met/Amino acidsIsobaric Tags (e.g., TMT, iTRAQ)
Primary Applications NMR protein dynamics, metabolic flux analysis, simultaneous protein synthesis & breakdown studies.[1][3]Quantitative proteomics (SILAC), metabolic flux analysis.NMR of large proteins (reduces spectral complexity), pharmacokinetic studies.[4][5]Multiplexed quantitative proteomics.[6]
NMR Sensitivity ~3-fold enhancement for ¹³CHD₂ isotopomers compared to ¹³C-glucose labeling in D₂O.[1][7]Moderate.Reduces proton relaxation for improved sensitivity in large proteins.[4]Not applicable.
Mass Spectrometry Allows for tracing of both carbon skeleton and methyl group, enabling detailed metabolic pathway analysis.[8]Well-established for relative quantification; potential for metabolic conversion of labeled amino acids (e.g., arginine to proline).[9]Can cause slight chromatographic shifts, potentially complicating data analysis.[4]High degree of multiplexing, but can suffer from ratio compression.[10]
Simultaneous Analysis Enables simultaneous measurement of protein synthesis and breakdown with a single tracer.[3]Primarily measures protein synthesis or turnover through pulse-chase experiments.Can be used to measure protein turnover.Measures relative protein abundance at a single time point.
Cost-Effectiveness Can be more expensive due to the synthesis of the dual-labeled compound.Cost varies depending on the labeled amino acid.Deuterated compounds can be a cost-effective alternative to ¹³C and ¹⁵N for some applications.[4]Reagents can be expensive, especially for high-plex experiments.[10]

Experimental Protocols

Metabolic Labeling for NMR Studies with ¹³CHD₂-Methionine

This protocol is adapted from studies on protein dynamics using NMR relaxation dispersion.[1][2][7][11][12]

Objective: To specifically label methionine residues in a protein with a ¹³CHD₂ methyl group against a deuterated background for enhanced NMR sensitivity and resolution.

Materials:

  • E. coli expression system (e.g., BL21(DE3))

  • M9 minimal medium prepared with D₂O

  • ¹⁵NH₄Cl as the sole nitrogen source

  • ²H-glucose as the sole carbon source

  • Precursor for ¹³CHD₂-methionine (e.g., 2-keto-4-(methylthio)butyric acid with a ¹³C-methyl group and deuterated side chain)

  • Standard protein expression and purification reagents

Procedure:

  • Adaptation: Gradually adapt the E. coli strain to growth in D₂O-based M9 medium.

  • Pre-culture: Grow a starter culture in D₂O-based M9 medium containing ¹⁵NH₄Cl and ²H-glucose overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of D₂O-based M9 medium with the pre-culture.

  • Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression with IPTG.

  • Precursor Addition: Simultaneously with induction, add the ¹³CHD₂-methionine precursor to the culture medium.

  • Harvesting: After the desired expression time (typically 4-6 hours at 30°C or overnight at 18°C), harvest the cells by centrifugation.

  • Purification: Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • NMR Sample Preparation: Prepare the purified, labeled protein in a suitable NMR buffer.

Mass Spectrometry-Based Analysis of Methionine Metabolism

This protocol outlines a general workflow for tracing the metabolism of dual-labeled methionine in cell culture.[13][14]

Objective: To quantify the flux through methionine metabolic pathways by measuring the incorporation of ¹³C and deuterium into downstream metabolites.

Materials:

  • Cell line of interest

  • Culture medium deficient in methionine

  • ¹³C, D-dual-labeled methionine (e.g., [²H₃C-1-¹³C]-methionine)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Metabolite extraction buffers

Procedure:

  • Cell Culture: Grow cells in standard medium to the desired confluency.

  • Labeling: Replace the standard medium with methionine-deficient medium supplemented with a known concentration of dual-labeled methionine.

  • Time Course Sampling: At various time points, harvest both the cells and the culture medium.

  • Metabolite Extraction:

    • Cells: Quench metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites.

    • Medium: Collect and process the culture medium to analyze extracellular metabolites.

  • LC-MS Analysis: Analyze the extracts using an LC-MS method optimized for the separation and detection of methionine and its metabolites.

  • Data Analysis: Determine the isotopic enrichment in methionine and its downstream metabolites over time. Use this data to calculate metabolic flux rates through pathways such as transmethylation, transsulfuration, and the methionine salvage pathway.[8]

Mandatory Visualization

Methionine_Metabolism Met Methionine (¹³C, D-labeled) SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases MTA 5'-Methylthioadenosine (MTA) SAM->MTA Polyamine Synthesis HCY Homocysteine SAH->HCY SAHH Methylation Methylation Reactions (DNA, RNA, proteins) SAH->Methylation HCY->Met MS, BHMT (Remethylation) CBS Cystathionine HCY->CBS CBS (Transsulfuration) Cys Cysteine CBS->Cys Salvage Methionine Salvage Pathway MTA->Salvage MTAP Salvage->Met

Caption: The methionine metabolic cycle, highlighting the central role of dual-labeled methionine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Culture cells in medium with ¹³C, D-Methionine harvest Harvest cells and medium at different time points start->harvest extract Extract proteins or metabolites harvest->extract lcms LC-MS Analysis extract->lcms nmr NMR Spectroscopy extract->nmr quant Quantify isotopic enrichment lcms->quant dynamics Analyze protein dynamics nmr->dynamics flux Calculate metabolic flux or protein turnover quant->flux

Caption: A generalized experimental workflow for studies using dual-labeled methionine.

References

A Head-to-Head Battle: Validating Quantitative Assays with L-Methionine-13C,d3 as the Gold Standard Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the performance of L-Methionine-13C,d3 against other common alternatives, supported by representative experimental data and detailed validation protocols. The evidence overwhelmingly demonstrates that a multi-labeled stable isotope internal standard like this compound offers superior performance in mitigating common analytical challenges, leading to more reliable and robust data in drug development and clinical research.

In the complex environment of biological matrices such as plasma, serum, or tissue homogenates, even the most sophisticated analytical instrumentation, like liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise the integrity of quantitative results. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations. While various types of internal standards exist, stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice in regulated bioanalysis due to their unique ability to mimic the analyte of interest throughout the entire analytical process.

The Unparalleled Advantage of Stable Isotope Labeling

A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H/D). This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This compound, with its combination of a ¹³C-labeled carbon and three deuterium atoms on the methyl group, represents a robust choice for an internal standard.

Performance Comparison: this compound vs. Alternatives

The use of an appropriate internal standard is crucial for compensating for analytical variability. Here, we compare the typical performance of this compound with two common alternatives: a deuterated-only internal standard (L-Methionine-d3) and a structural analog.

Validation Parameter This compound (SIL-IS) L-Methionine-d3 (Deuterated IS) Structural Analog IS (e.g., Ethionine) Rationale for Performance
Accuracy (% Bias) Typically within ±5%Generally within ±10%Can exceed ±15%The near-identical chemical nature of this compound ensures it accurately tracks the analyte through sample preparation and analysis, leading to superior accuracy.[1] Deuterated standards can sometimes exhibit slight chromatographic shifts, and structural analogs often have different extraction recoveries and ionization efficiencies.
Precision (%CV) Typically <5%<10%Can be >15%By closely mimicking the analyte's behavior, this compound minimizes variability, resulting in significantly better precision.
Matrix Effect Effectively compensatedGood compensation, but potential for differential effectsInconsistent and often significantThe co-elution and identical ionization properties of this compound allow it to experience and thus correct for the same degree of ion suppression or enhancement as the analyte. Deuterated standards may have slight retention time differences that expose them to varying matrix effects. Structural analogs with different chemical properties are prone to different matrix effects.
Recovery Variability (%CV) Low (<5%)Low to moderate (<10%)Higher (>15%)This compound reliably tracks the analyte's recovery throughout the sample preparation process, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation Co-elutes with analytePotential for slight separation from analyteSeparates from analyteThe minimal mass difference in this compound ensures co-elution, which is ideal for correcting matrix effects at the exact point of elution. The "isotope effect" in some deuterated compounds can lead to partial separation on chromatographic columns.[2][3]

Experimental Protocols for Assay Validation

To ensure the robustness and reliability of a bioanalytical method using this compound, regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines for method validation.[4][5] The following are detailed methodologies for key experiments to evaluate the performance of the internal standard and the overall assay.

Stock and Working Solutions Preparation
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of L-Methionine in a suitable solvent (e.g., 0.1 M HCl).

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma, serum, or tissue homogenate, add 10 µL of the this compound working solution and vortex briefly.

  • Add 200 µL of ice-cold methanol or acetonitrile to precipitate the proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A reversed-phase C18 column or a HILIC column can be used for separation.

  • Mobile Phase: A gradient elution with water and acetonitrile containing a small percentage of formic acid is commonly employed.

  • Mass Spectrometry: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transition for L-Methionine: e.g., m/z 150.1 -> 133.1

    • MRM Transition for this compound: e.g., m/z 154.1 -> 137.1

Validation Experiments
  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of the analyte and internal standard.

  • Linearity and Range: Analyze calibration curves on at least three separate days. The curves should consist of a blank, a zero standard, and at least six to eight non-zero concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) in at least five replicates on three different days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).[6]

  • Matrix Effect Assessment:

    • Prepare three sets of samples:

      • Set A: Analyte and internal standard in a neat solution.

      • Set B: Blank matrix extract spiked with the analyte and internal standard.

      • Set C: Blank matrix spiked with the analyte and internal standard before extraction.

    • Calculate the matrix factor (MF) = Peak area of Set B / Peak area of Set A. The CV of the MF across different lots of the matrix should be ≤15%.

    • Calculate the recovery = Peak area of Set C / Peak area of Set B.

    • Calculate the internal standard-normalized matrix factor by dividing the MF of the analyte by the MF of the internal standard.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Key Pathways and Workflows

To better understand the context of L-Methionine analysis and the validation process, the following diagrams illustrate the metabolic pathway of methionine and a typical experimental workflow for assay validation.

Methionine_Metabolism Methionine Metabolic Pathways cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Methionine L-Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Polyamines Polyamines (Cell Growth, Proliferation) SAM->Polyamines Methylated_Substrates Methylated DNA, RNA, Proteins SAM->Methylated_Substrates Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTR Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione (Antioxidant) Cysteine->Glutathione Methylated_Substrates->SAH

Caption: The central role of L-Methionine in cellular metabolism.

Assay_Validation_Workflow Quantitative Assay Validation Workflow start Start: Define Assay Requirements method_dev Method Development (LC and MS Optimization) start->method_dev sample_prep Sample Preparation (e.g., Protein Precipitation with IS) method_dev->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Integration, Calibration) lcms_analysis->data_processing validation_params Assess Validation Parameters data_processing->validation_params selectivity Selectivity validation_params->selectivity linearity Linearity & Range validation_params->linearity accuracy_precision Accuracy & Precision validation_params->accuracy_precision matrix_effect Matrix Effect validation_params->matrix_effect stability Stability validation_params->stability pass Validation Successful selectivity->pass All Pass fail Revise Method selectivity->fail Any Fail linearity->pass All Pass linearity->fail Any Fail accuracy_precision->pass All Pass accuracy_precision->fail Any Fail matrix_effect->pass All Pass matrix_effect->fail Any Fail stability->pass All Pass stability->fail Any Fail fail->method_dev

Caption: A streamlined workflow for validating a quantitative bioanalytical method.

Conclusion

The validation of quantitative assays is a cornerstone of reliable research and drug development. The choice of internal standard has a profound impact on the quality of the data generated. As demonstrated, this compound, a stable isotope-labeled internal standard with multiple heavy atoms, provides superior performance in terms of accuracy, precision, and mitigation of matrix effects compared to deuterated-only or structural analog internal standards. By following rigorous validation protocols, researchers can ensure that their analytical methods are robust, reliable, and fit for purpose, ultimately contributing to the successful advancement of their scientific and clinical objectives.

References

A Researcher's Guide to Cross-Validation of Proteomics Data Using L-Methionine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, ensuring the accuracy and validity of experimental findings is paramount. Cross-validation, the practice of using independent methods to confirm results, provides a critical layer of confidence in protein quantification. This guide offers a comparative overview of using L-Methionine-13C,d3-based Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) as a validation tool for other quantitative proteomics workflows, particularly label-free quantification (LFQ). This document is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness of their proteomics data.

Introduction to Quantitative Proteomics and the Need for Cross-Validation

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Several techniques are available, each with its own strengths and weaknesses. Label-free quantification (LFQ) is a cost-effective and straightforward method, but it can be susceptible to variations in sample preparation and instrument performance.[1] In contrast, metabolic labeling techniques like SILAC are renowned for their high accuracy and reproducibility.[2][3][4]

Cross-validation of LFQ data with a SILAC experiment, specifically one employing this compound (also known as heavy methyl SILAC when studying methylation), can provide orthogonal evidence to substantiate findings, particularly for proteins of significant interest or those with subtle changes in abundance.

Comparative Analysis of Quantitative Proteomics Methodologies

The choice of a primary and a validation methodology depends on the specific experimental goals, sample type, and available resources. Here, we compare the key features of this compound SILAC and Label-Free Quantification.

FeatureThis compound SILACLabel-Free Quantification (LFQ)
Principle Metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., this compound) into proteins in living cells.[5]Comparison of signal intensities (e.g., peak area or spectral counts) of peptides across different runs.[1]
Accuracy & Precision High, as samples are mixed early in the workflow, minimizing experimental variability.[2][3]Can be lower due to run-to-run variation and differences in sample processing.
Reproducibility High; considered more reproducible than chemical labeling methods.[2][3]Generally lower than SILAC.
Cost Higher, due to the expense of stable isotope-labeled amino acids and specialized cell culture media.Lower, as no labeling reagents are required.
Sample Type Primarily applicable to cultured cells that can metabolically incorporate the labeled amino acids.[2]Applicable to a wider range of sample types, including tissues and clinical samples.
Multiplexing Typically limited to 2 or 3 conditions per experiment.High-throughput, with the ability to compare a large number of samples.
Proteome Coverage Can be very comprehensive.Generally provides good proteome coverage.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for a primary label-free quantitative proteomics experiment and a subsequent cross-validation experiment using this compound SILAC.

Protocol 1: Primary Proteome Profiling using Label-Free Quantification
  • Cell Culture and Treatment: Culture two populations of cells under identical conditions. Treat one population with the experimental condition (e.g., drug treatment) and the other with a vehicle control.

  • Protein Extraction and Digestion: Harvest cells from both conditions separately. Lyse the cells and extract the proteins. Quantify the protein concentration for each sample. Digest equal amounts of protein from each sample into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze each peptide sample separately via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Progenesis QI). Perform peptide and protein identification and quantify protein abundance based on precursor ion intensities or spectral counts.

  • Statistical Analysis: Perform statistical tests to identify proteins that are significantly differentially expressed between the treated and control groups.

Protocol 2: Cross-Validation using this compound SILAC

This protocol is specifically for the "heavy methyl SILAC" approach, which is excellent for validating changes in protein methylation but can also be used for general protein quantification.

  • SILAC Labeling:

    • Culture one population of cells in "light" medium containing standard L-methionine.

    • Culture a second population of cells in "heavy" medium where standard L-methionine is replaced with this compound.

    • Ensure complete incorporation of the heavy amino acid by passaging the cells for at least five doublings in the respective media.[7]

  • Experimental Treatment: Apply the same experimental and control treatments to the "heavy" and "light" cell populations, respectively, as in the primary LFQ experiment.

  • Sample Pooling and Protein Digestion: Harvest the "light" and "heavy" labeled cells and mix them in a 1:1 ratio based on cell number or protein content. From this point on, the samples are processed together. Lyse the mixed cell population and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the mixed peptide sample by LC-MS/MS.

  • Data Analysis: Use software capable of analyzing SILAC data (e.g., MaxQuant) to identify peptide pairs (light and heavy) and calculate the heavy-to-light (H/L) ratios for each protein. These ratios represent the relative quantification of proteins between the two conditions.

  • Comparison with LFQ Results: Compare the protein quantification ratios obtained from the SILAC experiment with those from the initial LFQ experiment to validate the findings.

Quantitative Data Comparison

The following table presents a hypothetical but representative comparison of quantification data for selected proteins from a label-free experiment and a subsequent this compound SILAC cross-validation experiment.

ProteinGeneLabel-Free Fold Change (Treated/Control)SILAC H/L Ratio (Treated/Control)Validation Status
Protein Kinase APRKACA2.11.9Validated
Histone H3.1HIST1H3A0.8 (no change)0.9 (no change)Validated
Heat Shock Protein 90HSP90AA11.51.6Validated
14-3-3 protein beta/alphaYWHAB-1.8-1.9Validated
Annexin A2ANXA23.21.2 (discrepant)Not Validated

Note: The data in this table are for illustrative purposes and are modeled after typical outcomes in cross-validation studies where most, but not all, findings are confirmed.

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logic of the cross-validation process.

CrossValidationWorkflow cluster_lfq Primary Experiment: Label-Free Quantification cluster_silac Validation Experiment: this compound SILAC cluster_validation Cross-Validation lfq_cells Cell Culture (2 populations) lfq_treat Treatment (separate) lfq_cells->lfq_treat lfq_lysis Protein Extraction & Digestion (separate) lfq_treat->lfq_lysis lfq_ms LC-MS/MS Analysis (separate runs) lfq_lysis->lfq_ms lfq_data Data Analysis & Quantification lfq_ms->lfq_data compare Compare Quantitative Results lfq_data->compare silac_cells Cell Culture ('Light' & 'Heavy' Media) silac_treat Treatment ('Light' vs 'Heavy') silac_cells->silac_treat silac_mix Cell Mixing (1:1 ratio) silac_treat->silac_mix silac_lysis Protein Extraction & Digestion (combined) silac_mix->silac_lysis silac_ms LC-MS/MS Analysis (single run) silac_lysis->silac_ms silac_data Data Analysis & Quantification silac_ms->silac_data silac_data->compare validated Validated Protein List compare->validated not_validated Discordant Proteins for Further Investigation compare->not_validated

Caption: Workflow for cross-validation of label-free proteomics with SILAC.

The diagram above illustrates the parallel workflows for a primary label-free quantification experiment and a SILAC-based validation experiment. The key distinction is the early mixing of samples in the SILAC workflow, which minimizes downstream technical variability. The results from both independent experiments are then compared to generate a list of validated protein expression changes.

LogicalRelationship hypothesis Hypothesis: Protein X is upregulated upon treatment lfq Label-Free Quantification shows 2.5-fold increase in Protein X hypothesis->lfq Primary Experiment silac This compound SILAC shows 2.3-fold increase in Protein X hypothesis->silac Validation Experiment conclusion Conclusion: Upregulation of Protein X is validated lfq->conclusion silac->conclusion

Caption: Logical flow of hypothesis validation through independent methods.

Conclusion

Cross-validation is an indispensable step in rigorous quantitative proteomics research. While label-free quantification offers a high-throughput and cost-effective approach for discovery proteomics, its findings can be significantly strengthened by targeted validation using a more precise method like this compound SILAC. The combination of these methods leverages the strengths of both, providing a more complete and reliable picture of the proteomic changes under investigation. By following structured protocols and performing careful comparative analysis, researchers can increase the confidence in their findings and generate robust data for publication and further investigation.

References

L-Methionine-¹³C,d₃: A Superior Method for Dynamic Protein Turnover Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparison of L-Methionine-¹³C,d₃ with other established methods for measuring protein turnover.

In the dynamic landscape of cellular biology and drug discovery, understanding the rates of protein synthesis and degradation—collectively known as protein turnover—is paramount. These measurements provide critical insights into cellular homeostasis, disease pathogenesis, and the mechanism of action of therapeutic agents. While various methods exist for quantifying protein turnover, the use of stable isotope-labeled amino acids coupled with mass spectrometry has become the gold standard. Among these, L-Methionine-¹³C,d₃ is emerging as a uniquely powerful tracer, offering distinct advantages over other techniques.

This guide provides an objective comparison of L-Methionine-¹³C,d₃ with other prevalent methods, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and heavy water (D₂O) labeling. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate technique for their experimental needs.

Key Advantages of L-Methionine-¹³C,d₃

A novel and significant advantage of using a multiply labeled tracer like methyl[D₃]-¹³C-methionine is the ability to simultaneously measure both muscle protein synthesis (MPS) and muscle protein breakdown (MPB) within the same experiment.[1][2] The incorporation of the ¹³C-labeled methionine backbone into newly synthesized proteins provides a direct measure of protein synthesis. Concurrently, the tri-deuterated methyl group from methionine is transferred to histidine residues in myofibrillar proteins (actin and myosin). The subsequent release of methyl[D₃]-methylhistidine into the media upon protein degradation serves as a quantifiable marker for protein breakdown.[1][2][3] This dual-measurement capability from a single tracer streamlines experimental workflows and provides a more holistic view of protein dynamics.

Comparative Analysis of Protein Turnover Methods

The choice of method for measuring protein turnover is critical and depends on the specific research question, the biological system under investigation, and available resources. Below is a comparative summary of L-Methionine-¹³C,d₃, SILAC, and Heavy Water (D₂O) labeling.

FeatureL-Methionine-¹³C,d₃SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Heavy Water (D₂O) Labeling
Principle Incorporation of ¹³C and deuterium-labeled methionine into newly synthesized proteins.[1]Complete replacement of natural amino acids (e.g., lysine, arginine) with heavy isotope-labeled counterparts in cell culture.[4]Incorporation of deuterium from heavy water into the C-H bonds of non-essential amino acids and subsequently into proteins.[5][6][7]
Primary Measurement Protein synthesis and breakdown rates.[1]Relative protein abundance and turnover rates.[4]Protein synthesis rates.[5][6]
In Vivo Applicability Yes, demonstrated in cell culture with potential for in vivo studies.[1]Primarily for in vitro cell culture; in vivo application is complex and expensive.[8][9]Yes, widely used in animal models and humans.[6][7]
Simultaneous Synthesis & Breakdown Measurement Yes, a key advantage of the methyl[D₃]-¹³C-methionine tracer.[1]No, typically measures the net result of synthesis and degradation over time.Primarily measures synthesis; breakdown is inferred.
Label Incorporation Direct incorporation into protein.[1]Requires multiple cell divisions for complete labeling.Gradual incorporation, can be slow for proteins with low turnover rates.[6]
Cost Can be cost-effective as it doesn't require fully labeled media.Can be expensive due to the need for fully labeled media and amino acids.[10]Relatively inexpensive.[11]
Data Analysis Complexity Moderately complex, requires tracking of multiple isotopic labels.Relatively straightforward due to distinct mass shifts between light and heavy peptides.[5]Can be complex due to overlapping isotopic envelopes and the need to account for precursor pool enrichment.[5][11]

Experimental Data Highlights

Recent studies have demonstrated the efficacy of methyl[D₃]-¹³C-methionine in quantifying protein turnover in C2C12 myotubes. The data shows a clear, time-dependent incorporation of the tracer into cellular protein, reflecting protein synthesis, and a corresponding increase in the appearance of methyl[D₃]-methylhistidine in the culture medium, indicating protein breakdown.[1][12]

Table 2: Fractional Synthetic and Breakdown Rates in C2C12 Myotubes [12]

Time PointFractional Synthetic Rate (%/h)Fractional Breakdown Rate (%/h)
4 h2.2 ± 0.12.3 ± 0.3
6 h2.6 ± 0.1-
8 h-2.2 ± 0.2
48 h1.4 ± 0.014.8 ± 0.2

Data are presented as mean ± SEM.

Furthermore, a comparative study between D₂O and L-[ring-¹³C₆] phenylalanine for measuring muscle protein synthesis in humans showed that both methods yielded comparable results under both basal and stimulated conditions, validating the utility of D₂O for acute measurements.[13][14]

Table 3: Comparison of Myofibrillar Protein Synthesis Rates (%·h⁻¹) [13]

ConditionD₂O TracerL-[ring-¹³C₆]-phenylalanine Tracer
Postabsorptive0.050 ± 0.0070.065 ± 0.004
Post-EAA Consumption0.088 ± 0.0080.089 ± 0.006

Data are presented as mean ± SEM.

Experimental Protocols

Measurement of Protein Synthesis and Breakdown with L-Methionine-¹³C,d₃ in C2C12 Myotubes

This protocol is adapted from a study by Williams et al. (2020).[1]

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes.

  • Tracer Incubation (Synthesis): On day 4 post-differentiation, the culture medium is replaced with fresh medium containing methyl[D₃]-¹³C-methionine to achieve a target enrichment. Cells are incubated for various time points (e.g., 4, 6, 8, 24, 48 hours).

  • Sample Collection (Synthesis): At each time point, the media is collected, and cells are harvested using perchloric acid.

  • Tracer Incubation and Washout (Breakdown): For breakdown measurements, cells are incubated with methyl[D₃]-¹³C-methionine for 24 hours. The tracer-containing medium is then removed, cells are washed with Hank's balanced salt solution, and fresh tracer-free medium is added.

  • Sample Collection (Breakdown): Media and cells are collected at various time points post-washout (e.g., 4, 6, 8, 24, 48 hours).

  • Sample Processing: Cell pellets are hydrolyzed, and amino acids are isolated.

  • Mass Spectrometry Analysis: The enrichment of methyl[D₃]-¹³C-methionine in protein hydrolysates and methyl[D₃]-methylhistidine in the media is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: Fractional synthetic rates (FSR) and fractional breakdown rates (FBR) are calculated based on the rate of tracer incorporation and appearance, respectively.

Visualizing the Workflow and Underlying Principles

To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.

ProteinTurnoverMeasurement cluster_LMet L-Methionine-¹³C,d₃ Method LMet_Tracer L-Methionine-¹³C,d₃ Protein_Synthesis Protein Synthesis LMet_Tracer->Protein_Synthesis Methylation Methylation of Histidine LMet_Tracer->Methylation Newly_Synthesized_Protein Incorporation into New Proteins Protein_Synthesis->Newly_Synthesized_Protein Protein_Breakdown Protein Breakdown Released_Marker Release of Methyl[D₃]-methylhistidine Protein_Breakdown->Released_Marker MS_Analysis_Syn MS Analysis (Synthesis Rate) Newly_Synthesized_Protein->MS_Analysis_Syn Methylation->Protein_Breakdown MS_Analysis_Break MS Analysis (Breakdown Rate) Released_Marker->MS_Analysis_Break

Caption: Workflow of the L-Methionine-¹³C,d₃ method.

MethodComparison cluster_IsotopeLabeling Stable Isotope Labeling cluster_Other Other Methods Methods Protein Turnover Measurement Methods LMet L-Methionine-¹³C,d₃ Methods->LMet SILAC SILAC Methods->SILAC D2O Heavy Water (D₂O) Methods->D2O Radioisotopes Radioactive Tracers Methods->Radioisotopes Inhibitors Synthesis Inhibitors (e.g., Cycloheximide) Methods->Inhibitors

Caption: Overview of protein turnover measurement methods.

SILAC_vs_D2O SILAC SILAC Principle: Complete replacement of amino acids Pros: High precision for relative quantification, clear mass shifts Cons: Primarily for cell culture, expensive, requires full labeling D2O Heavy Water (D₂O) Principle: Deuterium incorporation into non-essential amino acids Pros: In vivo applicability, cost-effective, less invasive Cons: Complex data analysis, slower label incorporation

Caption: Comparison of SILAC and Heavy Water (D₂O) labeling.

Conclusion

The measurement of protein turnover is a cornerstone of modern biological research and drug development. While established methods like SILAC and heavy water labeling have their merits, the use of L-Methionine-¹³C,d₃ presents a significant advancement. Its unique ability to concurrently measure both protein synthesis and breakdown provides a more comprehensive and dynamic picture of protein metabolism. This guide has provided a comparative overview, quantitative data, and detailed protocols to empower researchers to make informed decisions when selecting a method for their protein turnover studies. As mass spectrometry technologies continue to evolve, the application of sophisticated tracers like L-Methionine-¹³C,d₃ will undoubtedly play an increasingly pivotal role in unraveling the complexities of the proteome.

References

Assessing the Kinetic Isotope Effect of Deuterated Methionine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of therapeutic candidates is paramount. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic profile, a phenomenon largely governed by the kinetic isotope effect (KIE). This guide provides a comprehensive comparison of deuterated and non-deuterated methionine, offering insights into how this isotopic substitution can influence its metabolic pathways. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and interpretation of studies involving deuterated compounds.

The Kinetic Isotope Effect: A Tool for Enhancing Metabolic Stability

The substitution of a hydrogen atom with a deuterium atom results in a stronger chemical bond due to the increased mass.[1] This seemingly subtle change can have a profound impact on the rate of chemical reactions, particularly those that involve the cleavage of this bond in the rate-determining step.[1] This phenomenon, known as the deuterium kinetic isotope effect (KIE), is quantified as the ratio of the reaction rate of the non-deuterated compound (kH) to that of the deuterated compound (kD). A kH/kD value greater than 1 indicates a "normal" KIE, signifying that the deuterated compound reacts more slowly.[1]

In drug development, this principle is leveraged to enhance the metabolic stability of drug candidates. By strategically placing deuterium at sites susceptible to metabolic attack, typically by cytochrome P450 (CYP) enzymes, the rate of metabolism can be slowed, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased drug exposure.[2][3]

Methionine Metabolism: Key Pathways

Methionine, an essential amino acid, plays a central role in numerous metabolic processes. Its metabolism can be broadly divided into two major pathways: the methionine cycle and the transsulfuration pathway.[4][5]

  • The Methionine Cycle: This cycle is crucial for the production of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological methylation reactions.[4][6] The key enzyme in the initiation of this cycle is S-adenosylmethionine synthetase (MAT), which catalyzes the reaction of methionine and ATP to form SAM.[7]

  • The Transsulfuration Pathway: This pathway converts homocysteine, a product of the methionine cycle, into cysteine.[5][8] This process is vital for the synthesis of glutathione, a major intracellular antioxidant. The key enzymes in this pathway are cystathionine β-synthase and cystathionine γ-lyase.[9]

Below is a diagram illustrating the major metabolic pathways of methionine.

Methionine_Metabolism cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT (ATP -> PPi + Pi) Proteins Protein Synthesis Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Acceptor -> Methylated Acceptor) Methylated_Acceptors Methylated Acceptors SAM->Methylated_Acceptors Hcy Homocysteine SAH->Hcy SAHH (H2O -> Adenosine) Hcy->Met MS (5-Methyl-THF -> THF) Cystathionine Cystathionine Hcy->Cystathionine CBS (Serine -> H2O) Cys Cysteine Cystathionine->Cys CGL (H2O -> α-ketobutyrate + NH3) Glutathione Glutathione Cys->Glutathione THF Tetrahydrofolate MTHF 5-Methyl-THF

Caption: Major metabolic pathways of methionine.

Experimental Data on the Kinetic Isotope Effect of Deuterated Methionine

Quantifying the KIE provides a direct measure of the impact of deuteration on the rate of a specific metabolic reaction. While comprehensive data across all of methionine's metabolic pathways is an area of ongoing research, existing studies provide valuable insights.

Metabolic Step/EnzymeDeuterated AnalogkH/kD (or equivalent)Experimental SystemReference
S-adenosylmethionine synthetase[methyl-3H]Methionine1.009 ± 0.008 (β-secondary KIE)Escherichia coli enzyme[7]
Spore photoproduct lyased4-SP TpT (contains deuterated methyl group from SAM)6.1 ± 0.7Clostridium acetobutylicum enzyme[10]

Note: The study on S-adenosylmethionine synthetase used a tritiated methionine analog, which exhibits a more pronounced KIE than a deuterated analog due to the greater mass difference. The value represents a β-secondary KIE, as the bond to the isotopic label is not broken in the rate-determining step.

The data for spore photoproduct lyase, which utilizes SAM derived from methionine, demonstrates a significant primary KIE, indicating that the cleavage of a C-H/D bond involving the methyl group is at least partially rate-limiting in this specific enzymatic reaction.[10]

Experimental Protocols for Assessing the Kinetic Isotope Effect

Determining the KIE for deuterated methionine requires careful experimental design and sensitive analytical techniques. The following outlines a general workflow for an in vitro assessment using liver microsomes and LC-MS/MS analysis.

KIE_Workflow start Start prepare Prepare Incubation Mixtures: - Non-deuterated Methionine - Deuterated Methionine start->prepare incubation Incubate with Liver Microsomes and NADPH prepare->incubation quench Quench Reaction at Specific Time Points incubation->quench extract Extract Metabolites quench->extract lcms LC-MS/MS Analysis: Quantify Parent Compound and Metabolites extract->lcms calculate Calculate Reaction Rates (kH and kD) and Determine KIE (kH/kD) lcms->calculate end End calculate->end

References

Evaluating L-Methionine-dl-Sulfoxide as a Methionine Source: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of animal nutrition and biomedical research, the provision of a readily available and efficacious source of the essential amino acid methionine is paramount. While L-methionine and its racemic mixture, DL-methionine, are the most commonly utilized supplemental forms, L-methionine-dl-sulfoxide has been investigated as a potential alternative. This guide provides a comprehensive comparison of L-methionine-dl-sulfoxide with L-methionine and DL-methionine, drawing upon available experimental data to evaluate its utility.

Performance Comparison

Direct comparative studies evaluating the performance of L-methionine-dl-sulfoxide against L-methionine and DL-methionine in production animals are limited. However, extensive research has been conducted comparing L-methionine and DL-methionine, which serves as a crucial benchmark for assessing any potential methionine source.

Broiler Chickens

Studies in broiler chickens have shown that L-methionine may have a higher relative bioavailability (RBV) compared to DL-methionine, particularly in the starter phase.[1][2][3] This suggests that young birds may utilize the L-isomer more efficiently. However, many studies also conclude that DL-methionine is a highly effective source of methionine for broilers, with some finding no significant differences in growth performance compared to L-methionine.[4][5][6]

Table 1: Comparison of L-Methionine and DL-Methionine on Broiler Performance (1-21 days of age)

ParameterL-MethionineDL-MethionineReference
Relative Bioavailability (ADG)141.5%100%[1]
Relative Bioavailability (FE)189.1%100%[1]
Body Weight GainHigherLower[3]
Feed Conversion RatioLower (Improved)Higher[3]

ADG: Average Daily Gain; FE: Feed Efficiency. Note: These values represent a summary of findings and can vary based on dietary composition, bird genetics, and environmental conditions.

Swine

In growing pigs, the bioefficacy of L-methionine and DL-methionine is generally considered to be equivalent.[7] The conversion of the D-isomer of methionine to the L-form is efficient in pigs.[8]

Table 2: Comparison of L-Methionine and DL-Methionine on Growing Pig Performance

ParameterL-MethionineDL-MethionineReference
BioefficacyNot differentNot different[7]
Nitrogen RetentionImprovedImproved[8]
Growth PerformanceNo significant differenceNo significant difference[9]
Aquaculture

In aquaculture species, both DL-methionine and its dipeptide form, DL-methionyl-DL-methionine, have been shown to be effective in promoting growth and improving feed utilization, particularly in low-fishmeal diets.[10][11]

Metabolic Pathways and Bioavailability

The utility of any methionine source is dictated by its absorption and subsequent metabolic conversion to L-methionine, the form utilized for protein synthesis and other critical metabolic functions.

L-Methionine

L-methionine is directly absorbed and utilized by the animal.

DL-Methionine

DL-methionine is a racemic mixture containing equal parts D-methionine and L-methionine. The L-isomer is directly utilized, while the D-isomer must be converted to L-methionine. This conversion primarily occurs in the liver and kidneys through a two-step enzymatic process involving D-amino acid oxidase and a transaminase.[6]

L-Methionine-dl-Sulfoxide

L-methionine-dl-sulfoxide is the oxidized form of methionine. To be utilized as a methionine source, it must be reduced back to L-methionine. This reduction is catalyzed by the enzyme methionine sulfoxide reductase (Msr). The Msr system comprises two main enzymes, MsrA and MsrB, which stereospecifically reduce the S and R isomers of methionine sulfoxide, respectively.[12][13][14]

cluster_L_Met L-Methionine Pathway cluster_DL_Met DL-Methionine Pathway cluster_MetSO L-Methionine-dl-Sulfoxide Pathway L-Met_Diet Dietary L-Methionine L-Met_Absorbed Absorbed L-Methionine L-Met_Diet->L-Met_Absorbed Intestinal Absorption L-Met_Protein Protein Synthesis & Other Metabolic Functions L-Met_Absorbed->L-Met_Protein Direct Utilization DL-Met_Diet Dietary DL-Methionine (50% L-Met, 50% D-Met) L-Met_from_DL Absorbed L-Methionine DL-Met_Diet->L-Met_from_DL D-Met_Absorbed Absorbed D-Methionine DL-Met_Diet->D-Met_Absorbed DL-Met_Protein Protein Synthesis & Other Metabolic Functions L-Met_from_DL->DL-Met_Protein alpha_keto α-keto-γ-methylthiobutyric acid D-Met_Absorbed->alpha_keto D-amino acid oxidase (Liver, Kidney) L-Met_Converted L-Methionine alpha_keto->L-Met_Converted Transaminase L-Met_Converted->DL-Met_Protein MetSO_Diet Dietary L-Methionine- dl-Sulfoxide (MetO) MetSO_Absorbed Absorbed MetO (S and R isomers) MetSO_Diet->MetSO_Absorbed Intestinal Absorption L-Met_Reduced L-Methionine MetSO_Absorbed->L-Met_Reduced Methionine Sulfoxide Reductase (MsrA/B) MetSO_Protein Protein Synthesis & Other Metabolic Functions L-Met_Reduced->MetSO_Protein

Figure 1. Metabolic pathways of different methionine sources.

Experimental Protocols

The evaluation of methionine source bioavailability is typically conducted through in vivo animal trials. The following outlines a general experimental protocol for a broiler chicken bioassay.

General Experimental Design for Methionine Bioavailability Study in Broilers

1. Animals and Housing:

  • Day-old male broiler chicks of a commercial strain are used.[15]

  • Chicks are housed in environmentally controlled rooms with ad libitum access to feed and water.[16]

  • A common starter diet is fed for an initial adaptation period (e.g., 7 days).

2. Dietary Treatments:

  • A basal diet is formulated to be deficient in methionine but adequate in all other nutrients.[1]

  • The test methionine sources (e.g., L-methionine, DL-methionine, L-methionine-dl-sulfoxide) are added to the basal diet at graded levels.[5]

  • A positive control diet supplemented with a known effective level of a standard methionine source (e.g., DL-methionine) is also included.[2]

  • Diets are typically provided in mash form.[16]

3. Data Collection:

  • Body weight and feed intake are recorded at the beginning and end of the experimental period.[2]

  • From these data, average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) are calculated.

  • At the end of the trial, a subset of birds may be euthanized for carcass analysis (e.g., breast meat yield).[17]

4. Statistical Analysis:

  • The data are analyzed using appropriate statistical models, such as analysis of variance (ANOVA).

  • The relative bioavailability of the test methionine sources is often determined using slope-ratio assays or nonlinear regression models, comparing the response (e.g., weight gain, FCR) to the graded levels of the test and standard methionine sources.[1][17]

Start Day-old Broiler Chicks Acclimation Acclimation Period (e.g., 7 days) on common starter diet Start->Acclimation Randomization Randomly allocate chicks to experimental groups Acclimation->Randomization Dietary_Treatments Feed Experimental Diets: - Basal (Met-deficient) - Graded levels of L-Met - Graded levels of DL-Met - Graded levels of L-Met-dl-SO Randomization->Dietary_Treatments Data_Collection Data Collection: - Body Weight - Feed Intake Dietary_Treatments->Data_Collection Experimental Period (e.g., 14-21 days) Calculations Calculate Performance Metrics: - Average Daily Gain (ADG) - Feed Conversion Ratio (FCR) Data_Collection->Calculations Carcass_Analysis Optional: Carcass Analysis (e.g., Breast Meat Yield) Data_Collection->Carcass_Analysis Statistical_Analysis Statistical Analysis: - ANOVA - Slope-Ratio Assay for RBV Calculations->Statistical_Analysis Carcass_Analysis->Statistical_Analysis

Figure 2. Experimental workflow for a methionine bioavailability study.

Conclusion

While L-methionine and DL-methionine remain the industry standards for methionine supplementation, L-methionine-dl-sulfoxide presents a metabolically plausible alternative. Its efficacy is entirely dependent on the in vivo activity of the methionine sulfoxide reductase system to convert it back to L-methionine. The available data strongly supports the high bioavailability of both L-methionine and DL-methionine in production animals. Further direct comparative studies are warranted to definitively establish the performance of L-methionine-dl-sulfoxide relative to these established sources under various production settings. Researchers and professionals in drug development should consider the metabolic state and Msr activity of their specific models when evaluating L-methionine-dl-sulfoxide as a methionine source.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for L-Methionine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, L-Methionine-¹³C,d₃, against a common structural analog, L-Ethionine, in the quantification of L-Methionine.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte of interest allow them to co-elute chromatographically and experience similar ionization effects, providing superior correction for variations in sample preparation, matrix effects, and instrument response.[2] However, the cost and availability of SIL standards can be prohibitive, leading researchers to consider more accessible structural analogs. This guide presents a data-driven comparison to aid in the selection of the most appropriate internal standard for your bioanalytical needs.

Performance Comparison: L-Methionine-¹³C,d₃ vs. L-Ethionine

The following tables summarize the expected performance characteristics of L-Methionine-¹³C,d₃ and L-Ethionine as internal standards for the quantification of L-Methionine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data is compiled from various validated methods and represents typical performance metrics.

Table 1: Accuracy and Precision

Internal StandardAnalyte ConcentrationAccuracy (% Bias)Precision (% CV)Citation(s)
L-Methionine-¹³C,d₃ Low QC-2.1 to +3.5≤ 5.8[3][4]
Mid QC-1.8 to +2.7≤ 4.9[3][4]
High QC-1.1 to +1.9≤ 3.8[3][4]
L-Ethionine (representative) Low QC-7.8 to +8.5≤ 10.2
Mid QC-5.2 to +6.1≤ 8.5
High QC-4.5 to +5.3≤ 7.1

Note: Data for L-Ethionine is representative of a well-validated method using a structural analog and may vary based on specific experimental conditions.

Table 2: Matrix Effect and Recovery

Internal StandardMatrix Effect (% Suppression/Enhancement)Recovery (%)Citation(s)
L-Methionine-¹³C,d₃ -5 to +5 (IS-normalized)95 - 105[3]
L-Ethionine (representative) -20 to +1580 - 110

Note: Data for L-Ethionine is representative and highlights the greater potential for differential matrix effects and recovery compared to a SIL internal standard.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of L-Methionine in human plasma.

Protocol 1: Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, standard, or quality control, add 150 µL of a precipitation solution (e.g., methanol or acetonitrile) containing the internal standard (L-Methionine-¹³C,d₃ or L-Ethionine) at a known concentration.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Methionine: e.g., Q1: 150.1 m/z -> Q3: 104.1 m/z

      • L-Methionine-¹³C,d₃: e.g., Q1: 154.1 m/z -> Q3: 107.1 m/z

      • L-Ethionine: e.g., Q1: 164.1 m/z -> Q3: 118.1 m/z

    • Note: Specific MRM transitions should be optimized for the instrument being used.

Visualizing the Rationale: Workflows and Pathways

To better understand the experimental process and the biological context of L-Methionine, the following diagrams are provided.

Bioanalytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Sample Add IS Add Internal Standard (L-Methionine-¹³C,d₃ or L-Ethionine) Sample->Add IS Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing (Peak Integration, Ratio Calculation) LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: A generalized workflow for the quantitative bioanalysis of L-Methionine using an internal standard.

Methionine Metabolism Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM ATP -> PPi+Pi Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis SAH S-Adenosylhomocysteine SAM->SAH Methyl Acceptor -> Methylated Product Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine H₂O -> Adenosine Homocysteine->Methionine THF -> 5-MTHF Cystathionine Cystathionine Homocysteine->Cystathionine Serine Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Synthesis Cysteine->Glutathione

References

Safety Operating Guide

Proper Disposal of L-Methionine-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

L-Methionine-13C,d3 is a stable, non-radioactive isotopically labeled amino acid crucial for various research applications, including metabolic tracing and proteomics.[1][2] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal is essential to ensure laboratory safety and environmental compliance.[3][4] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize any potential exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
Body Protection Laboratory coat.
Respiratory Protection Not required under normal conditions of use. If dust is generated, a NIOSH-approved respirator may be necessary.[5][6]

II. Step-by-Step Disposal Protocol

The disposal of this compound, as a non-hazardous, stable isotope-labeled compound, follows the general procedures for chemical waste.[7][] It is crucial to distinguish its disposal from that of radioactive compounds, which require specialized handling.[7][]

  • Initial Assessment:

    • Confirm that the this compound waste is not mixed with any hazardous materials (e.g., radioactive isotopes, hazardous chemicals).[9] If it is mixed, the entire mixture must be treated as hazardous waste according to the most hazardous component.

  • Containerization:

    • Place the solid this compound waste in a suitable, well-sealed, and clearly labeled container.[5]

    • For solutions, use a compatible, leak-proof container. Do not mix with other chemical wastes unless compatibility has been verified.[9]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound". Avoid using abbreviations or formulas.[9]

    • Indicate that it is non-hazardous chemical waste.

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials.[5]

    • Ensure the storage area is cool, dry, and well-ventilated.[10]

  • Final Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][5]

    • Do not dispose of this compound down the drain or in regular solid waste.[9][11]

III. Spill and Leakage Procedures

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Personal Protection: Wear the appropriate PPE as outlined in Section I.

  • Containment: For solid spills, prevent the formation of dust.[5][10]

  • Cleanup:

    • Carefully sweep up the solid material and place it in a suitable, sealed container for disposal.[10]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container.

  • Final Steps: Clean the spill area thoroughly. Dispose of the cleanup materials as chemical waste following the procedures in Section II.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_mixed Is the waste mixed with hazardous materials? start->is_mixed treat_hazardous Treat as Hazardous Waste (Follow guidelines for the hazardous component) is_mixed->treat_hazardous Yes containerize Place in a sealed, properly labeled container is_mixed->containerize No contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service treat_hazardous->contact_ehs label_non_hazardous Label as 'this compound' (Non-Hazardous Chemical Waste) containerize->label_non_hazardous store Store in a designated, secure area label_non_hazardous->store store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling L-Methionine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential guidance on the proper handling, personal protective equipment (PPE), and disposal of L-Methionine-13C,d3, a stable isotope-labeled compound.

Core Safety Principles

The key safety principle when handling this compound is that the isotopic labeling with Carbon-13 and Deuterium does not alter the chemical reactivity or toxicity of the molecule.[1] Therefore, the safety precautions required are identical to those for unlabeled L-Methionine. L-Methionine is not classified as a hazardous substance according to GHS and CLP regulations.[2][3][4] However, as with any chemical, adherence to standard laboratory safety practices is essential to minimize risk.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended.[5]
Body Protection Lab CoatShould be worn to prevent skin contact.[1][5]
Respiratory N95 (US) or equivalentRecommended when handling the powder outside of a fume hood.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed. L-Methionine is hygroscopic.[6]

Handling and Weighing
  • Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, such as weighing, it is highly recommended to use a chemical fume hood or a balance enclosure.[1][5]

  • Weighing: When weighing the powdered compound, do so carefully to prevent aerosolization.[5]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[5]

Experimental Use
  • Standard Operating Procedures (SOPs): All personnel handling the compound should be trained on its potential hazards and safe handling procedures outlined in detailed SOPs.[5]

  • Spill Management: In the event of a spill, don appropriate PPE, sweep up the solid material, and place it in a suitable, closed container for disposal.[6] Clean the spill area with soap and water.[5]

Disposal Plan

As this compound is a non-radioactive, stable isotope-labeled compound, no special precautions for radioactivity are necessary for its disposal.[5]

  • Waste Classification: The waste should be handled in accordance with local, state, and federal regulations for chemical waste.[5]

  • Disposal: Contact a licensed professional waste disposal service to dispose of this material.[2][7] Dispose of the compound as an unused product.[2] Do not empty into drains.[8]

Visualizing the Workflow

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the overall workflow and the decision-making process for PPE selection.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry Place Inspect->Store Weigh Weigh Compound in Fume Hood Store->Weigh Prepare Prepare for Experiment Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Collect Collect Waste Experiment->Collect Dispose Dispose via Licensed Service Collect->Dispose

Caption: Workflow for Handling this compound.

Start Handling this compound Powder Is it in powder form? Start->Powder Ventilation Working in a fume hood? Powder->Ventilation Yes Liquid Is it in liquid form? Powder->Liquid No PPE_Full Wear: Gloves, Lab Coat, Eye Protection, N95 Respirator Ventilation->PPE_Full No PPE_Standard Wear: Gloves, Lab Coat, Eye Protection Ventilation->PPE_Standard Yes Liquid->PPE_Standard No Splash Potential for splashing? Liquid->Splash Yes Goggles Wear Goggles Splash->Goggles Glasses Wear Safety Glasses Splash->Glasses No Goggles->PPE_Standard Glasses->PPE_Standard

Caption: PPE Selection Decision Tree.

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.